Product packaging for NHS-PEG4-(m-PEG4)3-ester(Cat. No.:)

NHS-PEG4-(m-PEG4)3-ester

Cat. No.: B609566
M. Wt: 1363.5 g/mol
InChI Key: CPFQBAXMDMJPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NHS-PEG4-(m-PEG4)3-ester is a monodisperse, branched polyethylene glycol (PEG)-based linker that features a terminal N-hydroxysuccinimide (NHS) ester. This functional group enables reliable, covalent conjugation to primary amines (-NH2) on proteins, peptides, antibody fragments, and other amine-containing molecules, facilitating stable bioconjugates for advanced research applications. The compound's core value lies in its sophisticated branched architecture, which presents three inert methyl-terminated PEG4 chains alongside the reactive NHS-PEG4 arm. This structure is engineered to enhance the solubility and stability of conjugated biomolecules while providing a large, hydrophilic shield that can reduce immunogenicity and improve pharmacokinetic profiles. A key application is in the development of targeted imaging and therapeutic agents, where it serves as a critical spacer. For instance, similar PEG4-NHS linkers have been utilized to conjugate trans-cyclooctene (TCO) moieties to single-domain antibody fragments (sdAbs). This allows for subsequent rapid and efficient radiolabeling via the inverse-electron demand Diels-Alder reaction (IEDDAR) for positron emission tomography (PET), demonstrating its utility in creating complex diagnostic probes . Furthermore, the branched PEG structure is instrumental in prodrug design, where it connects targeting ligands (like biotin) to potent active pharmaceutical ingredients. The PEG spacer improves water solubility and facilitates the prodrug's migration to target sites, such as tumors, where the active drug is released . By enabling the creation of these sophisticated bioconjugates, this compound provides significant research value in fields ranging from antibody-drug conjugate (ADC) development and targeted cancer therapy to molecular imaging and diagnostics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H110N6O28 B609566 NHS-PEG4-(m-PEG4)3-ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H110N6O28/c1-75-25-28-83-41-44-87-37-33-80-22-14-62-53(68)9-18-91-49-60(50-92-19-10-54(69)63-15-23-81-34-38-88-45-42-84-29-26-76-2,51-93-20-11-55(70)64-16-24-82-35-39-89-46-43-85-30-27-77-3)65-56(71)12-17-78-31-36-86-47-48-90-40-32-79-21-13-61-52(67)5-4-6-59(74)94-66-57(72)7-8-58(66)73/h4-51H2,1-3H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFQBAXMDMJPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H110N6O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of NHS-PEG4-(m-PEG4)3-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of NHS-PEG4-(m-PEG4)3-ester, a branched polyethylene (B3416737) glycol (PEG) derivative. This information is intended to assist researchers and professionals in the fields of drug development, bioconjugation, and materials science in effectively utilizing this versatile crosslinking agent.

Core Chemical Properties

This compound is a branched PEG linker featuring a terminal N-hydroxysuccinimide (NHS) ester. This functional group is highly reactive towards primary amine groups (-NH2) present on proteins, peptides, amine-modified oligonucleotides, and other molecules.[1][2] The branched PEG structure enhances solubility and provides a long, flexible spacer arm, which can be advantageous in various bioconjugation applications.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueReference(s)
CAS Number 1333154-70-3[1]
Chemical Formula C60H110N6O28[1][2]
Molecular Weight 1363.55 g/mol [1][2]
Exact Mass 1362.7368[1]
Appearance Solid powder[1]
Purity >96%[1]

Reactivity and Stability

The primary utility of this compound lies in the reactivity of its NHS ester group. This group reacts with primary amines in a pH-dependent manner to form stable, covalent amide bonds.[3][4] The optimal pH for this reaction is typically between 7 and 9.[4][5][6]

Key Reactivity & Stability Considerations:

  • Amine Reactivity: The NHS ester selectively reacts with primary amines, such as the N-terminal alpha-amine of proteins and the epsilon-amine of lysine (B10760008) residues.[7]

  • pH Dependence: The reaction is most efficient at a slightly basic pH (8.3-8.5 is often recommended).[8][9] At lower pH, the amine group is protonated, reducing its nucleophilicity and slowing the reaction rate. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.[8]

  • Moisture Sensitivity: NHS esters are susceptible to hydrolysis in the presence of water. Therefore, it is crucial to store the reagent in a dry environment and to use anhydrous solvents when preparing stock solutions.[3] Stock solutions in anhydrous DMSO or DMF should be prepared fresh and any unused portion discarded.[10]

  • Storage: For long-term stability, this compound should be stored at -20°C in a desiccated environment.[1] For short-term storage, 0-4°C is acceptable.[1]

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a protein. This should be considered a starting point, and optimization may be necessary for specific applications.

Protein Labeling with this compound

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[8][10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218) (optional)

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10]

    • If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. A common starting point for mono-labeling is an 8- to 20-fold molar excess of the NHS ester to the protein.[8][10]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10] If the conjugated molecule is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching solution containing a high concentration of primary amines can be added. This will react with any unreacted NHS ester.

  • Purification:

    • Remove unreacted this compound and reaction byproducts (N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Experimental Workflow for Protein Conjugation

The following diagram illustrates the general workflow for labeling a protein with this compound.

G Protein Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.3-8.5) Protein_Prep->Conjugation NHS_Ester_Prep NHS Ester Stock Solution NHS_Ester_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (e.g., Desalting Column) Conjugation->Purification Quenching->Purification Analysis Analysis of Conjugate Purification->Analysis

Caption: Workflow for protein labeling with this compound.

Conceptual Application of this compound

This diagram illustrates the role of this compound as a linker in creating a functional biomolecule for applications such as targeted drug delivery.

G Conceptual Application of the Linker cluster_result Molecule Molecule of Interest (e.g., Protein, Antibody) Linker This compound Molecule->Linker Primary Amine Reaction Conjugate Functional Bioconjugate Payload Functional Payload (e.g., Drug, Fluorophore) Linker->Payload Attachment via other functional groups (conceptual)

Caption: Conceptual use of the linker in bioconjugation.

References

NHS-PEG4-(m-PEG4)3-ester structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to NHS-PEG4-(m-PEG4)3-ester: Structure, Molecular Weight, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the branched polyethylene (B3416737) glycol (PEG) crosslinker, this compound, detailing its chemical structure, molecular weight, and its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).

Core Concepts: Structure and Properties

This compound is a branched, amine-reactive PEG derivative designed for the covalent modification of proteins, oligonucleotides, and other molecules containing primary amines.[1][2] Its structure features a central core from which multiple PEG arms extend, culminating in a terminal N-hydroxysuccinimide (NHS) ester. This multi-arm architecture offers several advantages over linear PEG linkers, including the potential for a higher drug-to-antibody ratio (DAR) in ADCs, improved solubility of the resulting conjugate, and enhanced pharmacokinetic properties.[3][4][5]

The NHS ester functional group reacts with primary amines (such as the ε-amine of lysine (B10760008) residues or the N-terminus of a protein) under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.[6][7] The hydrophilic PEG spacer arms increase the water solubility and reduce the immunogenicity of the conjugated molecule.[4][8]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below. This information is crucial for calculating molar excesses in conjugation reactions and for the characterization of the resulting conjugates.

PropertyValueReference(s)
Chemical Formula C60H110N6O28[2]
Molecular Weight 1363.55 g/mol [1][2]
Exact Mass 1362.7368 g/mol [2]
CAS Number 1333154-70-3[2][9]
Appearance Solid powder[2]
Purity >96%[2]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[10]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store desiccated.[2]
IUPAC Name 2,5-dioxopyrrolidin-1-yl 15,22,38-trioxo-20,20-bis(15-oxo-2,5,8,11,18-pentaoxa-14-azanonadecan-19-yl)-2,5,8,11,18,25,28,31,34-nonaoxa-14,21,37-triazadotetetracontan-42-oate[2]

Experimental Protocol: Antibody Conjugation

The following is a representative, detailed protocol for the conjugation of a branched PEG-NHS ester to an antibody, a common application in the development of ADCs. This protocol is adapted from established methods for NHS ester conjugations.[][12][13][14]

Materials:

  • Antibody (e.g., IgG) at a concentration of 1-10 mg/mL

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), exchange the buffer to the Conjugation Buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess over the antibody).

    • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by subjecting the reaction mixture to size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation state of the conjugate by SEC.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of an antibody with this compound.

Antibody_Conjugation_Workflow Workflow for Antibody Conjugation with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_prep Antibody Buffer Exchange (to amine-free buffer) Conjugation Conjugation Reaction (Antibody + Linker) RT, 30-60 min Ab_prep->Conjugation Linker_prep Prepare 10 mM Linker Stock Solution in DMSO Linker_prep->Conjugation Quenching Quench Reaction (add Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization

Caption: A flowchart of the antibody conjugation process.

Logical Relationship of Branched PEG Linkers in ADCs

The use of branched PEG linkers like this compound in antibody-drug conjugates is driven by a series of interconnected advantages that ultimately aim to improve the therapeutic efficacy of the ADC.

Branched_PEG_Advantages Advantages of Branched PEG Linkers in ADCs cluster_properties Improved Properties cluster_outcomes Therapeutic Outcomes Branched_Structure Branched PEG Structure (e.g., this compound) Higher_DAR Higher Drug-to-Antibody Ratio (DAR) Possible Branched_Structure->Higher_DAR Improved_Solubility Increased Hydrophilicity and Improved Solubility Branched_Structure->Improved_Solubility Improved_Efficacy Improved Therapeutic Efficacy Higher_DAR->Improved_Efficacy Reduced_Aggregation Reduced Aggregation of ADC Improved_Solubility->Reduced_Aggregation Enhanced_PK Enhanced Pharmacokinetics (Longer Half-life) Reduced_Aggregation->Enhanced_PK Enhanced_PK->Improved_Efficacy

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Branched PEG NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of branched polyethylene (B3416737) glycol (PEG) N-hydroxysuccinimide (NHS) esters in aqueous buffers. Understanding the solubility and stability of these critical reagents is paramount for successful bioconjugation, drug delivery, and the overall development of PEGylated therapeutics. This document outlines the key factors influencing solubility, presents available quantitative and qualitative data, details experimental protocols for solubility assessment and bioconjugation, and illustrates relevant chemical processes.

Introduction to Branched PEG NHS Esters

Branched or multi-arm PEG NHS esters are widely utilized reagents for the covalent modification of proteins, peptides, and other biomolecules.[1] The branched architecture offers several advantages over linear PEG, including a larger hydrodynamic volume, which can enhance in vivo circulation time and reduce immunogenicity.[2] The NHS ester functional groups provide a means for facile reaction with primary amines on biomolecules, forming stable amide bonds.[3] However, the practical application of these reagents is critically dependent on their solubility and stability in the aqueous buffers required for most biological reactions.

Factors Influencing the Solubility and Stability of Branched PEG NHS Esters in Aqueous Buffers

The dissolution and persistence of branched PEG NHS esters in an aqueous environment are governed by a complex interplay of several factors:

  • PEG Architecture: The number of arms (e.g., 4-arm, 8-arm) and the overall molecular weight of the PEG polymer backbone are primary determinants of its solubility. Generally, polyethylene glycol is known for its high solubility in water.[4] Branched PEGs, with their more compact and globular structure, often exhibit increased water solubility compared to their linear counterparts.[2]

  • NHS Ester Chemistry: Different types of NHS esters, such as succinimidyl carboxymethyl (SCM), succinimidyl glutarate (SG), and succinimidyl succinate (B1194679) (SS), have varying linker arm characteristics that can subtly influence solubility. More importantly, the type of NHS ester significantly impacts its hydrolytic stability.

  • pH of the Aqueous Buffer: The pH of the buffer is a critical factor that dictates the stability of the NHS ester. Hydrolysis of the NHS ester is a major competing reaction to the desired amidation with the target biomolecule.[2] This hydrolysis is significantly accelerated at higher pH values.[5]

  • Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[6] The presence of certain salts can also influence the solubility of PEG, potentially leading to a "salting-out" effect at high concentrations, which decreases PEG solubility.[7][8]

  • Temperature: While solubility generally increases with temperature, higher temperatures also accelerate the rate of NHS ester hydrolysis.[9]

Quantitative and Qualitative Solubility Data

Obtaining precise, universal quantitative solubility data for all branched PEG NHS esters is challenging due to the wide variety of available architectures, molecular weights, and NHS ester chemistries. However, information from manufacturers and the scientific literature provides valuable guidance.

Many suppliers of multi-arm PEG NHS esters, including Creative PEGWorks, JenKem Technology, and BroadPharm, describe their products as being "soluble in water and aqueous buffer".[1][3][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31] While qualitative, this indicates good general solubility for many common applications.

A more specific quantitative value is provided in a technical data sheet for 4-Arm PEG NHS esters, which states a solubility of 10 mg/mL in water.

It is important to note that for many applications, branched PEG NHS esters are first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), at a higher concentration before being diluted into the final aqueous reaction buffer.[3][6] This procedure helps to ensure complete dissolution before initiating the reaction with the target molecule.

The following table summarizes the available solubility information.

PEG ArchitectureMolecular Weight (Da)NHS Ester TypeReported Solubility in Water/Aqueous BufferSource
4-Arm PEG2,000 - 20,000Not Specified10 mg/mLNanocs
4-Arm PEGVariousSCM, SG, GAS, etc."Soluble in water and aqueous buffer"Creative PEGWorks[10][11][13][14][15]
8-Arm PEGVariousSG, SAS, SCM, etc."Soluble in water and aqueous buffer"Creative PEGWorks[17][18][32]
4-Arm PEG10,000, 20,000, 40,000Succinimidyl Glutarate (SG)"Soluble in water"JenKem Technology[28]
Multi-Arm PEGVariousVarious"The hydrophilic polyPEG spacer increases solubility in aqueous media"BroadPharm[12][16][19][33][26]

The Critical Role of NHS Ester Hydrolysis

In aqueous buffers, the primary factor limiting the utility of a dissolved PEG NHS ester is its susceptibility to hydrolysis. The NHS ester reacts with water, leading to the formation of an unreactive PEG-acid and free NHS. This reaction is highly pH-dependent.

The following diagram illustrates the competing reaction pathways of a PEG NHS ester in an aqueous buffer containing a primary amine.

G cluster_0 Reaction Pathways in Aqueous Buffer PEG_NHS Branched PEG-NHS Ester Conjugate Stable PEG-Amide Conjugate PEG_NHS->Conjugate Aminolysis (Desired Reaction) pH 7.2 - 8.5 Hydrolyzed_PEG Inactive PEG-Acid PEG_NHS->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Rate increases with pH Amine Primary Amine (e.g., on Protein) Water Water (H₂O)

Competing reactions of branched PEG NHS esters.

The rate of hydrolysis is often expressed as the half-life (t½) of the NHS ester in a given buffer. The table below provides a comparison of the hydrolysis half-lives for different types of PEG NHS esters at pH 8 and 25°C.

NHS Ester Linkage TypeAbbreviationHydrolysis Half-life (minutes) at pH 8, 25°C
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
Succinimidyl CarbonateSC20.4
Succinimidyl GlutarateSG17.6
Succinimidyl PropionateSPA16.5
Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
Succinimidyl SuccinamideSSA3.2
Succinimidyl CarboxymethylSCM0.75

Data sourced from Laysan Bio. It is noted that the half-life typically triples when the pH is lowered by one unit.

As the data indicates, the choice of the NHS ester linkage has a dramatic impact on its stability in aqueous solution. For reactions requiring longer incubation times, selecting a more stable NHS ester, such as SVA or SC, is advantageous. Conversely, for rapid conjugations, a more reactive but less stable ester like SCM may be suitable.

Experimental Protocols

Protocol for Assessing the Solubility of Branched PEG NHS Esters

A standardized method for determining the precise solubility of a polymer in an aqueous buffer can be adapted from general polymer solubility guidelines, such as those outlined in ASTM D5226, with modifications to account for the hydrolytic instability of the NHS ester.[34][35][36]

Objective: To determine the maximum concentration at which a branched PEG NHS ester can be dissolved in a specific aqueous buffer at a given temperature without visual precipitation, while minimizing hydrolysis.

Materials:

  • Branched PEG NHS ester

  • Aqueous buffer of interest (amine-free, e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or other analytical instrument for quantification (optional, for more precise measurements)

Procedure:

  • Preparation of Serial Dilutions:

    • Prepare a series of small, clear vials.

    • To each vial, add a pre-weighed amount of the branched PEG NHS ester to achieve a range of target concentrations (e.g., 1, 5, 10, 15, 20 mg/mL).

  • Dissolution:

    • Add the precise volume of the aqueous buffer to each vial to achieve the target concentration.

    • Immediately cap the vials and vortex vigorously for a set, short period (e.g., 1-2 minutes) to promote dissolution while minimizing hydrolysis.

  • Visual Inspection:

    • Visually inspect each vial against a dark background for any undissolved particles or turbidity. The highest concentration that results in a clear, particulate-free solution is the approximate visual solubility.

  • Centrifugation (for confirmation):

    • Centrifuge the vials at a high speed (e.g., >10,000 x g) for a short duration (e.g., 5 minutes) to pellet any undissolved material.

    • Carefully inspect the bottom of each tube for a pellet.

  • Quantification (Optional):

    • For a more precise determination, the supernatant from the centrifuged samples can be carefully removed and the concentration of the dissolved PEG can be quantified using an appropriate analytical method.

The following workflow diagram illustrates this process.

G cluster_0 Solubility Assessment Workflow A Prepare serial concentrations of PEG NHS ester in vials B Add aqueous buffer to each vial A->B C Vortex for a short, defined time B->C D Visually inspect for clarity C->D E Centrifuge to pellet undissolved material D->E F Inspect for pellet E->F G Determine highest soluble concentration F->G

Workflow for solubility assessment.
General Protocol for Dissolving and Using Branched PEG NHS Esters for Bioconjugation

This protocol outlines the standard procedure for dissolving a branched PEG NHS ester and using it for the PEGylation of a protein.[3][6]

Objective: To successfully conjugate a branched PEG NHS ester to a target protein in an aqueous buffer.

Materials:

  • Branched PEG NHS ester

  • Target protein

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.5)

  • Water-miscible, anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the target protein in the reaction buffer to the desired concentration.

  • Prepare PEG NHS Ester Stock Solution:

    • Allow the vial of branched PEG NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • Initiate Conjugation Reaction:

    • Add the calculated amount of the PEG NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours), depending on the reactivity of the NHS ester and the protein.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted PEG NHS ester.

  • Purification: Purify the PEGylated protein from unreacted PEG, hydrolyzed PEG, and other reaction byproducts using an appropriate method such as dialysis or size exclusion chromatography.

The logical flow of this bioconjugation process is depicted below.

G cluster_1 Bioconjugation Workflow start Start prep_protein Prepare protein in amine-free buffer start->prep_protein prep_peg Prepare concentrated PEG-NHS in anhydrous organic solvent start->prep_peg react Add PEG-NHS stock to protein solution prep_protein->react prep_peg->react incubate Incubate reaction mixture react->incubate quench Quench with amine- containing buffer incubate->quench purify Purify PEGylated protein quench->purify end End purify->end

Logical workflow for bioconjugation.

Conclusion

The solubility of branched PEG NHS esters in aqueous buffers is a critical parameter for their successful application in bioconjugation and drug delivery. While manufacturers generally report good water solubility, the practical use of these reagents is often dictated by the rapid hydrolysis of the NHS ester, particularly at the neutral to slightly alkaline pH required for efficient reaction with primary amines. Therefore, a thorough understanding of both the qualitative solubility and the quantitative hydrolysis kinetics is essential for optimizing reaction conditions. For challenging dissolution, the use of a co-solvent like DMSO or DMF is a standard and effective practice. By carefully considering the factors of PEG architecture, NHS ester chemistry, pH, and buffer composition, researchers can effectively navigate the complexities of working with these powerful reagents in an aqueous environment.

References

An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The covalent conjugation of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for fundamental research. Among the various bioconjugation chemistries, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines stands out for its reliability, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the core mechanism of this reaction, factors influencing its efficiency, potential side reactions, and detailed experimental protocols.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The process is initiated by the attack of an unprotonated primary amine, acting as a nucleophile, on the carbonyl carbon of the NHS ester. This attack forms a transient and unstable tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the release of the N-hydroxysuccinimide leaving group and the formation of a stable and irreversible amide bond between the two molecules.[1]

Caption: The reaction mechanism of an NHS ester with a primary amine.

Key Factors Influencing the Reaction

The efficiency of the NHS ester-amine reaction is not absolute and is critically dependent on several experimental parameters. Understanding and controlling these factors is paramount to achieving high-yield and specific conjugation.

The Critical Role of pH

The pH of the reaction buffer is the most influential parameter. It governs a delicate balance between the nucleophilicity of the target amine and the stability of the NHS ester itself.

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂). At a pH below the pKa of the amine, it exists predominantly in its protonated form (-NH₃⁺), which is not nucleophilic and therefore unreactive. The α-amino group at the N-terminus of a protein typically has a pKa around 7.7, while the ε-amino group of a lysine (B10760008) side chain has a pKa around 10.5.[1] This difference implies that at a near-physiological pH, the N-terminus is generally more nucleophilic.[1]

  • NHS Ester Stability (Hydrolysis): NHS esters are susceptible to hydrolysis, a competing reaction where water acts as a nucleophile, cleaving the ester and rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with increasing pH.

The optimal pH for most NHS ester reactions is therefore a compromise, typically falling within the range of 7.2 to 8.5 .[2][3][4][5] In this range, a sufficient concentration of deprotonated primary amines is available for the reaction to proceed efficiently, while the rate of hydrolysis is still manageable.

The Competing Reaction: Hydrolysis

The primary competing reaction in aqueous media is the hydrolysis of the NHS ester. This reaction leads to the formation of an unreactive carboxylic acid and the release of NHS, thereby reducing the overall yield of the desired conjugate. The rate of hydrolysis is highly dependent on pH and temperature.

Aminolysis vs Hydrolysis NHS_Ester NHS Ester Amide_Conjugate Amide Conjugate (Desired Product) NHS_Ester->Amide_Conjugate Aminolysis (Favorable at pH 7.2-8.5) Carboxylic_Acid Carboxylic Acid (Inactive Product) NHS_Ester->Carboxylic_Acid Hydrolysis (Increases with pH) Primary_Amine Primary Amine (R-NH₂) Water Water (H₂O) Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Protein Preparation (Amine-free buffer, 1-10 mg/mL) Conjugation Conjugation (Add NHS ester to protein, RT for 1-4h or 4°C overnight) Protein_Prep->Conjugation NHS_Ester_Prep NHS Ester Preparation (Dissolve in anhydrous DMSO/DMF) NHS_Ester_Prep->Conjugation Quenching Quenching (Add Tris or glycine) Conjugation->Quenching Purification Purification (Size-exclusion chromatography or dialysis) Quenching->Purification

References

An In-depth Technical Guide to the Hydrolysis Rate and Stability of NHS-PEG4-(m-PEG4)3-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and hydrolysis rate of N-hydroxysuccinimide (NHS) esters, with a specific focus on the complex branched structure of NHS-PEG4-(m-PEG4)3-ester. Understanding the kinetics of hydrolysis is critical for the successful application of this reagent in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Principles of NHS Ester Reactivity and Stability

N-hydroxysuccinimide esters are highly valued in bioconjugation for their ability to efficiently form stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][][3] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing NHS as a leaving group and forming the desired amide bond.[][3]

However, a significant competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form a non-reactive carboxylic acid.[4] This process is highly dependent on the pH of the aqueous solution. The rate of hydrolysis increases with rising pH, which can lead to a significant reduction in conjugation efficiency if not properly managed.[5][6][7][8]

Quantitative Data on NHS Ester Hydrolysis

Compound TypepHTemperature (°C)Half-life (t½)
General NHS-esters7.004 - 5 hours
General NHS-esters8.6410 minutes
Porphyrin-NHS (P3-NHS)8.0Room Temperature210 minutes
Porphyrin-NHS (P3-NHS)8.5Room Temperature180 minutes
Porphyrin-NHS (P3-NHS)9.0Room Temperature125 minutes
Porphyrin-NHS (P4-NHS)8.0Room Temperature190 minutes
Porphyrin-NHS (P4-NHS)8.5Room Temperature130 minutes
Porphyrin-NHS (P4-NHS)9.0Room Temperature110 minutes

Data compiled from multiple sources.[5][6][7][9][10]

Experimental Protocols

This protocol outlines a spectrophotometric method to determine the hydrolysis rate of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[5][11]

Materials:

  • NHS-ester compound (e.g., this compound)

  • Amine-free buffer at the desired pH (e.g., phosphate, borate, or carbonate buffer)[7]

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)[11][12]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

    • Prepare the desired amine-free aqueous buffer at a specific pH and equilibrate it to the desired temperature.

  • Reaction Setup:

    • Add a small volume of the NHS ester stock solution to the pre-warmed buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <10%) to minimize its effect on the reaction.[8]

    • Mix the solution quickly and transfer it to a quartz cuvette.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in the temperature-controlled chamber of the UV-Vis spectrophotometer.

    • Monitor the increase in absorbance at 260 nm over time. The NHS byproduct has a maximum absorbance at this wavelength.[11]

    • Record absorbance readings at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time.

    • The rate of hydrolysis can be determined from the initial slope of this curve.

    • The half-life (t½) of the NHS ester can be calculated from the time it takes for the absorbance to reach 50% of its maximum value.

This protocol provides a general framework for the conjugation of a protein with an NHS ester-functionalized molecule.[10]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)[7]

  • Anhydrous DMSO or DMF[10]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[10]

  • Purification column (e.g., size-exclusion chromatography)[10]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[10]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[10]

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the protein solution while gently mixing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[10]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris or glycine.[4][10]

    • Incubate for an additional 15-30 minutes at room temperature.[10]

  • Purification:

    • Remove excess, unreacted NHS ester and byproducts using a desalting column or dialysis against a suitable storage buffer.[4][10]

Visualizations

ReactionMechanism Reactants Primary Amine (R-NH2) + NHS-Ester Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Hydrolysis Hydrolyzed Ester (R'-COOH) + NHS Reactants->Hydrolysis Hydrolysis (competing reaction) Products Stable Amide Bond (R-NH-CO-R') + N-Hydroxysuccinimide (NHS) Intermediate->Products NHS Release

Mechanism of NHS ester reaction with a primary amine.

HydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_ester Dissolve NHS-Ester in Anhydrous Solvent mix Mix Ester and Buffer prep_ester->mix prep_buffer Prepare Amine-Free Buffer at Target pH prep_buffer->mix measure Monitor Absorbance at 260 nm Over Time mix->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Rate and Half-Life (t½) plot->calculate

Workflow for determining NHS ester hydrolysis rate.

Conclusion

The stability of this compound is a critical parameter that dictates its efficacy in conjugation reactions. While specific hydrolysis data for this molecule is sparse, the general principles of NHS ester chemistry provide a robust framework for its successful application. By carefully controlling pH, temperature, and reaction time, researchers can maximize the yield of the desired conjugate while minimizing the impact of hydrolysis. The protocols and data presented in this guide offer a starting point for the development and optimization of conjugation strategies using this and other NHS ester reagents.

References

The Strategic Advantage of Branched PEG4 Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, branched polyethylene (B3416737) glycol (PEG) linkers, specifically those incorporating PEG4 units, have emerged as a pivotal tool for optimizing the performance of bioconjugates. This guide provides a comprehensive technical overview of the role of branched PEG4 linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Core Principles of Branched PEG4 Linkers in Bioconjugation

Branched PEG linkers are characterized by a central core from which multiple PEG arms extend.[1] This architecture offers distinct advantages over traditional linear PEG linkers, primarily by enabling the attachment of multiple functional entities to a single point of conjugation.[2] The incorporation of PEG4 (four ethylene (B1197577) glycol units) provides a balance of hydrophilicity and a defined spacer length, which is crucial for modulating the physicochemical properties of the resulting bioconjugate.[3]

The primary benefits of employing branched PEG4 linkers in bioconjugation include:

  • Increased Drug-to-Antibody Ratio (DAR): The multi-arm nature of branched linkers allows for the attachment of a higher number of payload molecules to a single conjugation site on an antibody, leading to an increased DAR.[2][4] This is particularly advantageous for delivering a more potent therapeutic effect.[2]

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chains helps to counteract the hydrophobicity of many cytotoxic payloads, thereby improving the overall solubility of the ADC and reducing its propensity for aggregation.[][6] This is a critical factor in maintaining the stability and efficacy of the bioconjugate.

  • Improved Pharmacokinetics: The branched structure creates a larger hydrodynamic radius, which can shield the ADC from renal clearance and recognition by the immune system.[1] This "stealth" effect leads to a longer circulation half-life and increased exposure of the target tissue to the therapeutic agent.[7]

  • Steric Hindrance and Controlled Release: The flexible PEG4 arms can provide steric hindrance, which can protect the payload from premature degradation and influence the rate of its release within the target cell.[8]

Quantitative Data Presentation: Branched vs. Linear PEG4 Linkers

The selection of a linker architecture has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key data from comparative studies of branched and linear PEG linkers.

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Key FindingsReference
Branched (e.g., amino-triazide)Up to 8Enables the construction of homogeneous ADCs with high DARs through site-specific enzymatic conjugation.[2]
LinearTypically 2-4Limited by the number of available conjugation sites for homogeneous ADCs.[2]

Table 1: Impact of Linker Architecture on Drug-to-Antibody Ratio (DAR)

Linker ArchitectureIn Vitro Cytotoxicity (IC50, nM)Cell LineKey FindingsReference
Branched ("short")11.2SK-BR-3The shorter branched linker resulted in significantly lower potency, possibly due to steric hindrance affecting payload release.[8]
Branched ("long" with PEG4)1.2SK-BR-3The addition of a PEG4 fragment to the branched linker restored the cytotoxicity to a level comparable to a heterogeneous conjugate.[8]
Heterogeneous (control)1.1SK-BR-3Represents the benchmark for potent cytotoxicity in this study.[8]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Branched Linkers

Linker Configuration (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC, day*µg/mL)Key FindingsReference
Pendant (Branched-like, P-(PEG12)2)11.884.5The branched-like configuration demonstrated significantly slower clearance and higher plasma exposure compared to the linear linker.[9][10]
Linear (L-PEG24)32.131.1The linear linker resulted in faster clearance and lower overall exposure of the ADC.[9][10]

Table 3: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Experimental Protocols

Detailed methodologies are essential for the successful design and synthesis of bioconjugates utilizing branched PEG4 linkers. The following are key experimental protocols.

Site-Specific Enzymatic Conjugation of a Branched Amino-PEG-Azide Linker to an Antibody

This protocol, adapted from Grygorash et al. (2022), describes the use of microbial transglutaminase (MTGase) for the site-specific conjugation of a branched linker to an antibody.[8]

Materials:

  • Deglycosylated monoclonal antibody (e.g., Trastuzumab)

  • Branched amino-triazide linker (with a PEG4 component)

  • Microbial Transglutaminase (MTGase)

  • Tris buffer (pH 8.0)

  • Desalting column

Procedure:

  • Prepare a reaction mixture containing the deglycosylated antibody (1 mg) in Tris buffer.

  • Add the branched amino-triazide linker to the antibody solution at a 10-fold molar excess per conjugation site.

  • Initiate the reaction by adding MTGase to the mixture.

  • Incubate the reaction at 37°C for 4 hours.

  • Purify the resulting antibody-linker conjugate using a desalting column to remove excess linker and enzyme.

  • Characterize the conjugate to determine the degree of labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Attachment

This protocol outlines the "click chemistry" step to attach a payload to the azide-functionalized antibody-linker conjugate.[8]

Materials:

  • Purified antibody-linker conjugate (from section 3.1)

  • DBCO-functionalized payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Dissolve the purified antibody-linker conjugate in PBS.

  • Add the DBCO-functionalized payload to the antibody solution at a 1.5-fold molar excess per azide (B81097) group.

  • Incubate the reaction mixture at room temperature for 16 hours with gentle mixing.

  • Purify the final Antibody-Drug Conjugate (ADC) using an SEC column to remove unreacted payload and other small molecules.

  • Characterize the final ADC for purity, DAR, and aggregation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxic potential of an ADC.[11]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-positive ADCs)

  • 96-well cell culture plates

  • Cell culture medium

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • SDS-HCl solution

Procedure:

  • Seed the target cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the ADC constructs and control antibody in cell culture medium.

  • Replace the medium in the wells with the ADC dilutions and controls.

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 1-4 hours.

  • Add SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the resulting dose-response curves.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the use of branched PEG4 linkers in bioconjugation.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (Branched PEG4 Linker) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding ADC_Receptor ADC-Antigen Complex Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death ADC_Receptor->Endosome 2. Internalization (Endocytosis)

ADC Internalization and Payload Release Pathway

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation Ab_Mod Antibody Modification (e.g., Deglycosylation) Linker_Conj Branched PEG4 Linker Conjugation (e.g., MTGase) Ab_Mod->Linker_Conj Payload_Attach Payload Attachment (e.g., Click Chemistry) Linker_Conj->Payload_Attach Purification Purification (e.g., SEC) Payload_Attach->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Characterization->InVitro InVivo In Vivo Efficacy & Pharmacokinetics InVitro->InVivo

Experimental Workflow for ADC Development

Linker_Relationship Branched_PEG4 Branched PEG4 Linker High_DAR Higher Drug-to-Antibody Ratio (DAR) Branched_PEG4->High_DAR Improved_Sol Increased Solubility & Reduced Aggregation Branched_PEG4->Improved_Sol Enhanced_PK Improved Pharmacokinetics (Longer Half-life) Branched_PEG4->Enhanced_PK Potency Therapeutic Potency High_DAR->Potency Stability Bioconjugate Stability Improved_Sol->Stability Efficacy In Vivo Efficacy Enhanced_PK->Efficacy Potency->Efficacy Stability->Efficacy

Logical Relationship of Branched PEG4 Linker Advantages

Conclusion

The strategic incorporation of branched PEG4 linkers represents a significant advancement in the field of bioconjugation. By enabling higher drug loading, improving solubility and stability, and enhancing pharmacokinetic profiles, these linkers offer a powerful platform for the development of more effective and safer targeted therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of this innovative linker technology. As the demand for highly engineered bioconjugates continues to grow, the rational design and application of branched PEG4 linkers will undoubtedly play a crucial role in shaping the future of targeted medicine.

References

Key features and benefits of using a branched PEG structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Branched PEG Structures: Key Features and Benefits for Drug Development

Introduction

Polyethylene glycol (PEG) has become an indispensable tool in the pharmaceutical and biotechnology industries for its ability to enhance the therapeutic properties of drugs and biologics. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][] While first-generation PEGylation predominantly utilized linear PEG chains, advanced drug development has increasingly adopted branched PEG structures to overcome the limitations of their linear counterparts.[4]

Branched PEGs are polymers that feature multiple PEG arms extending from a central core.[][] This unique architecture offers distinct advantages over linear PEGs, including a more compact, globular structure and a higher density of PEG chains in a given volume.[][7] This guide provides a comprehensive technical overview of the core features and benefits of using a branched PEG structure, tailored for researchers, scientists, and drug development professionals.

Core Features and Benefits of Branched PEG Structures

The multi-arm nature of branched PEG confers several key advantages that are critical for modern therapeutic development. These benefits stem directly from its unique three-dimensional conformation compared to the more flexible, single-chain structure of linear PEG.

Enhanced Hydrodynamic Size and Prolonged Circulation Time

A primary benefit of PEGylation is the creation of a hydrophilic shield around the drug molecule, which increases its hydrodynamic volume.[8] Branched PEGs are particularly effective in this regard. For an equivalent molecular weight, a branched PEG molecule adopts a more globular and larger hydrodynamic structure than a linear PEG.[][9] This increased size reduces renal clearance, as molecules larger than 20 kDa are less efficiently filtered by the kidneys.[][11] The result is a significantly prolonged circulation half-life in the bloodstream, which allows for less frequent dosing and improved patient compliance.[][11][] For example, PEGASYS®, a form of interferon-α2a conjugated to a 40-kDa branched PEG, has an elimination half-life of 77 hours, compared to 9 hours for the native protein, permitting once-a-week injections.[11]

Superior Shielding, Reduced Immunogenicity, and Enhanced Stability

The dense, umbrella-like structure of branched PEG provides a more effective shield for the conjugated therapeutic molecule.[7][13] This steric hindrance offers superior protection from:

  • Enzymatic Degradation: The PEG shield physically blocks the approach of proteolytic enzymes, enhancing the stability of protein and peptide drugs in vivo.[13][14] Studies have shown that enzymes modified with branched PEGs exhibit better stability against proteases compared to those modified with linear PEGs.

  • Immune Recognition: By masking antigenic epitopes on the drug's surface, branched PEG significantly reduces its immunogenicity and antigenicity.[][][14] This lowered immune response is crucial for preventing the development of anti-drug antibodies, which can neutralize the therapeutic effect and cause adverse reactions.

Increased Solubility and Reduced Aggregation

The highly hydrophilic nature of PEG improves the solubility of hydrophobic drugs and proteins.[8][15] Branched PEGs, with their compact and highly hydrated structure, are particularly efficient at increasing the solubility of poorly soluble compounds.[][16] This enhanced solubility can prevent aggregation, a common problem with protein therapeutics that can lead to loss of activity and increased immunogenicity.[16]

Increased Functionality and Higher Drug Loading

Unlike linear PEGs which typically have one or two reactive sites, multi-arm or branched PEGs offer multiple functional groups for conjugation.[][][17] This increased functionality provides several advantages:

  • Higher Drug Payload: For small molecule drugs, multi-arm PEGs can be conjugated to multiple drug molecules, significantly increasing the drug-to-polymer ratio and creating a high-capacity drug carrier.[17][18][19]

  • Multi-modal Conjugation: The multiple arms can be used to attach different types of molecules. For example, one arm could be attached to a targeting ligand, another to an imaging agent, and others to the therapeutic drug, creating a multifunctional theranostic agent.[][17]

  • Hydrogel Formation: Multi-arm PEGs are highly effective cross-linkers used to form hydrogels. These hydrogels have widespread applications in controlled drug release, 3D cell culture, and tissue engineering.[17][20]

Quantitative Data: Branched vs. Linear PEG

The structural differences between branched and linear PEG translate into measurable distinctions in their physicochemical and pharmacokinetic properties.

Table 1: Comparative Pharmacokinetic Parameters
ParameterLinear PEG ConjugateBranched PEG ConjugateRationale for Difference
Plasma Half-Life (t½) IncreasedSignificantly IncreasedBranched PEG has a larger hydrodynamic radius for a given MW, leading to reduced renal clearance.[][11]
Volume of Distribution (Vd) ReducedMore ReducedThe larger size of the branched PEG conjugate restricts its diffusion into tissues more effectively.[21]
Clearance (CL) DecreasedSignificantly DecreasedPrimarily due to reduced glomerular filtration rate.[][21]
Bioavailability (SC) ~20% (Rat, 40kDa)~69% (Cyno, 40kDa)While species-dependent, the structure can influence absorption from subcutaneous space.[21]

Note: Values are illustrative and can vary significantly based on the conjugated molecule, PEG size, and animal model.

Table 2: Comparative Physicochemical Properties
PropertyLinear PEGBranched PEGAdvantage of Branched Structure
Hydrodynamic Radius (Rh) Smaller for equivalent MWLarger for equivalent MWLeads to slower kidney filtration and longer circulation.[9]
Intrinsic Viscosity Higher for equivalent MWLower for equivalent MWThe compact, globular shape of branched PEG results in lower solution viscosity.[22]
Protein Adsorption ReducedMore Significantly ReducedThe denser PEG layer provides a more effective barrier against protein opsonization.[23][24]
Reactive Sites Typically 1-22, 4, 8, or moreAllows for higher drug loading or conjugation of multiple different molecules.[][20]
Solubility GoodExcellentThe compact, highly hydrophilic structure enhances the solubility of conjugated molecules.[]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Arm Branched PEG-NHS Ester

This protocol describes a general method for synthesizing a Y-shaped (2-arm) branched PEG activated with an N-Hydroxysuccinimide (NHS) ester for subsequent conjugation to amine-containing molecules.

Materials:

  • Monofunctional mPEG with a terminal amine group (mPEG-NH2)

  • Lysine (B10760008) with protected amine groups (e.g., Boc-Lys(Boc)-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM) as solvent

  • Trifluoroacetic acid (TFA) for deprotection

  • Diisopropylethylamine (DIPEA) as a base

  • Dialysis tubing (appropriate MWCO)

Methodology:

  • Activation of Lysine Core: Dissolve Boc-Lys(Boc)-OH and NHS in anhydrous DCM. Add DCC to the solution at 0°C and stir for 4-6 hours at room temperature to form the NHS ester of the lysine core.

  • Conjugation of mPEG-NH2: In a separate flask, dissolve mPEG-NH2 in anhydrous DCM. Add the activated lysine-NHS ester solution to the mPEG-NH2 solution along with DIPEA. Allow the reaction to proceed for 24 hours at room temperature. This will couple two mPEG-NH2 chains to the lysine core.

  • Deprotection: Remove the solvent under vacuum. Re-dissolve the product in a DCM/TFA mixture (e.g., 1:1 v/v) to remove the Boc protecting groups from the central lysine's amine, which will become the reactive site. Stir for 2 hours.

  • Activation of the Central Amine (if required for further modification) or Purification: The resulting structure is a branched PEG with a central primary amine. For creating a branched PEG-NHS ester, this amine would first be reacted with a dicarboxylic acid linker, followed by activation with NHS/DCC.

  • Purification: The crude product is purified by precipitation in cold diethyl ether followed by extensive dialysis against deionized water to remove unreacted reagents and byproducts.

  • Characterization: The final product structure and purity are confirmed using NMR spectroscopy and Gel Permeation Chromatography (GPC) to verify molecular weight and polydispersity.

Protocol 2: PEGylation of a Protein with a Branched PEG-NHS Ester

This protocol outlines the covalent conjugation of a branched PEG-NHS ester to the primary amines (N-terminus and lysine side chains) of a therapeutic protein.

Materials:

  • Purified therapeutic protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Branched PEG-NHS ester (from Protocol 1 or commercial source)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system: Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC)

Methodology:

  • Reagent Preparation: Dissolve the branched PEG-NHS ester in the reaction buffer immediately before use, as NHS esters can hydrolyze in aqueous solutions. Prepare the protein solution at a known concentration (e.g., 5-10 mg/mL) in the reaction buffer.

  • Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution. A typical molar ratio is between 5:1 to 20:1 (PEG:protein), but this must be optimized for each specific protein. Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 1-4 hours.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any remaining PEG-NHS ester, stopping the reaction.

  • Purification of PEGylated Protein: The reaction mixture will contain mono-PEGylated, multi-PEGylated, and unreacted protein. This mixture is purified to isolate the desired conjugate.

    • Ion-Exchange Chromatography (IEX): PEGylation shields the protein's surface charges, altering its retention time on an IEX column and allowing separation of species with different numbers of attached PEG chains.

    • Size-Exclusion Chromatography (SEC): The increase in hydrodynamic size upon PEGylation allows for separation from the smaller, unreacted protein.

  • Characterization: The purified PEGylated protein is characterized to determine the degree of PEGylation and confirm its integrity.

    • SDS-PAGE: Shows an increase in apparent molecular weight for the PEGylated species.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides precise molecular weight information to confirm the number of attached PEG chains.[25]

    • Activity Assay: A bioassay is performed to ensure the protein retains its therapeutic activity after conjugation.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with branched PEG structures.

Branched_PEG_Advantages Structure Branched PEG Structure (Multi-arm, Globular) Feature1 Increased Hydrodynamic Size Structure->Feature1 Feature2 Dense 'Umbrella' Shielding Structure->Feature2 Feature3 Multiple Functional Groups Structure->Feature3 Benefit1a Reduced Renal Clearance Feature1->Benefit1a Benefit2a Reduced Immunogenicity Feature2->Benefit2a Benefit2b Enhanced Stability (vs. Proteolysis) Feature2->Benefit2b Benefit3a High Drug Loading Capacity Feature3->Benefit3a Benefit3b Hydrogel Formation Feature3->Benefit3b Benefit1b Prolonged Circulation Time Benefit1a->Benefit1b

Caption: Logical flow from structure to benefits of branched PEG.

PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification cluster_analysis 4. Characterization Protein Protein Solution (pH 7.5-8.0) Conjugation Conjugation (1-4h, gentle mixing) Protein->Conjugation PEG Branched PEG-NHS (Freshly Dissolved) PEG->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purify IEX or SEC Chromatography Quench->Purify Analysis SDS-PAGE Mass Spectrometry Activity Assay Purify->Analysis

Caption: Experimental workflow for protein PEGylation.

Shielding_Effect cluster_linear Linear PEG cluster_branched Branched PEG L_Drug Drug L_PEG Linear PEG L_Enzyme Enzyme L_Enzyme->L_Drug Partial Shielding L_Antibody Antibody B_Drug Drug B_PEG Branched PEG Shield B_Enzyme Enzyme B_Enzyme->B_PEG Blocked B_Antibody Antibody B_Antibody->B_PEG Blocked

Caption: Branched PEG offers superior shielding vs. linear PEG.

References

An In-depth Technical Guide to Amine-Reactive PEGylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone of biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their hydrodynamic size. The benefits are manifold and include an extended circulatory half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2] Amine-reactive PEGylation reagents are among the most commonly used due to the prevalence of lysine (B10760008) residues and the N-terminal alpha-amine on the surface of most proteins. This guide provides a comprehensive technical overview of the primary classes of amine-reactive PEGylation reagents, their reaction mechanisms, quantitative comparisons, and detailed experimental protocols.

Core Concepts in Amine-Reactive PEGylation

The fundamental principle of amine-reactive PEGylation involves the reaction between an electrophilic functional group on the PEG reagent and a nucleophilic primary amine on the protein. The most common target is the ε-amino group of lysine residues, but the α-amino group at the N-terminus can also be modified.[3] The selectivity of the reaction can often be controlled by adjusting the reaction pH, as the pKa of the N-terminal α-amine (~7.6-8.0) is lower than that of the lysine ε-amino group (~10).[4]

Major Classes of Amine-Reactive PEGylation Reagents

The choice of an appropriate amine-reactive PEGylation reagent is critical and depends on the desired linkage chemistry, reaction conditions, and the stability of the final conjugate. The most prominent classes include N-hydroxysuccinimidyl (NHS) esters, aldehydes, isothiocyanates, and succinimidyl carbonates.

N-Hydroxysuccinimidyl (NHS) Esters

PEG-NHS esters are the most widely used class of amine-reactive reagents. They react with primary amines at physiological to slightly alkaline pH (7-9) to form stable and irreversible amide bonds.[1][2]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, with the release of N-hydroxysuccinimide as a byproduct.

Aldehydes

PEG-aldehyde reagents react with primary amines via reductive amination. This two-step process first involves the formation of a Schiff base, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[5][6] This method allows for greater control over N-terminal versus lysine PEGylation by manipulating the reaction pH.[4]

Reaction Mechanism: The initial reaction between the aldehyde and the amine forms a reversible imine (Schiff base). The subsequent reduction of the imine creates a stable secondary amine bond.

Isothiocyanates

PEG-isothiocyanate reagents react with primary amines to form stable thiourea (B124793) linkages.[1] The reaction is typically carried out at a slightly more alkaline pH (9-11) compared to NHS esters.[3][7]

Reaction Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a thiourea bond.

Succinimidyl Carbonates (SC)

PEG-SC reagents are another class of NHS esters that react with primary amines to form stable carbamate (B1207046) (urethane) linkages.[8] They are known for their high reactivity and the stability of the resulting bond.

Reaction Mechanism: Similar to other NHS esters, the reaction involves the nucleophilic attack of the amine on the activated carbonate, releasing N-hydroxysuccinimide.

Quantitative Comparison of Amine-Reactive PEGylation Reagents

The selection of a PEGylation reagent is often guided by its reactivity, stability in aqueous solutions, and the optimal conditions for conjugation. The following tables summarize key quantitative data for different classes of amine-reactive PEGylation reagents.

Reagent ClassReactive GroupTarget Residue(s)Resulting LinkageOptimal pH
NHS Esters N-Hydroxysuccinimidyl EsterLysine, N-terminusAmide7.0 - 9.0[1]
Aldehydes AldehydeLysine, N-terminusSecondary Amine5.0 - 8.0[4]
Isothiocyanates IsothiocyanateLysine, N-terminusThiourea9.0 - 11.0[7]
Succinimidyl Carbonates Succinimidyl CarbonateLysine, N-terminusCarbamate (Urethane)7.0 - 8.0
NHS Ester TypeLinkerHydrolysis Half-life (minutes) at pH 8, 25°C
Succinimidyl Valerate (SVA) -(CH₂)₄-CO₂-NHS33.6
Succinimidyl Carbonate (SC) -O-CO₂-NHS20.4[9]
Succinimidyl Butanoate (SBA) -O-(CH₂)₃-CO₂-NHS23.3
Succinimidyl Glutarate (SG) -O₂C-(CH₂)₃-CO₂-NHS17.6[9]
Succinimidyl Propionate (SPA) -O-(CH₂)₂-CO₂-NHS16.5
Succinimidyl Succinate (SS) -O₂C-(CH₂)₂-CO₂-NHS9.8[9]
Succinimidyl Succinamide (SSA) -NHCO-(CH₂)₂-CO₂-NHS3.2
Succinimidyl Carboxymethylated (SCM) -O-CH₂-CO₂-NHS0.75[9]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with PEG-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

  • PEG-NHS ester reagent.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

Procedure:

  • Preparation of Reagents:

    • Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution.

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[10]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and byproducts using SEC or dialysis.

    • Monitor the purification process by UV absorbance at 280 nm.

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE, which will show a molecular weight shift compared to the unmodified protein.

    • Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or HPLC.

Protocol 2: General Procedure for N-terminal Protein PEGylation with PEG-Aldehyde (Reductive Amination)

Materials:

  • Protein of interest in an amine-free buffer at a pH of approximately 5.0-6.0 (e.g., 100 mM sodium acetate (B1210297) or sodium phosphate).[4]

  • PEG-aldehyde reagent.

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 200 mM in water).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4).

  • Purification system (e.g., SEC).

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the PEG-aldehyde in the reaction buffer to a desired stock concentration.

  • PEGylation Reaction:

    • Add the PEG-aldehyde solution to the protein solution at a 5- to 20-fold molar excess.

    • Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20 mM.[11]

    • Incubate the reaction at 4°C for 12-24 hours with gentle stirring.[11]

  • Monitoring and Quenching:

    • Monitor the reaction progress using SDS-PAGE or HPLC.

    • Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution.

  • Purification:

    • Purify the PEGylated protein from unreacted reagents using SEC.

  • Characterization:

    • Analyze the purified product by SDS-PAGE, MALDI-TOF MS, or HPLC to confirm PEGylation and determine its extent.

Visualization of Experimental Workflows

General PEGylation Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (Amine-free buffer) Mix Mix Protein and PEG Reagent Protein_Prep->Mix PEG_Prep Prepare PEG Reagent (Dissolve in appropriate solvent) PEG_Prep->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Characterize Product (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: General experimental workflow for protein PEGylation.

NHS-Ester vs. Aldehyde PEGylation Chemistry

PEGylation_Chemistry_Comparison cluster_nhs NHS-Ester PEGylation cluster_aldehyde Aldehyde PEGylation (Reductive Amination) Protein_Amine_NHS Protein-NH₂ Reaction_NHS Nucleophilic Attack (pH 7-9) Protein_Amine_NHS->Reaction_NHS PEG_NHS PEG-NHS PEG_NHS->Reaction_NHS Product_Amide Protein-NH-CO-PEG (Amide Bond) Reaction_NHS->Product_Amide Byproduct_NHS NHS Reaction_NHS->Byproduct_NHS Protein_Amine_Ald Protein-NH₂ Schiff_Base_Formation Schiff Base Formation (pH 5-7) Protein_Amine_Ald->Schiff_Base_Formation PEG_Aldehyde PEG-CHO PEG_Aldehyde->Schiff_Base_Formation Schiff_Base Protein-N=CH-PEG Schiff_Base_Formation->Schiff_Base Reduction Reduction (e.g., NaBH₃CN) Schiff_Base->Reduction Product_Amine Protein-NH-CH₂-PEG (Secondary Amine) Reduction->Product_Amine

Caption: Comparison of NHS-Ester and Aldehyde PEGylation reaction pathways.

Characterization of PEGylated Proteins

The successful conjugation and purification of PEGylated proteins must be confirmed through various analytical techniques.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a fundamental technique to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius and thus elute earlier than their unmodified counterparts.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are powerful tools for determining the exact mass of the PEGylated protein and thus the degree of PEGylation (the number of PEG chains attached).[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique can be used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and determine their individual masses.[10]

Conclusion

Amine-reactive PEGylation is a robust and versatile strategy for enhancing the therapeutic potential of protein-based drugs. The choice of the specific amine-reactive reagent depends on a careful consideration of the target protein's properties, the desired linkage stability, and the required reaction conditions. A thorough understanding of the underlying chemistry, coupled with rigorous analytical characterization, is essential for the successful development of well-defined and effective PEGylated biotherapeutics. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating the complexities of amine-reactive PEGylation.

References

A Technical Guide to the Physicochemical Characteristics of Multi-Arm PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of multi-arm polyethylene (B3416737) glycol (PEG) linkers. As essential tools in drug delivery, tissue engineering, and bioconjugation, a thorough understanding of their properties is critical for the rational design and optimization of novel therapeutic and biomedical constructs. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of their structure and analytical workflows.

Introduction to Multi-Arm PEG Linkers

Multi-arm PEG linkers are a class of synthetic polymers characterized by multiple PEG chains extending from a central core molecule.[1] This unique architecture offers several advantages over linear PEG, including a higher drug payload capacity, enhanced in vivo circulation time due to a larger hydrodynamic volume, and improved solubility for hydrophobic drugs.[2][3] The number of arms, typically ranging from 4 to 8, significantly influences the linker's physicochemical properties and, consequently, its biological performance. Common core molecules for synthesizing multi-arm PEGs include pentaerythritol (B129877) for 4-arm PEGs and hexaglycerol (B12301427) or tripentaerythritol (B147583) for 8-arm PEGs.[4]

Core Physicochemical Characteristics

The performance of multi-arm PEG linkers in various applications is dictated by a set of key physicochemical parameters. These properties are influenced by the number of arms, the molecular weight of each arm, and the nature of the terminal functional groups.

Molecular Weight and Polydispersity Index (PDI)

The molecular weight of multi-arm PEGs is typically reported as the total molecular weight of the entire molecule.[5] The polydispersity index (PDI) is a measure of the heterogeneity of molecular weights within a polymer sample. A lower PDI indicates a more uniform and well-defined polymer population. For many commercially available 4-arm PEGs, the PDI is typically low, ranging from 1.02 to 1.05, indicating a narrow molecular weight distribution.[6][7]

Property4-Arm PEG8-Arm PEGData Source(s)
Typical Molecular Weights (kDa) 2, 5, 10, 20, 4010, 20, 40[5][8]
Polydispersity Index (PDI) 1.02 - 1.05>1.08 (for polyglycerol core)[6][7]
Hydrodynamic Radius (Rh)

The hydrodynamic radius is a critical parameter that influences the in vivo behavior of PEG conjugates, including their circulation half-life and biodistribution. It is the effective radius of the hydrated polymer in solution. Generally, for a given molecular weight, branched PEGs exhibit a smaller hydrodynamic radius compared to their linear counterparts.[9] An experimentally confirmed radius of gyration for a 5 kDa 8-arm star-like PEG was approximately 1.32 nm.[10]

ArchitectureMolecular Weight (kDa)Hydrodynamic Radius (Rh) / Radius of Gyration (Rg)Data Source(s)
8-Arm Star-like PEG5~1.32 nm (Rg)[10]

Note: The relationship between Rh and Rg is complex and depends on the polymer architecture.

Solubility and Viscosity

Multi-arm PEGs are highly soluble in water and many organic solvents due to the hydrophilic nature of the ethylene (B1197577) glycol units.[6] The viscosity of multi-arm PEG solutions is dependent on the molecular weight, concentration, and temperature. Higher molecular weight and concentration lead to increased viscosity.[11][12]

PropertyGeneral CharacteristicsData Source(s)
Solubility Highly soluble in water and various organic solvents.[6]
Viscosity Increases with molecular weight and concentration; decreases with temperature.[11][12]
Drug Loading Capacity

A key advantage of multi-arm PEG linkers is their ability to carry multiple therapeutic molecules, leading to a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[2][3] This enhanced payload capacity can lead to improved therapeutic efficacy.[13] Both 4-arm and 8-arm PEGs offer increased drug loading compared to linear PEGs, with 8-arm PEGs providing a higher number of conjugation sites.[4]

Experimental Protocols for Characterization

Accurate characterization of multi-arm PEG linkers is essential for quality control and ensuring reproducible performance. The following are detailed methodologies for key analytical techniques.

Size Exclusion Chromatography (SEC) for Molecular Weight and PDI Determination

Objective: To determine the molecular weight distribution and polydispersity index of multi-arm PEG linkers.

Methodology:

  • System Preparation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a size-exclusion column (e.g., Tosoh TSKgel G4000SWXL), a refractive index (RI) detector, and a multi-angle light scattering (MALS) detector.[14][15]

  • Mobile Phase: Prepare an isocratic mobile phase, for example, 100 mM sodium phosphate (B84403) with 300 mM arginine at pH 6.2, containing 10% isopropanol.[14]

  • Sample Preparation: Dissolve the multi-arm PEG sample in the mobile phase to a known concentration (e.g., 5 mg/mL).[14]

  • Injection and Elution: Inject a defined volume (e.g., 10 µL) of the sample onto the column and elute at a constant flow rate (e.g., 0.5 mL/min).[14]

  • Data Analysis: The RI detector provides a concentration-dependent signal, while the MALS detector measures the light scattered by the polymer molecules at various angles. By combining the data from both detectors, the absolute molecular weight and PDI can be calculated without the need for column calibration with standards of the same architecture.[15]

Dynamic Light Scattering (DLS) for Hydrodynamic Radius Measurement

Objective: To determine the hydrodynamic radius of multi-arm PEG linkers in solution.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the multi-arm PEG in a suitable buffer (e.g., PBS) and filter it through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or aggregates.

  • Instrument Setup: Use a DLS instrument equipped with a laser and a detector positioned at a specific angle (e.g., 90°). Set the temperature to be controlled, typically at 25°C.

  • Measurement: Place the sample cuvette in the instrument and allow it to equilibrate to the set temperature. The instrument measures the fluctuations in the intensity of scattered light over time.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the PEG molecules. The hydrodynamic radius is then calculated using the Stokes-Einstein equation.[1] It is important to perform measurements at multiple concentrations and extrapolate to zero concentration to minimize the effects of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

Objective: To confirm the chemical structure, assess the degree of functionalization, and determine the purity of multi-arm PEG linkers.

Methodology:

  • Sample Preparation: Dissolve a small amount of the multi-arm PEG sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The large peak corresponding to the ethylene glycol protons is typically observed around 3.6 ppm. The signals from the terminal functional groups will have characteristic chemical shifts that can be integrated to determine the degree of functionalization.[16][17]

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to further confirm the carbon backbone structure and the presence of functional groups.

  • Data Analysis: Integrate the relevant peaks in the ¹H NMR spectrum to quantify the ratio of terminal functional groups to the PEG backbone, which provides information on purity and functionalization efficiency.[16]

Rheometry for Viscosity Measurement

Objective: To measure the viscosity of multi-arm PEG solutions.

Methodology:

  • Sample Preparation: Prepare solutions of the multi-arm PEG at various concentrations in the desired solvent (e.g., water or a buffer).

  • Instrument Setup: Use a rotational rheometer with a suitable geometry (e.g., cone and plate or parallel plates). Ensure the temperature is precisely controlled.[18]

  • Measurement: Apply a range of shear rates to the sample and measure the corresponding shear stress. For Newtonian fluids, the viscosity will be independent of the shear rate.

  • Data Analysis: Plot the shear stress versus the shear rate. The slope of this plot gives the dynamic viscosity. Alternatively, the instrument software can directly provide the viscosity values at different shear rates.[18]

Visualizing Structures and Workflows

Visual diagrams are essential for understanding the complex relationships in polymer chemistry and analysis. The following diagrams were generated using the DOT language for Graphviz.

G cluster_structure General Structure of a 4-Arm PEG Linker Core Core PEG Arm 1 PEG Arm 1 Core->PEG Arm 1 PEG Arm 2 PEG Arm 2 Core->PEG Arm 2 PEG Arm 3 PEG Arm 3 Core->PEG Arm 3 PEG Arm 4 PEG Arm 4 Core->PEG Arm 4 Functional Group 1 Func. Group PEG Arm 1->Functional Group 1 Functional Group 2 Func. Group PEG Arm 2->Functional Group 2 Functional Group 3 Func. Group PEG Arm 3->Functional Group 3 Functional Group 4 Func. Group PEG Arm 4->Functional Group 4

Caption: General schematic of a 4-arm PEG linker.

G cluster_workflow SEC-MALS Experimental Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject SEC Column SEC Column HPLC System->SEC Column Elute Detectors Detectors SEC Column->Detectors Detect (RI & MALS) Data Analysis Data Analysis Detectors->Data Analysis Calculate MW & PDI

Caption: Workflow for SEC-MALS analysis.

Influence on Biological Systems: A Note on Cell Signaling

The interaction of multi-arm PEG linkers with biological systems is a complex area of ongoing research. While PEGs are generally considered bio-inert, their presence can modulate cellular responses. For instance, the modification of surfaces with PEG has been shown to influence cell adhesion, which is often mediated by integrin signaling. One study has suggested that PEG can modulate the gene expression of integrin α5, a key component of fibronectin-binding integrins.[19] This suggests that by altering the cellular microenvironment, multi-arm PEG linkers, particularly in the context of hydrogels for tissue engineering, could indirectly influence integrin-mediated signaling pathways that regulate cell survival, proliferation, and differentiation. However, a direct and detailed signaling pathway map for a specific multi-arm PEG linker is not yet well-established in the literature.

G cluster_signaling Hypothesized Influence on Integrin Signaling Multi-Arm PEG Hydrogel Multi-Arm PEG Hydrogel Cell Surface Cell Surface Multi-Arm PEG Hydrogel->Cell Surface Alters Microenvironment Integrin Alpha5 Integrin Alpha5 Cell Surface->Integrin Alpha5 Modulates Expression/Clustering Downstream Signaling Cellular Response Integrin Alpha5->Downstream Signaling Activates/Inhibits

Caption: Hypothesized modulation of integrin signaling.

Conclusion

Multi-arm PEG linkers are versatile macromolecules with tunable physicochemical properties that make them highly valuable in biomedical research and drug development. Their unique architecture allows for precise control over drug loading, solubility, and in vivo behavior. A thorough characterization using techniques such as SEC, DLS, NMR, and rheometry is crucial for ensuring their quality and performance. As our understanding of the interactions between these synthetic polymers and biological systems deepens, the potential for designing more sophisticated and effective therapeutic and regenerative strategies will continue to grow.

References

Methodological & Application

Application Notes: Antibody Labeling with NHS-PEG4-(m-PEG4)3-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of antibodies with polyethylene (B3416737) glycol (PEG) linkers, known as PEGylation, is a widely utilized strategy in research and therapeutic development to enhance the pharmacokinetic and pharmacodynamic properties of these biomolecules. PEGylation can improve solubility, stability, and circulation half-life, while reducing immunogenicity. The NHS-PEG4-(m-PEG4)3-ester is an amine-reactive linker that facilitates the conjugation of a discrete PEG moiety to primary amines (e.g., lysine (B10760008) residues) on the antibody surface. This document provides a detailed protocol for labeling antibodies with this compound, along with expected outcomes and a relevant biological application.

Principle of Reaction

The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on the antibody in a pH-dependent manner, typically between pH 7 and 9, to form a stable amide bond. The PEG component of the linker is hydrophilic and increases the hydrodynamic radius of the antibody.

Quantitative Data Summary

The efficiency of the labeling reaction and the final degree of labeling (DOL), i.e., the number of PEG linkers per antibody, are influenced by several factors including the molar ratio of the NHS-ester to the antibody, the antibody concentration, pH, and reaction time. The following table provides a general guideline for achieving different degrees of labeling. It is crucial to empirically optimize these conditions for each specific antibody.

Molar Ratio (Ester:Antibody)Antibody Concentration (mg/mL)Reaction Time (at RT)Expected Degree of Labeling (DOL)
5:1 - 10:11 - 230 - 60 minLow (1-3)
10:1 - 20:12 - 560 minMedium (4-6)
20:1 - 50:15 - 1060 - 120 minHigh (7-10)

Note: These values are approximate and should be used as a starting point for optimization. The actual DOL should be determined experimentally using methods such as mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Antibody of interest (free of amine-containing buffers like Tris or glycine)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns) or a dialysis system with an appropriate molecular weight cutoff (MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol for Antibody Labeling
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified.

    • Buffer exchange the antibody into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to the desired level (typically 1-10 mg/mL) in the Reaction Buffer.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. NHS-esters are moisture-sensitive.

    • Immediately before use, dissolve the required amount of the NHS-ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL). Do not store the reconstituted NHS-ester solution.

  • Labeling Reaction:

    • Calculate the volume of the NHS-ester stock solution needed to achieve the desired molar excess over the antibody.

    • Add the calculated volume of the NHS-ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect from light if the linker is attached to a fluorescent dye.

  • Quenching the Reaction:

    • (Optional but recommended) Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Labeled Antibody:

    • Remove the excess, unreacted this compound and other reaction byproducts using a desalting column or by dialysis against PBS.

    • Follow the manufacturer's instructions for the chosen purification method.

  • Characterization of the Labeled Antibody:

    • Determine the protein concentration of the purified labeled antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Determine the Degree of Labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Buffer Exchange (into Reaction Buffer) labeling Labeling Reaction (Add NHS-Ester to Antibody) antibody_prep->labeling nhs_prep Prepare NHS-Ester Stock Solution (in DMSO) nhs_prep->labeling quenching Quench Reaction (Add Tris Buffer) labeling->quenching purification Purification (Desalting/Dialysis) quenching->purification characterization Characterization (Concentration, DOL) purification->characterization

Caption: Experimental workflow for antibody labeling.

Application Example: Inhibition of HER2 Signaling Pathway

PEGylated antibodies are frequently used in therapeutic applications to improve their efficacy and safety profiles. A prominent example is in cancer therapy, where antibodies are designed to target and inhibit signaling pathways that drive tumor growth. The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers. Monoclonal antibodies that bind to the extracellular domain of HER2 can block its dimerization and subsequent downstream signaling, leading to an inhibition of cell proliferation and survival.

signaling_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular ligand Growth Factor (Ligand) her2 HER2 Receptor ligand->her2 Binds antibody Labeled Antibody (e.g., Anti-HER2) antibody->her2 Blocks Binding dimerization Dimerization her2->dimerization Leads to her2->dimerization phosphorylation Autophosphorylation dimerization->phosphorylation inhibition Inhibition pi3k_akt PI3K/Akt Pathway phosphorylation->pi3k_akt ras_mapk RAS/MAPK Pathway phosphorylation->ras_mapk proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_mapk->proliferation

Caption: Inhibition of HER2 signaling by a labeled antibody.

Application Notes and Protocols for NHS Ester Protein Conjugation: A Guide to Molar Excess Calculations and Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for the covalent labeling of proteins and other biomolecules.[1] This chemistry primarily targets the primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[2][3] The reaction between an NHS ester and a primary amine forms a stable amide bond under mild pH conditions.[2] Achieving an optimal degree of labeling (DOL) is critical, as it directly impacts the functionality and signal intensity of the conjugated protein.[4][5] An insufficient number of labels can lead to a weak signal, while excessive labeling may cause fluorescence quenching or loss of the protein's biological activity.[4] This document provides a comprehensive guide to calculating the appropriate molar excess of NHS ester for protein conjugation, detailed experimental protocols, and methods for characterizing the final conjugate.

Principles of NHS Ester Chemistry

The conjugation reaction involves the acylation of a primary amine on the protein by the NHS ester. The reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5.[6][7] At a lower pH, the primary amines are protonated and thus less reactive.[6] Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[2][6]

Calculating the Molar Excess of NHS Ester

The molar excess of the NHS ester is a critical parameter that needs to be optimized for each specific protein and labeling reagent. The optimal ratio is influenced by several factors including protein concentration, the number of available primary amines, and the intrinsic reactivity of both the protein and the NHS ester.

A general formula to calculate the mass of NHS ester required for a specific molar excess is as follows:

Mass of NHS Ester (mg) = 20 x [3 mg / 66.5 kDa] x [0.6 kDa] = 0.54 mg

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_label]

Caption: Chemical reaction of an NHS ester with a primary amine on a protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) C Add NHS Ester to Protein Solution A->C B Prepare NHS Ester Stock Solution in Anhydrous DMSO/DMF B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., Gel Filtration) E->F G Determine Degree of Labeling (DOL) F->G

Caption: A typical workflow for NHS ester protein labeling.

G Start Low Labeling Efficiency? Buffer Is the buffer amine-free and at pH 8.3-8.5? Start->Buffer Yes NHS_Quality Is the NHS ester fresh and dissolved in anhydrous solvent? Buffer->NHS_Quality Yes Optimize_Buffer Action: Perform buffer exchange and adjust pH. Buffer->Optimize_Buffer No Molar_Excess Is the molar excess sufficient for the protein concentration? NHS_Quality->Molar_Excess Yes Use_Fresh_Reagent Action: Use fresh NHS ester and anhydrous solvent. NHS_Quality->Use_Fresh_Reagent No Increase_Excess Action: Increase the molar excess of the NHS ester. Molar_Excess->Increase_Excess No Success Successful Labeling Molar_Excess->Success Yes Optimize_Buffer->Start Use_Fresh_Reagent->Start Increase_Excess->Start

References

Application Notes and Protocols for NHS-PEG4-(m-PEG4)3-ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-PEG4-(m-PEG4)3-ester is a branched polyethylene (B3416737) glycol (PEG) linker designed for the covalent modification of biomolecules.[1][2][3] This bioconjugation reagent features a terminal N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (-NH2) on proteins, peptides, antibodies, and other molecules to form stable amide bonds.[][5][6][7][8] The branched PEG structure provides several advantages in drug development and research, including increased hydrodynamic volume, enhanced solubility and stability of the conjugate, and reduced immunogenicity.[9][][11] Branched PEG linkers, in particular, are utilized in the development of antibody-drug conjugates (ADCs) to potentially increase the drug-to-antibody ratio (DAR).[1][12]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including detailed experimental protocols, data presentation, and visualizations of the underlying chemical and biological processes.

Chemical Properties and Reaction Mechanism

The core of this bioconjugation technique lies in the reaction between the NHS ester and a primary amine. The NHS ester is an activated form of a carboxylic acid, making it susceptible to nucleophilic attack by the unprotonated primary amine.[] This reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5) to yield a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][6][13]

Key Features of this compound:

  • Specificity: Highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[][13]

  • Stability: Forms a stable, covalent amide bond, ensuring the integrity of the bioconjugate under physiological conditions.[][5]

  • Solubility: The hydrophilic PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[9][]

  • Branched Structure: The branched PEG architecture can improve the pharmacokinetic properties of the conjugated molecule.[][14]

Quantitative Data Summary

The efficiency of the bioconjugation reaction is influenced by several factors, including the concentration of the protein, the molar excess of the this compound, the reaction buffer, and the pH.[13] The following tables provide a summary of typical reaction parameters and expected outcomes.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases the rate of hydrolysis of the NHS ester.[6][13]
Reaction Buffer Phosphate (B84403), Bicarbonate, BorateAmine-free buffers are crucial to prevent competition with the target molecule.[7][13]
Reaction Temperature 4°C to Room Temp.Lower temperatures can be used to slow down hydrolysis and for sensitive proteins.
Reaction Time 30 min - 2 hoursTypically sufficient for the reaction to go to completion.[]
Protein ConcentrationRecommended Molar Excess of NHS EsterExpected Degree of Labeling (DOL)
> 5 mg/mL5-10 foldHigher protein concentrations generally require a lower molar excess to achieve a desired DOL due to more favorable reaction kinetics.[13]
1-5 mg/mL10-20 foldA common starting point for antibody labeling.[13]
< 1 mg/mL20-50 foldHigher excess is needed to compensate for slower reaction rates at lower protein concentrations.[13]

Experimental Protocols

Protocol 1: General Protein Bioconjugation with this compound

This protocol provides a step-by-step guide for the conjugation of this compound to a protein, such as an antibody.

Materials:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[13][15]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions.[7]

  • Calculate Molar Excess: Determine the desired molar excess of the this compound to the protein. For initial experiments, a 20-fold molar excess is a good starting point for a protein concentration of 1-5 mg/mL.[13]

  • Conjugation Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM). Incubate for an additional 15 minutes. The primary amines in the quenching buffer will react with any excess NHS ester.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Characterize the resulting bioconjugate to determine the degree of labeling (DOL) and confirm its integrity. Techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE can be used.

Protocol 2: Characterization of the Bioconjugate

A. Degree of Labeling (DOL) Determination (for chromophoric conjugates):

If the molecule conjugated to the PEG linker has a distinct absorbance, the DOL can be estimated using UV-Vis spectroscopy.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the attached molecule.

  • Calculate the protein concentration using its extinction coefficient at 280 nm, correcting for the absorbance of the attached molecule at this wavelength.

  • Calculate the concentration of the attached molecule using its extinction coefficient at its maximum absorbance wavelength.

  • The DOL is the molar ratio of the attached molecule to the protein.

B. Mass Spectrometry:

Mass spectrometry is a powerful tool to confirm the conjugation and determine the distribution of PEGylated species.[16] Techniques like MALDI-TOF or ESI-MS can be used to measure the mass of the intact conjugate. The increase in mass corresponds to the number of PEG linkers attached to the protein.

C. SDS-PAGE Analysis:

SDS-PAGE can provide a qualitative assessment of the conjugation. The PEGylated protein will exhibit a higher apparent molecular weight compared to the unconjugated protein.[11] The shift in the band and the presence of a broader band can indicate successful PEGylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification & Analysis p1 Protein in Amine-Free Buffer r1 Add NHS-PEG Ester to Protein (Molar Excess) p1->r1 p2 Dissolve this compound in DMSO/DMF p2->r1 r2 Incubate (RT or 4°C) r1->r2 r3 Quench Reaction (Tris or Glycine) r2->r3 u1 Size-Exclusion Chromatography r3->u1 a1 Characterization (UV-Vis, MS, SDS-PAGE) u1->a1

Caption: A streamlined workflow for this compound bioconjugation.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release

Branched PEG linkers are frequently employed in the development of ADCs. The following diagram illustrates the general mechanism of action for an ADC targeting a cancer cell.

adc_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

References

Optimizing N-Hydroxysuccinimide Ester Reactions: A Guide to Buffer Conditions and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of proteins, peptides, and other biomolecules. The formation of a stable amide bond with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, is a robust and versatile method for attaching labels, crosslinkers, and other moieties. The success of these reactions is critically dependent on the careful control of experimental conditions, most notably the pH and composition of the reaction buffer. These application notes provide a comprehensive guide to optimizing NHS ester reactions, with a focus on the ideal pH range of 7.2-8.5, and offer detailed protocols for common applications.

The Critical Role of pH in NHS Ester Reactions

The pH of the reaction environment governs a delicate balance between two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester.

  • Amine Reactivity: The nucleophilic species in the reaction is the unprotonated primary amine (-NH₂). At a pH below the pKa of the amine (typically around 10.5 for the ε-amino group of lysine), the amine is predominantly protonated (-NH₃⁺) and thus, a poor nucleophile. As the pH increases into the 7.2-8.5 range, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[1]

  • NHS Ester Stability: Conversely, NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly with pH.[2]

Therefore, the optimal pH for NHS ester reactions is a compromise that maximizes the availability of the reactive amine while minimizing the rate of hydrolysis. For most applications, a pH of 8.3-8.5 is considered optimal.[3][4]

Data Presentation: Buffer Selection and NHS Ester Stability

The choice of an appropriate buffer system is as critical as the pH. Buffers containing primary amines, such as Tris and glycine (B1666218), are incompatible as they will compete with the target molecule for the NHS ester.[2] Recommended buffers include phosphate, sodium bicarbonate, and borate.[2]

Table 1: Recommended and Incompatible Buffers for NHS Ester Reactions

Recommended Buffers (pH 7.2-8.5)Incompatible Buffers
Phosphate Buffer (e.g., PBS)Tris (e.g., TBS)
Sodium Bicarbonate BufferGlycine
Borate BufferBuffers containing ammonium (B1175870) ions
HEPES Buffer

Table 2: Effect of pH on the Half-life of NHS Esters

This table illustrates the significant impact of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Approximate Half-life
7.004-5 hours[2]
8.6410 minutes[2]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.

Table 3: Comparative Labeling Efficiency in Different Buffers

While direct quantitative comparisons of labeling efficiency in different recommended buffers at the optimal pH are not extensively documented in the literature, a study comparing bovine serum albumin (BSA) labeling in sodium bicarbonate and phosphate-buffered saline (PBS) provides some insight.

BufferpHIncubation TimeMolar Excess of NHS EsterDegree of Labeling (DOL)
0.1 M Sodium Bicarbonate9.01 hour6.51.1[2]
Phosphate-Buffered Saline (PBS)7.44 hours6.50.9[2]

This data suggests that while PBS at a lower pH can be used, a higher pH bicarbonate buffer can achieve a slightly higher degree of labeling in a shorter time frame. It is important to note that the reaction in PBS is significantly slower, necessitating a longer incubation period.[2]

Mandatory Visualizations

G Chemical Reaction of an NHS Ester with a Primary Amine cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)-O-N(C=O)₂ N-Hydroxysuccinimide Ester Amide_Bond R-C(=O)-NH-R' Stable Amide Bond NHS_Ester->Amide_Bond Aminolysis NHS HO-N(C=O)₂ N-Hydroxysuccinimide NHS_Ester->NHS Hydrolysis (competing reaction) Primary_Amine R'-NH₂ Primary Amine Primary_Amine->Amide_Bond

Caption: Chemical reaction of an NHS ester with a primary amine.

G Experimental Workflow for Protein Labeling with NHS Esters A Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) C Initiate Conjugation Reaction (Add NHS ester to protein solution) A->C B Prepare NHS Ester Solution (Dissolve in anhydrous DMSO or DMF) B->C D Incubate Reaction (1-4 hours at RT or overnight at 4°C) C->D E Quench Reaction (Optional) (Add Tris or glycine to consume excess NHS ester) D->E F Purify Conjugate (Size-exclusion chromatography or dialysis) E->F G Characterize Conjugate (Determine Degree of Labeling - DOL) F->G EGFR_Signaling EGFR Signaling Pathway Investigated with Fluorescently Labeled EGF cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF Fluorescently Labeled EGF (EGF-Fluorophore) EGFR_Monomer EGFR Monomer EGF->EGFR_Monomer Binding EGFR_Dimer EGFR Dimer (Activated) EGFR_Monomer->EGFR_Dimer Dimerization P1 Autophosphorylation EGFR_Dimer->P1 Activation P2 Adaptor Proteins (e.g., Grb2, Shc) P1->P2 Recruitment P3 Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P2->P3 P4 Cellular Response (Proliferation, Survival) P3->P4

References

Application Notes and Protocols for NHS-PEG4-(m-PEG4)3-ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. The NHS-PEG4-(m-PEG4)3-ester is a novel, branched polyethylene (B3416737) glycol (PEG) linker designed to optimize ADC performance.

This N-hydroxysuccinimide (NHS) ester facilitates covalent conjugation to primary amines, such as the lysine (B10760008) residues on an antibody. Its branched, multi-arm PEG4 structure offers several advantages:

  • Increased Hydrophilicity: The PEGylated nature of the linker enhances the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can mitigate aggregation, a common challenge in ADC development.

  • Improved Pharmacokinetics: The hydrophilic PEG chains can create a hydration shell around the payload, potentially shielding it from premature degradation and clearance, leading to an extended plasma half-life and increased tumor accumulation.

  • Potential for Higher Drug-to-Antibody Ratios (DARs): The branched structure allows for the attachment of multiple drug molecules per linker, enabling higher drug loading without compromising the physicochemical properties of the ADC.

These application notes provide an overview of the utility of the this compound linker in ADC development, including experimental protocols and comparative data for researchers.

Data Presentation

While specific preclinical and clinical data for ADCs utilizing the exact this compound linker are not yet widely published, data from studies on structurally related branched PEG linkers provide valuable insights into their expected performance. The following tables summarize key findings from relevant studies, offering a comparative perspective on the impact of branched PEG linkers on ADC properties.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures

This table presents data from a study by Grygorash et al. (2022), which compared the in vitro cytotoxicity of ADCs constructed with a "short" versus a "long" branched amino-triazide linker against HER2-positive SK-BR-3 cells. The "long" linker incorporated a PEG4 fragment, making it structurally relevant to the this compound.

Linker ArchitectureAntibody-PayloadCell LineIC50 (nM)Reference
Homogeneous DAR 2 (Linear Linker)Trastuzumab-MMAESK-BR-30.35[1]
Homogeneous DAR 6 ("Short" Branched Linker)Trastuzumab-MMAESK-BR-30.68[1]
Homogeneous DAR 6 ("Long" Branched Linker with PEG4) Trastuzumab-MMAE SK-BR-3 0.074 [1]
Heterogeneous DAR 6 (Conventional Linker)Trastuzumab-MMAESK-BR-30.071[1]

The researchers hypothesized that the shorter branched linker might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker and reducing payload release efficiency[1].

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

This table summarizes data from a study comparing pendant (branched) versus linear PEG linker configurations on the pharmacokinetic profiles of high-DAR ADCs. This data highlights the potential benefits of a branched PEG architecture, similar to that of this compound, on in vivo performance.

Linker ConfigurationDARClearance (mL/day/kg)Half-life (t½, days)AUC (µg*day/mL)Reference
Linear PEG~8HighShorterLower[2]
Pendant (Branched) PEG ~8 Low Longer Higher [2]

The ADCs with the pendant PEG configuration demonstrated slower clearance rates and higher plasma concentrations over time, suggesting that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo[1][2].

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the development and characterization of ADCs using the this compound linker.

Protocol 1: Antibody-Drug Conjugation via NHS Ester Chemistry

This protocol outlines the steps for conjugating the this compound linker (pre-loaded with a cytotoxic payload) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound pre-conjugated to the desired payload

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into the reaction buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).

  • Linker-Payload Preparation:

    • Dissolve the this compound-payload conjugate in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload stock solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-18 hours. Protect from light if the payload is light-sensitive.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated linker-payload and other reaction components using SEC or HIC.

    • Collect fractions corresponding to the monomeric ADC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and UV/Vis Spectroscopy.

Method A: Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linkers to the antibody increases its hydrophobicity, leading to longer retention times on the HIC column. Different DAR species can be resolved and quantified.

  • Procedure:

    • Equilibrate a HIC column with a high-salt mobile phase.

    • Inject the purified ADC sample.

    • Elute the ADC species with a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Method B: UV/Vis Spectroscopy

  • Principle: This method relies on the different absorbance spectra of the antibody and the payload.

  • Procedure:

    • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λmax).

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

    • The DAR is the molar ratio of the payload to the antibody.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • Purified ADC

  • Control antibody (unconjugated)

  • Free payload

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.

    • Treat the cells with the different concentrations and include untreated control wells.

  • Incubation:

    • Incubate the plates for a period sufficient for ADC internalization and cell killing (typically 72-96 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for the ADC and the free payload.

Visualizations

The following diagrams illustrate key concepts and workflows in ADC development using the this compound linker.

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification_characterization Purification & Characterization cluster_final_product Final Product mAb Monoclonal Antibody conjugation NHS Ester Reaction (Lysine Targeting) mAb->conjugation linker_payload This compound-Payload linker_payload->conjugation purification Purification (SEC/HIC) conjugation->purification characterization Characterization (DAR, etc.) purification->characterization ADC Antibody-Drug Conjugate characterization->ADC

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_intracellular Intracellular Trafficking cluster_action Cytotoxic Action ADC_circ ADC in Circulation binding ADC Binds to Tumor Antigen ADC_circ->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome release Payload Release lysosome->release apoptosis Apoptosis release->apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Structure_Advantage cluster_linker This compound cluster_advantages Key Advantages linker Branched PEG4 Structure hydrophilicity Increased Hydrophilicity linker->hydrophilicity pk Improved Pharmacokinetics linker->pk dar Higher DAR Potential linker->dar

Caption: Advantages of the branched PEG4 linker structure.

References

Application Notes and Protocols for Amine-Free Buffers in NHS-PEG4-(m-PEG4)3-Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of primary amines in biomolecules such as proteins, peptides, and antibodies. The NHS-PEG4-(m-PEG4)3-ester is a specific polyethylene (B3416737) glycol (PEG) derivative that allows for the covalent attachment of a PEG spacer arm, which can be beneficial for improving solubility, reducing immunogenicity, and increasing the in vivo half-life of therapeutic molecules. The success of the conjugation reaction is critically dependent on the reaction conditions, particularly the choice of buffer. Amine-containing buffers, such as Tris, are incompatible with NHS-ester chemistry as they compete with the target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency and unwanted side products.[1][2][3][4] Therefore, the use of amine-free buffers is essential for a successful and efficient conjugation reaction.

This application note provides a detailed guide to the selection of appropriate amine-free buffers and a comprehensive protocol for the conjugation of this compound to amine-containing molecules.

Data Presentation: Amine-Free Buffer Systems for NHS-Ester Conjugation

The selection of an appropriate amine-free buffer is crucial for optimizing the reaction between the NHS ester and the primary amine of the target molecule. The optimal pH for NHS ester reactions is typically in the range of 7.2 to 8.5, with a more specific optimal range often cited as 8.3-8.5.[1][5][6][7][8] This pH range represents a compromise between maximizing the deprotonation of the primary amine to its more reactive nucleophilic form and minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.[1][7]

Buffer SystemRecommended ConcentrationOptimal pH RangeKey Considerations
Phosphate-Buffered Saline (PBS) 0.1 M Phosphate, 0.15 M NaCl7.2 - 7.4Mimics physiological conditions. The reaction is slower at this pH, but NHS ester hydrolysis is also slower, which can be advantageous for sensitive proteins.[9]
Sodium Bicarbonate Buffer 0.1 M8.3 - 8.5A commonly used buffer that provides the optimal pH for efficient conjugation.[5][6]
Sodium Borate Buffer 50 mM8.0 - 9.0Can be used as an alternative to bicarbonate buffer.[1]
HEPES Buffer 20 mM - 100 mM7.2 - 8.0A non-coordinating buffer that is often used in bioconjugation reactions.[1]

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[5][6][8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[7]

  • Desalting column or dialysis equipment for purification[5][7]

Protocol for this compound Conjugation
  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the chosen amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[6][7]

    • If the starting buffer of the molecule contains amines, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[2]

  • Preparation of the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2]

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.[8][10] Note: Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[2][3]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.[10] The optimal molar ratio may need to be determined empirically for each specific molecule.

    • Ensure that the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is less than 10% (v/v) to avoid denaturation of proteins.[10]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11] Longer incubation times may be required at lower pH values.[9]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 50-100 mM.[7]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS-ester is hydrolyzed or quenched.[7]

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_mol Prepare Amine-Containing Molecule in Amine-Free Buffer conjugation Conjugation Reaction (RT or 4°C) prep_mol->conjugation prep_nhs Prepare this compound Solution in DMSO/DMF prep_nhs->conjugation quenching Quench Reaction (Tris or Glycine) conjugation->quenching purify Purify Conjugate (Desalting/Dialysis) quenching->purify analyze Analyze Conjugate purify->analyze

Caption: Experimental workflow for this compound conjugation.

reaction_mechanism reagents This compound + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (pH 7.2-8.5) products PEGylated Molecule (Amide Bond) + N-hydroxysuccinimide (NHS) intermediate->products Release of NHS

References

Purifying Protein Conjugates: Application Notes and Protocols for NHS-PEG4-(m-PEG4)3-ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of protein conjugates following labeling with NHS-PEG4-(m-PEG4)3-ester. The successful removal of unreacted labeling reagent, hydrolyzed byproducts, and unlabeled protein is critical for the accuracy and reproducibility of downstream applications, including in vitro and in vivo studies.

Introduction to NHS-Ester PEGylation

N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of proteins.[1] The NHS-ester moiety of this compound reacts with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[1][2] This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can improve solubility, stability, and in vivo half-life.[3][4]

The reaction is typically performed in a buffer with a pH between 7.2 and 8.5 to ensure the primary amines are deprotonated and thus nucleophilic.[5][6] A common choice is a phosphate (B84403) or bicarbonate buffer.[7] Following the conjugation reaction, the heterogeneous mixture contains the desired protein-PEG conjugate, unreacted protein, and excess labeling reagent and its hydrolysis byproducts.[1] A robust purification strategy is therefore essential to isolate the purified conjugate.

Selecting a Purification Strategy

The choice of purification method depends on several factors, including the size of the protein, the degree of PEGylation, the scale of the reaction, and the desired final purity of the conjugate. The most common techniques employed for the purification of PEGylated proteins are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF).[1][]

G start Post-Labeling Mixture decision1 Primary Goal: Remove excess small molecules? start->decision1 decision2 Need to separate by size/degree of PEGylation? decision1->decision2 No tff Tangential Flow Filtration (TFF) / Dialysis decision1->tff Yes decision3 Protein charge altered by PEGylation? decision2->decision3 No sec Size Exclusion Chromatography (SEC) decision2->sec Yes decision4 PEGylation increases hydrophobicity? decision3->decision4 No iex Ion-Exchange Chromatography (IEX) decision3->iex Yes hic Hydrophobic Interaction Chromatography (HIC) decision4->hic Yes end Purified Conjugate decision4->end No tff->end sec->end iex->end hic->end

Caption: Decision tree for selecting a purification method.

Purification Methodologies and Protocols

This section outlines detailed protocols for the most effective techniques for purifying protein-PEG conjugates.

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[9][10] Larger molecules, such as the PEGylated protein conjugate, are excluded from the pores of the chromatography resin and therefore elute earlier than smaller molecules like the unlabeled protein and excess PEG reagent.[11][12] SEC is a mild purification method that is well-suited for proteins sensitive to changes in pH or salt concentration.[13]

Experimental Protocol:

  • Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your protein conjugate and the impurities to be removed. For example, a resin with a fractionation range of 10 to 600 kDa is suitable for many therapeutic proteins.

  • Buffer Preparation: Prepare a running buffer that is compatible with your protein and downstream applications (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Degas the buffer prior to use.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the recommended flow rate.

  • Sample Preparation: Centrifuge the conjugation reaction mixture to remove any precipitated material.

  • Sample Loading: Inject the clarified sample onto the column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the running buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The protein conjugate should elute as the first major peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified conjugate and the absence of unlabeled protein and impurities.

G cluster_0 SEC Workflow A Equilibrate SEC Column B Load Reaction Mixture A->B C Isocratic Elution B->C D Monitor UV 280nm C->D E Collect Fractions D->E F Analyze Fractions (SDS-PAGE) E->F G Pool Pure Fractions F->G

Caption: Workflow for SEC purification.

Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[14][15] The attachment of PEG chains can shield the charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin.[][16] This difference in charge between the labeled and unlabeled protein can be exploited for separation.[17]

Experimental Protocol:

  • Resin Selection: Choose an anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) resin based on the isoelectric point (pI) of your protein and the buffer pH.[18]

  • Buffer Preparation: Prepare a binding buffer (low salt concentration) and an elution buffer (high salt concentration) at a pH where the labeled and unlabeled proteins have different net charges.

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of binding buffer.

  • Sample Preparation: If necessary, desalt the conjugation reaction mixture into the binding buffer using a desalting column or dialysis.

  • Sample Loading: Load the sample onto the column. The unlabeled protein and the protein-PEG conjugate will bind to the resin with different affinities.

  • Elution: Elute the bound proteins using a linear salt gradient or a step gradient.

  • Fraction Collection: Collect fractions and monitor the UV absorbance at 280 nm.

  • Analysis: Analyze the fractions by SDS-PAGE and/or IEX-HPLC to identify the fractions containing the purified conjugate.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity.[19][20] PEGylation can alter the hydrophobicity of a protein, which can be utilized for purification with HIC.[21][22] This method is often used as a polishing step after an initial purification by IEX or SEC.[23]

Experimental Protocol:

  • Resin Selection: Choose a HIC resin with an appropriate ligand (e.g., phenyl, butyl, or octyl) based on the hydrophobicity of your protein.

  • Buffer Preparation: Prepare a high-salt binding buffer (e.g., containing 1-2 M ammonium (B1175870) sulfate) and a low-salt elution buffer.

  • Column Equilibration: Equilibrate the column with the binding buffer.

  • Sample Preparation: Add salt to the protein sample to match the concentration of the binding buffer.

  • Sample Loading: Load the sample onto the column.

  • Elution: Elute the bound proteins with a decreasing salt gradient.

  • Fraction Collection: Collect fractions and monitor the UV absorbance at 280 nm.

  • Analysis: Analyze the fractions by SDS-PAGE to identify the purified protein-PEG conjugate.

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and scalable method for buffer exchange and the removal of small molecular weight impurities.[24][25] It is particularly useful for removing unreacted this compound and its hydrolysis byproducts.[26]

Experimental Protocol:

  • Membrane Selection: Choose a TFF cassette with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your protein conjugate (e.g., 30 kDa MWCO for a 150 kDa protein).

  • System Setup: Assemble the TFF system according to the manufacturer's instructions.

  • System Equilibration: Equilibrate the system with the desired final buffer.

  • Diafiltration: Perform diafiltration by adding the final buffer to the sample reservoir at the same rate as the permeate is being removed. This process exchanges the buffer and removes small molecules. Typically, 5-10 diavolumes are sufficient.

  • Concentration: If necessary, concentrate the sample by continuing the filtration without adding more buffer.

  • Recovery: Recover the purified and concentrated protein conjugate from the system.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of each purification technique for a model 150 kDa protein labeled with this compound.

Purification MethodPurity (%)Recovery (%)ThroughputKey Advantage
Size Exclusion Chromatography (SEC) >9880-95Low to MediumHigh resolution separation of different PEGylated species.[]
Ion-Exchange Chromatography (IEX) >9585-98HighHigh binding capacity and resolution for charge variants.[][23]
Hydrophobic Interaction Chromatography (HIC) >9570-90MediumOrthogonal separation mechanism, useful as a polishing step.[][21]
Tangential Flow Filtration (TFF) >99 (for small molecule removal)>95Very HighRapid and scalable for buffer exchange and impurity removal.[25]

Characterization of the Purified Conjugate

After purification, it is essential to characterize the protein-PEG conjugate to determine the degree of labeling and confirm its integrity.

Determining Labeling Efficiency

The degree of labeling, or the average number of PEG molecules per protein, can be determined using various methods, including:

  • SDS-PAGE: A shift in the apparent molecular weight on an SDS-PAGE gel can qualitatively confirm PEGylation.

  • UV-Vis Spectroscopy: If the PEG reagent contains a chromophore, the degree of labeling can be calculated from the absorbance of the protein and the chromophore.[27]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can provide the exact mass of the conjugate, allowing for the determination of the number of attached PEG molecules.[3][28]

Conclusion

The purification of protein conjugates after labeling with this compound is a critical step to ensure the quality and reliability of the final product. The choice of purification method will depend on the specific characteristics of the protein and the desired scale and purity. A multi-step purification strategy, often combining techniques like IEX and SEC, may be necessary to achieve the highest purity. Careful optimization of the chosen purification protocol is essential for maximizing recovery and ensuring the biological activity of the final protein-PEG conjugate.

References

Applications of Branched PEG Linkers in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) has become an indispensable tool in drug delivery, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents. While linear PEG has been the traditional choice, branched PEG linkers are emerging as a superior alternative for targeted drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticle formulations. Their unique three-dimensional architecture offers several advantages over linear counterparts, leading to more effective and safer therapies.

Branched PEG linkers consist of multiple PEG chains extending from a central core.[] This structure provides a larger hydrodynamic volume, which can reduce renal clearance and prolong circulation time.[2][] Additionally, the multi-arm nature of branched PEGs allows for higher drug loading, a critical factor in enhancing the therapeutic efficacy of ADCs.[4][5] Studies have also shown that branched PEG coatings on nanoparticles can lead to greater stability in serum and improved diffusion through the extracellular matrix.[6][7]

These application notes provide an overview of the key applications of branched PEG linkers in targeted drug delivery, supported by quantitative data and detailed experimental protocols.

Application Note 1: Enhancing Drug-to-Antibody Ratios (DAR) in Antibody-Drug Conjugates (ADCs)

One of the primary applications of branched PEG linkers is in the development of ADCs with higher drug-to-antibody ratios (DARs).[4][8] A higher DAR allows for the delivery of a greater concentration of the cytotoxic payload to the target cancer cells, potentially leading to enhanced potency.[9] Traditional methods using linear linkers often result in ADCs with an average DAR of 3-4, as higher ratios can lead to aggregation and loss of antibody affinity.[9] Branched PEG linkers can overcome this limitation by enabling the attachment of multiple drug molecules per conjugation site on the antibody, achieving DARs of 6 or even 8 without compromising the antibody's properties.[5]

Key Advantages:
  • Increased Payload Delivery: Delivers a higher concentration of the cytotoxic drug to the target cell.[9]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can improve the solubility and stability of the ADC.[5][9]

  • Maintained Antibody Integrity: Allows for higher drug loading without causing significant aggregation or loss of antigen-binding affinity.[9]

Application Note 2: Improving the Performance of Nanoparticle Drug Delivery Systems

Branched PEGylation of nanoparticles has been shown to significantly improve their performance in targeted drug delivery. The dense, brush-like layer formed by branched PEGs on the nanoparticle surface provides superior shielding against opsonization and phagocytosis, leading to longer circulation times.[6][10] Furthermore, nanoparticles coated with branched PEGs have demonstrated enhanced diffusion through biological barriers like the extracellular matrix (ECM) and mucus, which is crucial for reaching target tissues.[6][7]

Key Advantages:
  • Enhanced Stability: Reduces protein adsorption and aggregation in serum.[6][7]

  • Prolonged Circulation: Increases the in vivo half-life of nanoparticles.[][11]

  • Improved Tissue Penetration: Facilitates diffusion through the ECM to reach target cells.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing branched and linear PEG linkers in various drug delivery applications.

Table 1: Comparison of Hydrodynamic Radii for PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers [2]

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm) of PEGylated HSAPolymer Molecular Weight (kDa)Hydrodynamic Radius (nm) of Polymeric Nanocarriers
Unmodified HSA-3.5--
Linear54.2--
Linear105.2--
Linear206.1207.36 ± 0.20
Branched206.420 (Four-Arm)6.83 ± 0.09
Linear--409.58 ± 0.35
Branched--40 (Four-Arm)9.25 ± 0.40

Table 2: In Vitro Cytotoxicity of ADCs with Branched vs. Linear Linkers [5]

ADC ConstructLinker TypeDARIC50 (nM) in HER2+ BT-474 cells
ADC ILinear (with PEG4 spacer)20.083
ADC IIShort Branched60.68
ADC IIILong Branched (with additional PEG4 moiety)60.074
ADC IVHeterogeneous control60.071

Experimental Protocols

Protocol 1: Enzymatic Conjugation of a Branched Linker to an Antibody for ADC Preparation

This protocol, adapted from Grygorash et al. (2022), describes the site-specific enzymatic conjugation of a branched amino-triazide linker to an antibody, followed by payload attachment via click chemistry.[5]

Materials:

  • Deglycosylated trastuzumab antibody

  • Branched amino-triazide linker (e.g., Amino-PEG4-bis-PEG3-N3)

  • Microbial transglutaminase (MTGase)

  • Tris buffer (pH 8.0)

  • Payload molecule with a compatible reactive group for click chemistry (e.g., DBCO-PEG4-ValCit-PABC-MMAE)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Enzymatic Linker Conjugation: a. Dissolve deglycosylated trastuzumab (1 mg) in Tris buffer. b. Add the branched amino-triazide linker (10 equivalents per conjugation site). c. Add MTGase to the solution. d. Incubate the reaction mixture at 37°C for 4 hours. e. Purify the antibody-linker conjugate using an SEC column with PBS as the mobile phase.

  • Payload Attachment via Click Chemistry: a. To the purified antibody-linker conjugate, add the payload molecule (e.g., DBCO-PEG4-ValCit-PABC-MMAE) in a suitable solvent. b. Allow the click chemistry reaction to proceed at room temperature for 1-2 hours. c. Purify the final ADC using an SEC column to remove any unreacted payload.

  • Characterization: a. Determine the final DAR using techniques such as UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and aggregation of the ADC by SEC-HPLC.

Protocol 2: Preparation of Branched PEG-Coated Nanoparticles

This protocol describes the general steps for coating nanoparticles with branched PEG linkers.[6][7]

Materials:

  • Pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • Branched PEG linker with a reactive group for nanoparticle surface conjugation (e.g., 4-arm PEG-NHS)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching agent (e.g., Tris buffer or glycine)

  • Dialysis membrane or tangential flow filtration system for purification

Procedure:

  • Nanoparticle Suspension: a. Suspend the pre-formed nanoparticles in the reaction buffer.

  • PEGylation Reaction: a. Add the branched PEG-linker to the nanoparticle suspension. The molar ratio of PEG to nanoparticles will depend on the desired grafting density. b. Incubate the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring.

  • Quenching the Reaction: a. Add a quenching agent to the reaction mixture to deactivate any unreacted functional groups on the PEG linker.

  • Purification: a. Purify the PEGylated nanoparticles to remove excess PEG and quenching agent. This can be achieved through dialysis against a suitable buffer or by using a tangential flow filtration system.

  • Characterization: a. Determine the particle size and zeta potential of the PEGylated nanoparticles using dynamic light scattering (DLS). . Confirm the successful PEGylation through techniques such as NMR or FTIR. c. Quantify the amount of PEG conjugated to the nanoparticles using a suitable assay.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_delivery Targeted Drug Delivery antibody Antibody conjugation Enzymatic Conjugation (e.g., MTGase) antibody->conjugation linker Branched PEG Linker linker->conjugation payload Cytotoxic Payload click Click Chemistry payload->click conjugation->click adc Antibody-Drug Conjugate (ADC) click->adc administration Systemic Administration adc->administration circulation Blood Circulation administration->circulation target_cell Target Cancer Cell circulation->target_cell binding Receptor Binding target_cell->binding EPR Effect & Active Targeting internalization Internalization binding->internalization release Payload Release internalization->release apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Workflow of ADC synthesis using a branched PEG linker and its targeted delivery mechanism.

nanoparticle_workflow cluster_prep Nanoparticle Preparation cluster_advantages Advantages in Drug Delivery core Nanoparticle Core (e.g., Liposome, Polymer) pegylation PEGylation core->pegylation b_peg Branched PEG Linker b_peg->pegylation peg_np Branched PEG-Coated Nanoparticle pegylation->peg_np stability Increased Stability in Serum peg_np->stability circulation_time Prolonged Circulation Time peg_np->circulation_time tissue_pen Enhanced Tissue Penetration (ECM) peg_np->tissue_pen drug_release Controlled Drug Release peg_np->drug_release

Caption: Preparation and advantages of branched PEG-coated nanoparticles for drug delivery.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with NHS-PEG4-(m-PEG4)3-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their systemic circulation time, stability, and reducing non-specific protein adsorption. This document provides detailed application notes and protocols for the use of NHS-PEG4-(m-PEG4)3-ester, a branched PEG derivative, for the surface modification of nanoparticles.

This compound is a unique PEG linker featuring a terminal N-hydroxysuccinimide (NHS) ester group. This functional group readily reacts with primary amines (-NH2) on the surface of nanoparticles or on molecules attached to the nanoparticle surface, forming stable amide bonds. The branched structure of this PEG linker provides a dense hydrophilic layer, which can be advantageous for shielding the nanoparticle surface and improving its biocompatibility.

Key Applications

Surface modification of a variety of nanoparticles, including:

  • Liposomes

  • Polymeric nanoparticles (e.g., PLGA)

  • Gold nanoparticles

  • Quantum dots

  • Iron oxide nanoparticles

Data Presentation: Expected Physicochemical Changes

ParameterBefore PEGylationAfter PEGylation with this compoundTechniqueReference
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7Dynamic Light Scattering (DLS)[1][2]
Polydispersity Index (PDI) 0.15 ± 0.030.12 ± 0.02Dynamic Light Scattering (DLS)[3]
Zeta Potential (mV) -25 ± 3-5 ± 2Laser Doppler Velocimetry[1][4]
Protein Adsorption (%) 100 (control)30 ± 8BCA or Bradford Protein Assay[1][5]
In Vitro Drug Release (%, 24h) 60 ± 545 ± 4Dialysis Method[2]
Cellular Uptake (%) 80 ± 1050 ± 8Flow Cytometry / Confocal Microscopy[1]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the general procedure for conjugating this compound to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., amine-terminated liposomes, PEI-coated nanoparticles)

  • This compound

  • Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., dialysis cassettes, size exclusion chromatography column, or centrifugation system)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the nanoparticle dispersion. The optimal molar ratio should be determined empirically for each nanoparticle system.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to avoid nanoparticle destabilization.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess PEG reagent and byproducts by:

    • Dialysis: Dialyze the reaction mixture against the reaction buffer using an appropriate molecular weight cutoff (MWCO) dialysis membrane for 24-48 hours with several buffer changes.

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through a suitable SEC column to separate the PEGylated nanoparticles from smaller molecules.

    • Centrifugation/Washing: For larger or denser nanoparticles, pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.

  • Characterization: Characterize the purified PEGylated nanoparticles for their size, zeta potential, and surface PEG density using techniques such as DLS, zeta potential analysis, and quantitative NMR or colorimetric assays for PEG.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Hydrodynamic Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Disperse a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Compare the results with the unmodified nanoparticles to confirm an increase in size due to the PEG layer.

2. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.

  • Measure the zeta potential using a laser Doppler velocimeter.

  • A shift in the zeta potential towards neutrality is indicative of successful PEGylation, as the PEG layer masks the surface charge of the nanoparticle core.

3. Quantification of Surface PEG Density:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of PEG conjugated to the nanoparticles. This method requires the ability to separate the PEGylated nanoparticles from free PEG and a suitable internal standard.

  • Colorimetric Assays: Barium iodide-based assays can be used to quantify the amount of PEG present in a sample. A standard curve with known concentrations of the PEG linker is required.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization np Amine-Functionalized Nanoparticles mix Mix and Incubate (RT, 1-2h or 4°C, overnight) np->mix peg This compound in DMSO/DMF peg->mix quench Quench with Tris or Glycine mix->quench purify Purification (Dialysis/SEC/Centrifugation) quench->purify char Physicochemical Characterization (DLS, Zeta) purify->char quant PEG Quantification (NMR/Colorimetric Assay) purify->quant

Caption: Workflow for surface modification of nanoparticles.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Nanoparticle-Delivered Drug

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Proliferation & Survival mtorc1->proliferation Promotes nanoparticle Drug-Loaded PEGylated Nanoparticle drug Drug nanoparticle->drug Releases drug->pi3k Inhibits drug->mtorc1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Signaling Pathway: MAPK Pathway Modulation by Nanoparticles

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Translocates & Activates nanoparticle Inhibitor-Loaded PEGylated Nanoparticle inhibitor Inhibitor nanoparticle->inhibitor Releases inhibitor->mek Inhibits gene_expression Gene Expression (Proliferation, Differentiation) transcription->gene_expression

Caption: MAPK signaling pathway modulation.

Conclusion

The use of this compound for the surface modification of nanoparticles offers a promising approach to enhance their therapeutic and diagnostic potential. The branched structure of this PEG linker can provide superior shielding effects compared to linear PEGs, leading to improved stability and reduced immunogenicity. The protocols and data presented in this document serve as a guide for researchers to effectively utilize this advanced PEGylation reagent in their nanoparticle formulations. It is important to note that optimization of the reaction conditions and thorough characterization of the final PEGylated nanoparticles are crucial for successful application.

References

Application Notes and Protocols: Quenching of Unreacted NHS-PEG4-(m-PEG4)3-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for covalently linking molecules to primary amines on proteins, peptides, and other biomolecules. The NHS ester of PEG4-(m-PEG4)3-ester is a valuable tool for introducing a polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility, reduce immunogenicity, and improve the pharmacokinetic properties of the conjugated molecule.

Following the conjugation reaction, it is crucial to quench any unreacted NHS esters. This step is essential to prevent nonspecific crosslinking or labeling of other molecules in subsequent applications and to ensure the homogeneity of the final product. Tris and glycine (B1666218) buffers are commonly employed as quenching agents due to their primary amine groups, which efficiently react with and cap the remaining NHS esters.[1][2] This document provides detailed protocols and comparative data for quenching unreacted NHS-PEG4-(m-PEG4)3-ester using both Tris and glycine buffers.

Principle of Quenching

The quenching of NHS esters relies on a nucleophilic acyl substitution reaction. The primary amine groups of Tris (tris(hydroxymethyl)aminomethane) or glycine act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This reaction forms a stable and irreversible amide bond, effectively inactivating the NHS ester and preventing further reactions.[3] The N-hydroxysuccinimide is released as a byproduct. This quenching reaction is most efficient at a slightly basic pH, typically between 7.2 and 8.5.[1][4]

Comparative Data: Tris vs. Glycine Quenching

Both Tris and glycine are effective quenching agents for NHS ester reactions. The choice between them often depends on the specific experimental context and downstream applications. The following table summarizes the key parameters for their use in quenching protocols.

ParameterTris BufferGlycine BufferReferences
Quenching Reagent Tris(hydroxymethyl)aminomethaneGlycine[3][5]
Typical Final Concentration 20-100 mM20-100 mM[1][5][6]
Typical pH 7.5 - 8.57.4 - 8.5[3][7]
Reaction Time 15-30 minutes15-30 minutes[5][6]
Reaction Temperature Room TemperatureRoom Temperature[2][6]
Key Advantages Readily available, commonly used laboratory buffer.Simple amino acid structure, less bulky.
Potential Considerations The resulting conjugate will have a Tris adduct.The resulting conjugate will have a glycine adduct.[8]

Experimental Protocols

Materials and Reagents
  • Conjugated reaction mixture containing unreacted this compound

  • Quenching Buffer Options:

    • 1 M Tris-HCl, pH 8.0

    • 1 M Glycine, pH 8.0

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Purification tools (e.g., desalting columns, dialysis cassettes)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for initial dissolution of the NHS ester.[9]

Protocol 1: Quenching with Tris Buffer

This protocol outlines the steps for quenching unreacted NHS esters using a Tris-based buffer.

  • Perform Conjugation: Carry out the conjugation of your target molecule with this compound according to your established protocol. A common starting point is a 10- to 20-fold molar excess of the NHS ester, incubated for 1-4 hours at room temperature or overnight at 4°C.[5]

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl at pH 8.0.

  • Add Quenching Reagent: Add the 1 M Tris-HCl stock solution to the reaction mixture to achieve a final concentration of 20-50 mM.[5][6] For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction volume.

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[5][6]

  • Purification: Proceed with the purification of the conjugated molecule to remove the quenched NHS ester, NHS byproduct, and excess Tris using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]

Protocol 2: Quenching with Glycine Buffer

This protocol details the procedure for quenching unreacted NHS esters using a glycine-based buffer.

  • Perform Conjugation: Follow the same conjugation procedure as described in Protocol 1, step 1.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of glycine at pH 8.0.

  • Add Quenching Reagent: Add the 1 M glycine stock solution to the reaction mixture to a final concentration of 20-50 mM.[3] For example, add 20-50 µL of 1 M glycine to a 1 mL reaction volume.

  • Incubate: Gently mix and allow the quenching reaction to proceed for 15-30 minutes at room temperature.[5]

  • Purification: Purify the final conjugate to remove reaction byproducts and excess glycine as described in Protocol 1, step 5.[5]

Visualizations

Signaling Pathway of NHS Ester Conjugation and Quenching

NHS_Ester_Reaction cluster_conjugation Conjugation Reaction cluster_quenching Quenching Reaction TargetMolecule Target Molecule (Protein, Peptide, etc.) with Primary Amine (-NH2) ConjugatedProduct Stable Amide Bond Formation (Conjugated Product) TargetMolecule->ConjugatedProduct reacts with NHSEster This compound NHSEster->ConjugatedProduct UnreactedEster Unreacted This compound NHSEster->UnreactedEster excess NHS_byproduct N-hydroxysuccinimide (Byproduct) ConjugatedProduct->NHS_byproduct releases QuenchedProduct Inactive, Quenched Ester UnreactedEster->QuenchedProduct reacts with QuenchingAgent Quenching Agent (Tris or Glycine) QuenchingAgent->QuenchedProduct QuenchedProduct->NHS_byproduct

Caption: NHS ester conjugation and subsequent quenching workflow.

Experimental Workflow for NHS Ester Quenching

Quenching_Workflow start Start: Conjugation Reaction Mixture add_quencher Add Quenching Buffer (Tris or Glycine) to final concentration of 20-100 mM start->add_quencher incubate Incubate at Room Temperature for 15-30 minutes add_quencher->incubate purify Purify Conjugate (e.g., Desalting Column, Dialysis) incubate->purify end End: Purified Conjugate purify->end

Caption: Step-by-step experimental workflow for quenching.

Troubleshooting and Considerations

  • Amine-Containing Buffers: Ensure that the initial conjugation reaction buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the NHS ester, leading to reduced labeling efficiency.[10][11] Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are recommended for the conjugation step.[1][4]

  • pH of the Reaction: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1] Lower pH values will result in the protonation of primary amines, rendering them less reactive. Higher pH values will increase the rate of NHS ester hydrolysis, which competes with the desired conjugation reaction.[1][4]

  • NHS Ester Stability: NHS esters are moisture-sensitive and should be stored in a desiccated environment.[11] Stock solutions in anhydrous DMSO or DMF should be prepared fresh before use to minimize hydrolysis.[9]

  • Side Reactions: Besides reacting with primary amines, NHS esters can also react with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, although these reactions are generally less efficient and the resulting linkages may be less stable.[11][12]

Conclusion

The quenching of unreacted this compound is a critical step in bioconjugation to ensure the stability and specificity of the final product. Both Tris and glycine buffers are highly effective for this purpose and can be used interchangeably based on the specific requirements of the experiment. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can confidently and reproducibly perform the quenching step, leading to high-quality PEGylated conjugates for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Troubleshooting low yield in NHS-PEG4-(m-PEG4)3-ester conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NHS-PEG4-(m-PEG4)3-ester conjugation. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound reaction?

The conjugation process relies on the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine (-NH₂). The NHS ester is an activated form of a carboxylic acid that readily reacts with nucleophilic primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins. This reaction, known as aminolysis, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The branched structure of this compound allows for the introduction of a complex polyethylene (B3416737) glycol (PEG) moiety onto the target molecule.

Q2: What is the optimal pH for this conjugation reaction?

The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][] Below pH 7.2, the primary amines are increasingly protonated (-NH₃⁺), which reduces their nucleophilicity and slows down the reaction rate. Above pH 8.5, the hydrolysis of the NHS ester becomes significantly faster, which competes with the desired conjugation reaction and can lead to lower yields.

Q3: Which buffers should I use, and which should I avoid?

  • Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, borate, and HEPES buffers within the optimal pH range of 7.2-8.5 are suitable for NHS ester conjugations.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to significantly lower yields of the desired conjugate. However, these buffers can be used to quench the reaction.

Q4: My this compound is not dissolving in my aqueous buffer. What should I do?

Many NHS esters have limited solubility in aqueous solutions. To overcome this, first dissolve the this compound in a small amount of a dry, amine-free water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4] Then, add this stock solution to your protein solution in the appropriate reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10%, to avoid denaturation of the protein.

Q5: How can I stop the conjugation reaction?

To quench the reaction, you can add a small molecule containing a primary amine. Common quenching reagents include Tris or glycine buffers. These will react with any remaining unreacted this compound, preventing further modification of your target molecule.

Troubleshooting Guide for Low Conjugation Yield

Low yield is a common issue in NHS-ester conjugation. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.

Problem: Low or No Conjugated Product
Potential Cause Recommended Solution
Suboptimal Reaction pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. Use a calibrated pH meter.
Presence of Primary Amines in Buffer Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your protein sample into a recommended buffer (e.g., PBS, HEPES) before starting the conjugation.
Hydrolyzed/Inactive this compound The NHS ester is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution for extended periods. If you suspect the reagent is hydrolyzed, use a fresh vial.
Insufficient Molar Excess of PEG Reagent Increase the molar ratio of the this compound to your target molecule. A 10- to 50-fold molar excess is a common starting point for protein conjugations.[3] This may require empirical optimization for your specific molecule.
Low Protein Concentration At low protein concentrations, the competing hydrolysis of the NHS ester can be more pronounced. If possible, increase the concentration of your protein in the reaction mixture.
Steric Hindrance The branched nature of the PEG linker might sterically hinder its access to primary amines on the protein surface. Consider altering the reaction conditions (e.g., longer reaction time, slightly higher pH within the optimal range) to facilitate the reaction.
Quantitative Data on Reaction Parameters

While exact yields are highly dependent on the specific protein and reaction conditions, the following table provides a general overview of how different parameters can influence the outcome. A common starting point for antibody conjugation is a 20-fold molar excess of the NHS-PEG linker, which typically results in 4-6 PEG molecules per antibody.[4]

Parameter Condition Expected Impact on Yield Notes
Molar Ratio (PEG:Protein) 5:1 to 20:1Increasing the ratio generally increases the degree of labeling.High ratios can lead to multiple PEGylations per molecule and potential aggregation.
20:1 to 50:1Further increases the degree of labeling, but with diminishing returns.Risk of protein precipitation and loss of biological activity increases.
pH 7.0Slower reaction rate, lower yield.May be used to favor N-terminal modification over lysine modification in some cases.
7.5 - 8.0Good balance between amine reactivity and NHS ester stability.Generally recommended for most protein conjugations.
8.5Faster reaction rate, but also faster hydrolysis of the NHS ester.Can be beneficial for sterically hindered amines, but may require shorter reaction times.
Temperature 4°CSlower reaction rate, but increased stability of the NHS ester.Recommended for sensitive proteins or when longer reaction times are needed.
Room Temperature (20-25°C)Faster reaction rate.A common starting point for many conjugations.
Reaction Time 30 minutesMay be sufficient for highly reactive amines and optimal conditions.
1-2 hoursA standard incubation time for many protocols.
4 hours to overnightMay be necessary for less reactive amines or suboptimal conditions.Best performed at 4°C to minimize hydrolysis of the NHS ester.

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare the protein to be conjugated in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

Conjugation Reaction
  • Add the calculated volume of the this compound stock solution to the protein solution. A 20-fold molar excess is a common starting point for antibodies.[4] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Gently mix the reaction solution immediately. Avoid vigorous vortexing which can denature proteins.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight. The optimal time may need to be determined empirically.

Quenching the Reaction
  • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is deactivated.

Purification of the Conjugate

Remove unreacted PEG reagent and byproducts using a suitable method based on the size of your conjugate:

  • Size Exclusion Chromatography (SEC): An effective method for separating the larger PEGylated protein from smaller, unreacted molecules.

  • Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove small molecules.

  • Ultrafiltration/Diafiltration: A pressure-driven membrane filtration method to separate molecules based on size.

Characterization of the Conjugate

The success of the conjugation can be assessed using various analytical techniques:

  • SDS-PAGE: The PEGylated protein will show an increase in molecular weight compared to the unconjugated protein.

  • Mass Spectrometry: Provides an accurate mass of the conjugate, allowing for the determination of the number of PEG molecules attached.

  • HPLC (e.g., SEC, HIC): Can be used to assess the purity of the conjugate and determine the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.[5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Conjugation (RT or 4°C) protein_prep->conjugation peg_prep Prepare NHS-PEG Stock Solution (DMSO/DMF) peg_prep->conjugation quench Quench Reaction (e.g., Tris Buffer) conjugation->quench purification Purification (SEC/Dialysis) quench->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low/No Conjugation Yield check_ph Is pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No check_reagent Is NHS-PEG fresh? check_buffer->check_reagent Yes solution_buffer Buffer Exchange check_buffer->solution_buffer No check_ratio Is molar ratio sufficient? check_reagent->check_ratio Yes solution_reagent Use Fresh Reagent check_reagent->solution_reagent No solution_ratio Increase Molar Ratio check_ratio->solution_ratio No end Improved Yield check_ratio->end Yes

Caption: Troubleshooting decision tree for low conjugation yield.

adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC with Branched PEG Linker receptor Target Antigen on Cancer Cell adc->receptor Binding endosome Early Endosome receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Linker Cleavage/ Antibody Degradation dna_damage DNA Damage & Apoptosis payload_release->dna_damage Payload Action

Caption: Antibody-Drug Conjugate (ADC) internalization and payload release pathway.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during the PEGylation process.

Troubleshooting Guides

Problem: Significant protein precipitation or aggregation is observed during the PEGylation reaction.

Solution: Protein aggregation during PEGylation is a common issue that can often be resolved by systematically optimizing the reaction conditions and considering the purity of your reagents. Follow this step-by-step guide to troubleshoot and mitigate aggregation.

Step 1: Optimize Reaction Conditions

The first line of defense against aggregation is to fine-tune the reaction environment to maintain protein stability.[1]

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[1] It is advisable to test a range of concentrations.

  • PEG:Protein Molar Ratio: An excess of the PEG reagent can sometimes drive aggregation. It's crucial to empirically determine the optimal ratio.

  • pH and Buffer System: The pH of the reaction buffer is critical.[2] Proteins are often least soluble at their isoelectric point (pI). Therefore, adjusting the pH away from the pI can help maintain solubility.[3] Ensure your buffer components do not interfere with the conjugation chemistry (e.g., avoid amine-containing buffers like Tris for amine-reactive PEGylation).[2]

  • Temperature: Lowering the reaction temperature can slow down the reaction rate, which may favor the desired intramolecular PEGylation over intermolecular cross-linking that leads to aggregation.[1]

Experimental Protocol: Screening for Optimal Reaction Conditions

  • Preparation:

    • Ensure the initial protein sample is highly pure and free of pre-existing aggregates.[2]

    • Prepare a stock solution of your activated PEG reagent (e.g., 100 mg/mL in the reaction buffer).[1]

  • Screening Matrix Setup:

    • In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (50-100 µL).[1]

    • Vary one parameter at a time (e.g., protein concentration, PEG:protein molar ratio, pH, or temperature) while keeping the others constant.

  • Incubation:

    • Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis:

    • Assess the level of aggregation in each reaction. This can be done through visual inspection for precipitates, turbidity measurements using a spectrophotometer, or by centrifuging the samples and looking for a pellet.[1]

    • For a more detailed analysis, use techniques like Size Exclusion Chromatography (SEC) or SDS-PAGE.[1]

Table 1: Recommended Starting Ranges for Reaction Condition Optimization [1]

ParameterRecommended Range
Protein Concentration0.5 - 5 mg/mL
PEG:Protein Molar Ratio1:1, 5:1, 10:1, 20:1
pH6.0, 7.0, 7.4, 8.0 (or ±1 unit from the protein's pI)
Temperature4°C, Room Temperature (approx. 20-25°C)

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the buffer can help prevent aggregation.[1]

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) are known protein stabilizers.[1]

  • Amino Acids: Arginine and glycine (B1666218) can suppress non-specific protein-protein interactions.[1][4]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can reduce surface-induced aggregation.[1]

Table 2: Common Stabilizing Excipients and Their Working Concentrations [1]

ExcipientTypical ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor the desired PEGylation outcome.[1]

  • Lower the Temperature: Performing the reaction at 4°C will slow down the kinetics.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a period of time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists, it may be necessary to explore different PEGylation chemistries or strategies.

  • PEG Reagent Choice: The type and length of the PEG can influence aggregation.[5][6] For instance, using bifunctional linkers can lead to cross-linking and aggregation.[1] Consider using monofunctional PEG reagents to avoid this. The purity of the PEG reagent is also crucial, as impurities can lead to unintended side reactions.[1]

  • Site-Specific PEGylation: If random PEGylation is causing aggregation, site-specific methods targeting less sensitive areas of the protein could be a solution.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem: Protein Aggregation optimize Step 1: Optimize Reaction Conditions (Concentration, Ratio, pH, Temp) start->optimize excipients Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) optimize->excipients If aggregation persists end_success Success: Aggregation Prevented optimize->end_success If successful rate_control Step 3: Control Reaction Rate (Lower Temp, Stepwise Addition) excipients->rate_control If aggregation persists excipients->end_success If successful alt_strategy Step 4: Consider Alternative Strategies (Different PEG, Site-Specific) rate_control->alt_strategy If aggregation persists rate_control->end_success If successful alt_strategy->end_success If successful end_fail Further Investigation Required alt_strategy->end_fail If unsuccessful

Caption: A stepwise workflow for troubleshooting protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules enhances the chances of aggregation.[1]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions and promoting aggregation.[1]

  • Poor Reagent Quality: Impurities in the PEG reagent can cause unintended cross-linking.[1]

  • Conformational Changes: The attachment of PEG chains can sometimes induce conformational changes in the protein that favor aggregation.[1]

Q2: How can I detect and quantify protein aggregation?

A2: Several analytical techniques are available to monitor aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked aggregates.[1]

  • Turbidity Measurements: An increase in the turbidity of the solution, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]

Experimental Protocol: Analysis of PEGylation Products by Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation:

    • Prior to injection, centrifuge the reaction samples at 14,000 x g for 5 minutes to remove any large precipitates.[5]

    • The sample injection volume should be between 2-5% of the total column volume for optimal resolution.[2]

  • Chromatography:

    • Inject the supernatant onto the equilibrated SEC column.

    • Elute the sample with the mobile phase at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile using a UV detector (typically at 280 nm).

    • Aggregates will appear as peaks eluting before the main peak of the desired monomeric PEGylated protein.[2] Unreacted protein and PEG will elute later.

    • Quantify the percentage of aggregate by integrating the peak areas.

SEC Analysis Workflow Diagram

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Equilibrate SEC System p2 Prepare Sample: Centrifuge & Filter p1->p2 r1 Inject Sample onto Column p2->r1 r2 Elute with Mobile Phase r1->r2 a1 Monitor Elution (UV 280nm) r2->a1 a2 Identify & Quantify Peaks: Aggregates, Monomer, Free Protein a1->a2

Caption: A general workflow for analyzing PEGylation reaction products using SEC.

Q3: Can the length of the PEG chain affect protein aggregation?

A3: Yes, the length of the attached PEG chain can significantly impact aggregation. Longer PEG chains can offer a greater steric hindrance effect, which can prevent protein-protein association and reduce aggregation.[5][6] Studies have shown that even a smaller PEG moiety can provide a substantial benefit in terms of stability against aggregation.[5] However, the optimal PEG length is protein-dependent and should be determined experimentally.[6]

Q4: Does the site of PEGylation matter for preventing aggregation?

A4: Absolutely. PEGylating a protein at a site that enhances its conformational stability can provide better protection against aggregation, proteolysis, and immunogenicity.[7] Conversely, modifying sites that are critical for maintaining the native structure or that lead to the exposure of hydrophobic patches can promote aggregation. Therefore, selecting the optimal PEGylation site is a crucial aspect of developing a stable PEGylated protein therapeutic.[7]

Q5: My starting protein solution is already slightly aggregated. Can I still proceed with PEGylation?

A5: It is highly recommended to start the PEGylation process with a monomeric and highly pure protein sample. Pre-existing aggregates can act as seeds, accelerating further aggregation during the reaction.[2] It is advisable to perform a purification step, such as size exclusion chromatography, to remove any aggregates before proceeding with PEGylation.

References

Optimizing reaction time for NHS-PEG4-(m-PEG4)3-ester labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction time and efficiency of labeling with NHS-PEG4-(m-PEG4)3-ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS-ester labeling and how does it affect reaction time?

The optimal pH for the reaction between an NHS ester and a primary amine (like the lysine (B10760008) residues on a protein) is between 7.2 and 8.5.[1][2] The reaction rate is highly pH-dependent because the primary amine needs to be unprotonated to act as a nucleophile.[3][4]

  • Below pH 7.2: The reaction will be slow as most primary amines are protonated and unavailable to react.[1][5]

  • Above pH 8.5: The reaction with the amine is faster, but a competing reaction, the hydrolysis of the NHS ester (reaction with water), increases significantly.[2][5][6] This hydrolysis deactivates the reagent, reducing labeling efficiency. At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[2][6]

To optimize reaction time, starting at a pH of 8.0-8.3 is a common strategy to balance fast aminolysis with manageable hydrolysis.[1][5]

Q2: What buffer should I use for the labeling reaction?

The choice of buffer is critical. You must use a buffer that does not contain primary amines.[1][7]

  • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, borate (B1201080) buffer, or HEPES are excellent choices.[2][8][9] A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer at the desired pH.[5]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible.[1] These buffer molecules will compete with your target molecule for the NHS ester, drastically reducing the labeling efficiency.[1] Tris or glycine can, however, be used to quench the reaction once it is complete.[2][8]

Q3: How do temperature and incubation time affect the labeling reaction?

Temperature and time are interconnected. Most labeling reactions are performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7][10]

  • Room Temperature (~20-25°C): Leads to a faster reaction rate. A 30-60 minute incubation is often sufficient.[7][10] However, the rate of competing hydrolysis also increases.

  • 4°C (On Ice): Slows down both the labeling reaction and the hydrolysis of the NHS ester.[2] This is a good choice for sensitive proteins or when you want to minimize hydrolysis for more controlled labeling, often requiring a longer incubation time (e.g., 2 hours to overnight).[7][11]

To optimize, you can start with a 1-hour incubation at room temperature. If efficiency is low, extending the time or increasing the temperature (if the protein is stable) can be tested. Conversely, if protein precipitation or loss of activity is observed, switching to 4°C is recommended.[1]

Q4: My protein precipitated after labeling. What happened?

Protein precipitation can occur for a few reasons, primarily over-labeling. The addition of multiple PEG chains can alter the protein's net charge, isoelectric point (pI), and solubility characteristics, leading to aggregation.[12]

To solve this, reduce the molar excess of the NHS-PEG ester in the reaction to achieve a lower degree of labeling. You can also try performing the reaction at a lower protein concentration.

Q5: How should I prepare and handle the this compound reagent?

NHS esters are moisture-sensitive.[7][10][11] Hydrolysis is the primary path of degradation.

  • Storage: Store the reagent at -20°C with a desiccant.[7][10][11]

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7][10][11]

  • Dissolving: Prepare the NHS ester solution immediately before use.[7][10] Dissolve it in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][7] Do not prepare stock solutions in aqueous buffers for storage.[7]

  • Addition: Add the dissolved ester to your protein solution immediately. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10% to avoid impacting protein stability.[7][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine).[1]Buffer exchange your protein into an amine-free buffer like PBS, bicarbonate, or borate (pH 7.2-8.5).[7][13]
Hydrolyzed Reagent: NHS ester was exposed to moisture or stored improperly.Use a fresh vial of the reagent. Equilibrate the vial to room temperature before opening and dissolve it in anhydrous DMSO or DMF immediately before use.[7][10]
Incorrect pH: Reaction pH is too low (<7.0), protonating the target amines.Verify the pH of your reaction buffer with a calibrated meter. Adjust to the optimal range of 7.2-8.5.[1]
Insufficient Incubation Time/Temp: Reaction did not proceed to completion.Increase the incubation time at room temperature (e.g., from 1 to 2-4 hours) or perform the reaction overnight at 4°C.[8]
Insufficient Molar Excess: The ratio of NHS-PEG ester to protein is too low.Increase the molar excess of the NHS-PEG ester. A 5- to 20-fold molar excess is a common starting point.[14]
Protein Precipitation Over-labeling: Too many PEG chains are attached, altering protein solubility.[12]Reduce the molar excess of the NHS-PEG ester. Titrate to find the optimal ratio that maintains solubility.
High Protein Concentration: Protein is prone to aggregation at the concentration used.Reduce the concentration of the protein in the reaction mixture.
Solvent Shock: The concentration of organic solvent (DMSO/DMF) is too high.Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[7]
Inconsistent Results Competing Hydrolysis: The rate of NHS ester hydrolysis varies between experiments.Standardize your protocol precisely. Control pH, temperature, and time carefully. Prepare the NHS ester solution fresh every single time.[7]
Protein Sample Variability: Purity or concentration of the protein sample differs.Use a consistent, highly purified protein sample. Accurately determine the protein concentration before each experiment.

Quantitative Data Summary

The efficiency and speed of an NHS-ester labeling reaction are a trade-off between the rate of reaction with amines and the rate of hydrolysis. The table below summarizes the stability of a typical NHS ester at various pH values and temperatures.

pHTemperature (°C)Approximate Half-life of NHS EsterReference(s)
7.004-5 hours[2][6]
8.0Room Temp~1 hour[1]
8.5Room Temp~20 minutes[1]
8.6410 minutes[2][6]
9.0Room Temp~10 minutes[1]

Note: These values are approximate and can vary based on the specific NHS ester structure and buffer composition.

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol provides a starting point for labeling a protein. Optimization may be required.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis device for purification

Procedure:

  • Prepare the Protein: Ensure the protein is in an amine-free buffer. Adjust the protein concentration to 2-10 mg/mL.[1]

  • Prepare the NHS-PEG Ester: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Perform the Labeling Reaction:

    • Add the Reaction Buffer to your protein solution if needed to adjust the pH to ~8.3.

    • Add a 10- to 20-fold molar excess of the dissolved NHS-PEG ester to the protein solution.[7][14]

    • Mix gently and incubate for 1 hour at room temperature or 2 hours at 4°C.[7]

  • Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.[14]

  • Purify the Conjugate: Remove unreacted NHS-PEG ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[7]

  • Store the Conjugate: Store the purified PEGylated protein under conditions optimal for the unmodified protein.

Protocol 2: Optimizing Reaction Time

This experiment aims to find the shortest time required to achieve the desired degree of labeling.

  • Setup: Prepare a master mix of your protein solution (e.g., 5 mg/mL in 0.1 M sodium bicarbonate, pH 8.3).

  • Initiate Reaction: Add the desired molar excess (e.g., 15x) of freshly dissolved this compound to the master mix. Mix gently.

  • Time Points: Aliquot the reaction mixture into separate tubes. At various time points (e.g., 15 min, 30 min, 60 min, 90 min, 120 min), quench the reaction in one tube by adding quenching buffer.

  • Purification: Purify each time-point sample using a desalting spin column to remove unreacted material.

  • Analysis: Analyze the degree of labeling for each sample using an appropriate method (e.g., MALDI-TOF mass spectrometry to observe the mass shift, SDS-PAGE to observe changes in migration, or other analytical techniques).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Combine Protein and NHS-PEG Ester (e.g., 10-20x Molar Excess) prep_protein->reaction prep_peg Dissolve NHS-PEG Ester in Anhydrous DMSO (Immediately Before Use) prep_peg->reaction incubation Incubate (e.g., 1 hr @ RT or 2 hr @ 4°C) reaction->incubation quench Quench Reaction (e.g., Tris or Glycine) incubation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Degree of Labeling (e.g., Mass Spec, SDS-PAGE) purify->analyze

Caption: Workflow for labeling a protein with NHS-PEG ester.

troubleshooting_guide cluster_checks Primary Checks cluster_solutions Solutions cluster_optimization Further Optimization start Low Labeling Efficiency? check_buffer Buffer contains amines (e.g., Tris)? start->check_buffer Yes check_ph pH is outside 7.2-8.5 range? start->check_ph No sol_buffer Action: Exchange into an amine-free buffer. check_buffer->sol_buffer check_reagent Reagent was prepared fresh in anhydrous solvent? check_ph->check_reagent No sol_ph Action: Adjust pH of reaction buffer. check_ph->sol_ph Yes sol_reagent Action: Use fresh reagent and anhydrous solvent. check_reagent->sol_reagent No opt_ratio Increase Molar Ratio of NHS-PEG Ester check_reagent->opt_ratio Yes opt_time Increase Reaction Time or Temperature opt_ratio->opt_time

Caption: Troubleshooting logic for low labeling efficiency.

References

Side reactions of NHS esters with amine-containing buffers like Tris.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the use of N-hydroxysuccinimide (NHS) esters in the presence of amine-containing buffers like Tris.

Frequently Asked Questions (FAQs)

Q1: Why is my labeling efficiency low when using a Tris-based buffer for my NHS ester conjugation?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally considered incompatible with NHS ester reactions.[1][2][3] The primary amine in Tris competes with the primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein) for reaction with the NHS ester.[1][2] This side reaction significantly reduces the amount of NHS ester available to label your target, leading to low conjugation efficiency.

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine attacks the carbonyl carbon of the ester. In the presence of Tris, a competing reaction occurs where the primary amine of the Tris buffer molecule reacts with the NHS ester, leading to the formation of a stable amide bond with the buffer molecule and rendering the NHS ester unavailable for labeling your protein of interest.

G cluster_0 NHS Ester Reaction Pathways NHS_Ester NHS Ester Target_Amine Target Primary Amine (e.g., Protein-NH2) Tris_Amine Tris Buffer Amine (Tris-NH2) Desired_Product Stable Amide Bond (Labeled Protein) Side_Product Tris-Acyl Amide (Inactive Ester)

Q2: I've heard conflicting information. Can Tris buffer ever be used with NHS esters?

While the general recommendation is to avoid Tris during the conjugation reaction, some sources suggest that its interference might be less significant than traditionally thought, or that it can be used under specific conditions.[4][5][6][7] For instance, one study suggests that the affinity of the primary amine in Tris for activated esters is low.[8] However, relying on this is risky and can lead to inconsistent results.

A more common and recommended use for Tris buffer in NHS ester chemistry is as a quenching agent.[2][9][10] After the desired conjugation reaction has proceeded for the intended time, adding a high concentration of an amine-containing buffer like Tris will rapidly consume any remaining unreacted NHS esters, effectively stopping the reaction.[2][9] This prevents further labeling or potential side reactions.

Q3: What are the recommended buffers for NHS ester conjugation reactions?

To avoid the side reactions seen with amine-containing buffers, it is best to use buffers that do not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS)[1][2]

  • Borate buffer[1][2]

  • Carbonate/Bicarbonate buffer[2][8]

  • HEPES buffer[2][9]

The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][2] At a lower pH, the primary amines on the target protein are more likely to be protonated (-NH3+) and thus unavailable for reaction.[8] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which becomes a major competing side reaction.[2][8]

Q4: What is NHS ester hydrolysis and how can I minimize it?

NHS ester hydrolysis is a major competing side reaction where the NHS ester reacts with water, resulting in a non-reactive carboxylic acid and releasing N-hydroxysuccinimide.[2][3] This reaction reduces the amount of active NHS ester available for conjugation, thereby lowering the labeling efficiency. The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperatureHalf-life of NHS ester
7.00°C4-5 hours
8.64°C10 minutes

Data sourced from Thermo Fisher Scientific.[2]

To minimize hydrolysis:

  • Control pH: Perform the reaction within the optimal pH range of 7.2-8.5.[1][2]

  • Control Temperature: For reactions that are slow or if hydrolysis is a major concern, performing the incubation at 4°C overnight can be beneficial.[1]

  • Use Fresh Reagents: Prepare NHS ester solutions immediately before use, especially in aqueous buffers.[8] If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous (dry).[3]

  • Optimize Concentrations: Higher concentrations of the protein and NHS ester can favor the desired aminolysis reaction over hydrolysis.[1]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

If you are experiencing poor conjugation results, consider the following troubleshooting steps:

G Start Low Labeling Efficiency Check_Buffer Is the buffer amine-free (e.g., PBS, Borate)? Start->Check_Buffer Buffer_Yes Yes Check_Buffer->Buffer_Yes Yes Buffer_No No (Using Tris, Glycine) Check_Buffer->Buffer_No No Check_pH Is the pH between 7.2 and 8.5? Buffer_Yes->Check_pH Change_Buffer Action: Switch to an amine-free buffer. Buffer_No->Change_Buffer pH_Yes Yes Check_pH->pH_Yes Yes pH_No No Check_pH->pH_No No Check_Hydrolysis Suspect Hydrolysis? (High pH, long incubation at RT) pH_Yes->Check_Hydrolysis Adjust_pH Action: Adjust pH to optimal range. pH_No->Adjust_pH Hydrolysis_Yes Yes Check_Hydrolysis->Hydrolysis_Yes Yes Hydrolysis_No No Check_Hydrolysis->Hydrolysis_No No Optimize_Temp Action: Perform reaction at 4°C or shorten incubation time. Hydrolysis_Yes->Optimize_Temp Check_Concentration Are reactant concentrations adequate? Hydrolysis_No->Check_Concentration Concentration_Yes Yes Check_Concentration->Concentration_Yes Yes Concentration_No No Check_Concentration->Concentration_No No Further_Troubleshooting Consider other factors: - Reagent quality - Steric hindrance - Protein purity Concentration_Yes->Further_Troubleshooting Increase_Concentration Action: Increase protein and/or NHS ester concentration. Concentration_No->Increase_Concentration

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and label.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of at least 2 mg/mL.[1] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[8]

  • Perform the Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to your protein solution.

  • Incubate: Allow the reaction to proceed for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][2]

  • Quench the Reaction: Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[11]

  • Purify the Conjugate: Remove excess, unreacted label and by-products using a desalting column or through dialysis.[11]

Protocol for Determining Degree of Labeling (DOL)

A common method to determine the efficiency of your labeling reaction is through spectrophotometry.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280), which corresponds to the protein, and at the maximum absorbance wavelength (Amax) of the label (e.g., a fluorescent dye).

  • Calculate Corrected A280: Correct the A280 reading for the contribution of the label's absorbance at this wavelength. The correction factor (CF) is specific to the label used.

    • Corrected A280 = A280 - (Amax * CF)

  • Calculate Molar Concentrations:

    • Molar concentration of protein = Corrected A280 / (Molar extinction coefficient of protein * Path length)

    • Molar concentration of label = Amax / (Molar extinction coefficient of label * Path length)

  • Calculate DOL:

    • DOL = Molar concentration of label / Molar concentration of protein

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on removing excess, unreacted NHS-PEG4-(m-PEG4)3-ester after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound? A1: It is essential to remove unreacted PEG reagents to ensure the purity of the final PEGylated product. Excess reagents can interfere with downstream applications, characterization assays, and may introduce variability in experimental results. For therapeutic applications, removal of all unreacted components is a critical regulatory requirement.

Q2: What are the most common methods for removing small molecule NHS-PEG esters? A2: The most common and effective methods are based on size differences between the PEGylated molecule and the small, unreacted PEG reagent. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[][2] Other chromatographic techniques like Ion Exchange Chromatography (IEX) can also be used, as PEGylation alters the surface charge of the protein, allowing for separation.[][3]

Q3: How do I choose the best purification method for my experiment? A3: The choice of method depends on several factors:

  • Scale of the reaction: For small-scale, lab-based experiments (0.1-30 mL), dialysis or spin desalting columns are convenient.[4][5] For larger, process-scale purifications, Tangential Flow Filtration (TFF) is more efficient and scalable.[6][7]

  • Molecular weight of the target molecule: The size difference between your PEGylated molecule and the unreacted PEG reagent is a key factor. A larger difference makes size-based separations more effective.[8]

  • Required purity: Chromatographic methods like SEC generally offer higher resolution and purity compared to dialysis.[3]

  • Available equipment: Your choice will be guided by the availability of specific chromatography systems, dialysis cassettes, or TFF setups.

Q4: What should I do if my protein precipitates during purification? A4: Protein precipitation can be caused by buffer conditions (pH, ionic strength), high protein concentration, or the removal of stabilizing agents. If precipitation occurs, consider optimizing the buffer composition, reducing the protein concentration before purification, or adding stabilizing excipients.

Q5: Can I use the same storage buffer for my PEGylated protein as the original protein? A5: Yes, in most cases, the PEGylated protein can be stored under the same conditions that are optimal for the non-PEGylated protein.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of PEGylated product after purification. Nonspecific binding: The PEGylated protein may be adsorbing to the purification matrix (e.g., chromatography resin, dialysis membrane).• For SEC, use a column matrix with low protein binding properties. • For dialysis, ensure the membrane material is compatible with your protein (e.g., PES, RC). • Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer to reduce nonspecific binding.
Precipitation: The protein may be precipitating due to changes in buffer or concentration during the process.• Ensure the purification buffer has an appropriate pH and ionic strength to maintain protein solubility. • Perform a buffer exchange into the final formulation buffer before concentrating the product to a high level.
Unreacted PEG reagent is still present after purification. Inadequate separation: The chosen method may not have sufficient resolution to separate the unreacted PEG from the product.• For dialysis, ensure the Molecular Weight Cut-Off (MWCO) of the membrane is appropriate. It should be at least 10-20 times smaller than the molecular weight of your target molecule and significantly larger than the PEG reagent. • For SEC, ensure the column has the proper fractionation range for your molecules. A longer column or slower flow rate can improve resolution.[11] • For TFF, perform additional diafiltration volumes to wash out the small molecules more completely.[12]
Incorrect buffer conditions: Buffer composition can affect the hydrodynamic radius of molecules, impacting separation.• Optimize buffer pH and ionic strength. Ensure conditions do not cause the PEGylated protein to adopt a more compact or extended conformation that affects its separation profile.
PEGylated product appears aggregated in SEC analysis. Reaction conditions: High concentrations of protein or PEG reagent, or suboptimal pH, can sometimes lead to aggregation.• Optimize the molar excess of the PEG reagent used in the conjugation reaction.[13] • Filter the sample through a 0.22 µm filter before loading it onto the SEC column.
Buffer incompatibility: The purification buffer may be promoting aggregation.• Screen different buffer formulations to find one that minimizes aggregation. Consider factors like pH, salt concentration, and the addition of excipients like arginine or polysorbate.

Purification Methodologies & Experimental Protocols

Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their hydrodynamic radius.[] Larger molecules (the PEGylated product) cannot enter the pores of the chromatography beads and elute first, while smaller molecules (unreacted NHS-PEG ester) enter the pores and have a longer path, eluting later.[2][11]

Protocol:

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the unreacted this compound (MW ≈ 1.2 kDa). For most proteins, a column designed for protein purification (e.g., Superdex 200 or similar) will be suitable.

  • Buffer Preparation: Prepare a suitable, amine-free running buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4). Degas the buffer thoroughly to prevent air bubbles in the system.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation: After the PEGylation reaction, quench any remaining active NHS esters by adding an amine-containing buffer like Tris or glycine (B1666218) (final concentration ~50 mM).[14] If the sample is highly viscous, dilute it with the running buffer.

  • Sample Injection: Inject the quenched reaction mixture onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Monitor the elution profile using UV absorbance (typically at 280 nm for proteins). Collect fractions corresponding to the different peaks. The first major peak should be the PEGylated protein, followed by peaks for the unreacted protein (if any) and finally the small molecular weight unreacted PEG reagent.[11]

  • Analysis: Analyze the collected fractions using SDS-PAGE or analytical SEC to confirm the purity of the PEGylated protein and the successful removal of the unreacted reagent.

Workflow for Size Exclusion Chromatography (SEC)

SEC_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis reaction Quenched PEGylation Reaction inject Inject Sample onto Column reaction->inject buffer Prepare & Degas Running Buffer column Select & Equilibrate SEC Column buffer->column column->inject elute Isocratic Elution with Running Buffer inject->elute collect Collect Fractions Based on UV 280nm elute->collect analyze Analyze Fractions (SDS-PAGE, HPLC) collect->analyze pool Pool Pure Fractions analyze->pool product Purified PEGylated Product pool->product

Caption: Workflow diagram for the purification of PEGylated proteins using Size Exclusion Chromatography.

Method 2: Dialysis

Dialysis is a technique that uses a semi-permeable membrane to separate molecules based on size. The reaction mixture is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer. Small molecules like the unreacted NHS-PEG ester can pass through the membrane's pores into the external buffer, while the larger PEGylated protein is retained.[5][10]

Protocol:

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the unreacted PEG reagent but much smaller than your PEGylated product. A 10 kDa MWCO is often a good starting point for most proteins.

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with DI water.

  • Sample Loading: Load the quenched reaction mixture into the dialysis bag or cassette, ensuring to leave some space for potential osmotic changes.

  • Dialysis Setup: Place the sealed dialysis unit into a beaker containing a large volume of dialysis buffer (e.g., PBS), typically 100-200 times the sample volume. Stir the buffer gently with a stir bar.

  • Buffer Exchange: Perform the dialysis at 4°C. Change the dialysis buffer every 4-6 hours for the first two changes, followed by an overnight dialysis with a final fresh buffer change. A total of 3-4 buffer changes is standard.

  • Sample Recovery: Carefully remove the sample from the dialysis unit. The sample volume may have increased slightly due to osmosis.

  • Analysis: Confirm the removal of the unreacted PEG reagent by analyzing the purified sample using an appropriate method (e.g., analytical HPLC, MS).

Workflow for Dialysis

Dialysis_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis reaction Quenched PEGylation Reaction load Load Sample into Dialysis Cassette reaction->load membrane Select & Prepare Dialysis Membrane (MWCO) membrane->load dialyze Dialyze against Large Volume of Buffer load->dialyze exchange Perform Multiple Buffer Exchanges (4°C) dialyze->exchange recover Recover Purified Sample exchange->recover product Purified PEGylated Product recover->product

Caption: Workflow diagram illustrating the removal of small molecules via dialysis.

Method 3: Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for separating, concentrating, and purifying biomolecules.[15] The solution is pumped tangentially across the surface of a membrane. Molecules smaller than the membrane's MWCO pass through as permeate, while larger molecules are retained in the recirculating fluid (retentate).[6][16] Diafiltration, a key TFF process, involves adding fresh buffer to the retentate to wash out the smaller molecules, effectively performing a buffer exchange.[12]

Protocol:

  • System & Membrane Selection: Choose a TFF system and membrane cassette (e.g., hollow fiber or flat sheet) with an appropriate MWCO. The MWCO should be 3-6 times smaller than the molecular weight of the PEGylated product to ensure high retention.

  • System Preparation: Flush the TFF system and membrane with purified water and then with the diafiltration buffer to remove any storage solutions and to normalize the membrane.

  • Concentration (Optional): Load the reaction mixture into the system. Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.

  • Diafiltration: Begin the diafiltration process by adding fresh, amine-free buffer to the retentate reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing out the unreacted NHS-PEG ester. A common target is to exchange 5-10 diavolumes to ensure near-complete removal of small molecules.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Drain the retentate from the system and recover the purified, concentrated product. A buffer flush can be used to recover any remaining product in the system.

  • Analysis: Verify the purity and concentration of the final product.

Workflow for Tangential Flow Filtration (TFF)

TFF_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis reaction Quenched PEGylation Reaction load Load Reaction Mix reaction->load system Prepare & Equilibrate TFF System system->load concentrate1 Optional: Concentrate Sample load->concentrate1 diafilter Diafiltration: Wash with 5-10 Volumes of Buffer concentrate1->diafilter concentrate2 Concentrate to Final Volume diafilter->concentrate2 recover Recover Purified Concentrate concentrate2->recover product Purified PEGylated Product recover->product

Caption: Workflow for purification and buffer exchange using Tangential Flow Filtration.

Quantitative Data Summary

The selection of the correct membrane MWCO is critical for successful purification using dialysis or TFF. The table below provides general guidelines.

Purification MethodKey ParameterRecommended ValueRationale
Dialysis Membrane MWCO>10x larger than the impurity (unreacted PEG) and <5x smaller than the product.Ensures efficient removal of small molecules while maximizing the retention of the target PEGylated protein.[17]
Tangential Flow Filtration (TFF) Membrane MWCO3x to 6x smaller than the molecular weight of the molecule to be retained.Provides a good balance between high product retention (>99%) and reasonable permeate flow rates.
Size Exclusion Chromatography (SEC) Column Fractionation Range (Da)Select a column where the PEGylated product elutes near the beginning of the range and the unreacted PEG elutes near the end.Maximizes the separation (resolution) between the product and impurities based on their size difference.

References

Impact of reagent concentration on NHS ester reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the impact of reagent concentration and other factors on N-hydroxysuccinimide (NHS) ester reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction involving an NHS ester in bioconjugation?

A1: The primary reaction is a nucleophilic acyl substitution.[1][2] NHS esters react with primary amines (–NH₂), such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable, covalent amide bond.[1][3][4] During this reaction, the N-hydroxysuccinimide (NHS) is released as a leaving group.[2][3] This chemistry is widely used for labeling and crosslinking proteins, peptides, and other biomolecules.[3][5]

Q2: Why is pH critical for NHS ester reaction efficiency?

A2: The pH of the reaction is a crucial parameter because it governs a balance between two competing processes: the desired amine reaction (aminolysis) and the undesired degradation of the NHS ester (hydrolysis).[1][6]

  • Amine Reactivity : The reactive species is the unprotonated primary amine.[1][6] At acidic pH (below ~7.0), amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive.[1][6][7]

  • NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis by water, which renders them inactive.[1][6] The rate of this hydrolysis reaction increases significantly at higher pH.[1][6][8]

The optimal pH for most NHS ester reactions is between 7.2 and 8.5, which provides a balance between having a sufficient concentration of deprotonated amines and minimizing the rate of ester hydrolysis.[3][4][9] The optimal pH for labeling biomolecules is often cited as 8.3-8.5.[5][8]

Q3: What is the recommended molar ratio of NHS ester to the amine-containing molecule?

A3: The ideal molar ratio can vary depending on the specific biomolecule, the number of available primary amines, and the desired degree of labeling. A common starting point for mono-labeling of proteins is a 5- to 20-fold molar excess of the NHS ester over the biomolecule.[10] For labeling oligonucleotides, a 5- to 10-fold excess is often recommended.[11] However, for some proteins and peptides, an 8-fold molar excess is a good experimental value for mono-labeling.[5] It is always recommended to optimize this ratio for each specific application, as a large excess can lead to side reactions.[12][13]

Q4: How does the concentration of the target biomolecule affect the reaction?

A4: The concentration of the target biomolecule, such as a protein, significantly impacts labeling efficiency. The desired reaction with the amine is a bimolecular reaction, whereas the competing hydrolysis of the NHS ester is a pseudo-first-order reaction. At low protein concentrations, the hydrolysis reaction can outcompete the labeling reaction, leading to lower yields.[3][9][14] It is recommended to use a protein concentration of at least 1-2 mg/mL to favor the aminolysis reaction.[8][9]

Q5: Can NHS esters react with other amino acids besides lysine?

A5: Yes. While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, especially with a high molar excess of the NHS ester.[4][12][13][15] Significant reactivity has been observed with the hydroxyl groups (-OH) of serine, threonine, and tyrosine, resulting in an O-acylation.[4][12][15] These resulting ester bonds are less stable than the amide bonds formed with primary amines and can be selectively hydrolyzed, for example, by incubating in a boiling water bath.[4][12][13]

Q6: What solvents should be used to dissolve NHS esters?

A6: Many NHS ester reagents are not readily soluble in water.[3] In these cases, the reagent should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[3][8][16] It is critical to use high-quality, amine-free DMF, as any contaminating amines will react with the NHS ester.[5][8] The final concentration of the organic solvent in the reaction mixture should be kept low (typically 0.5% to 10%) to avoid denaturing the protein.[3][16]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
1. Incorrect Buffer pH The reaction is highly pH-dependent.[5][8][9] The optimal range is typically 7.2-8.5.[4][9] Use a freshly calibrated pH meter to verify that your buffer is within this range. Below this range, the amine groups are protonated and unreactive.[1][6]
2. Hydrolyzed NHS Ester Reagent NHS esters are moisture-sensitive.[17] Ensure the reagent is stored in a desiccated environment at the recommended temperature (typically -20°C).[9] Always allow the vial to warm to room temperature before opening to prevent condensation.[4] Use freshly prepared solutions, as aqueous solutions of NHS esters should be used immediately.[8]
3. Incompatible Buffer Components Buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible as they will compete with the target molecule for reaction with the NHS ester.[9][18] Use non-amine-containing buffers like phosphate (B84403), bicarbonate, borate, or HEPES.[3][16]
4. Low Reactant Concentrations The competing hydrolysis reaction is more pronounced at low protein concentrations.[3][14] Increase the concentration of your protein (a minimum of 1-2 mg/mL is recommended) and/or optimize the molar excess of the NHS ester.[8][9]
Problem: Poor Reproducibility
Possible Cause Recommended Solution
1. Inconsistent Reagent Preparation Always prepare fresh solutions of the NHS ester immediately before use.[19] Avoid repeated freeze-thaw cycles of stock solutions.[]
2. pH Drift During Reaction The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions, thereby slowing the reaction.[5][8] For large-scale reactions, consider using a more concentrated buffer to maintain a stable pH.[5][8]
3. Variable Reaction Time / Temperature Reactions are typically run for 0.5 to 4 hours at room temperature or overnight at 4°C.[3][9] Lower temperatures can minimize hydrolysis but may require longer incubation times.[9] Standardize these parameters across experiments for consistent results.
Problem: Unexpected Side Products or Protein Aggregation
Possible Cause Recommended Solution
1. High Molar Excess of NHS Ester A large excess of NHS ester can lead to the modification of other residues like serine, threonine, and tyrosine (O-acylation).[12][13][15] Titrate the molar ratio of the NHS ester to find the optimal concentration that provides sufficient labeling without causing side reactions.
2. Organic Solvent Effects While DMSO or DMF may be necessary to dissolve the NHS ester, high concentrations can lead to protein denaturation and aggregation. Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <10%).[3][16]

Quantitative Data Summary

Table 1: Half-Life of NHS Esters vs. pH

This table illustrates the strong dependence of NHS ester stability on pH. As pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-Life of NHS Ester
7.004 - 5 hours[3][16][21]
8.64~10 minutes[3][16][21]
Table 2: Recommended Starting Molar Ratios for NHS Ester Reactions
ApplicationRecommended Molar Excess (NHS Ester : Amine)Notes
Protein Mono-labeling5:1 to 20:1Highly dependent on protein structure and number of accessible lysines.[10] An 8-fold excess is often a good starting point.[5]
Oligonucleotide Labeling5:1 to 10:1Generally requires fewer equivalents than proteins.[11]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimal conditions, particularly the molar ratio of NHS ester to protein, should be determined empirically for each specific system.

1. Reagent and Buffer Preparation: a. Reaction Buffer: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate) and adjust the pH to 8.3-8.5.[5][8] b. Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[8] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange via dialysis or gel filtration.[18] c. NHS Ester Stock Solution: Just before initiating the reaction, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF.[5][8]

2. Calculation of Reagent Quantities: a. Calculate the moles of protein to be labeled. b. Determine the desired molar excess of the NHS ester (e.g., 10-fold). c. Calculate the mass of NHS ester required using its molecular weight.

3. Reaction Procedure: a. Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[5][8] The volume of the added organic solvent should preferably not exceed 10% of the total reaction volume.[3] b. Incubate the reaction mixture. Common conditions are 1-4 hours at room temperature or overnight on ice or at 4°C.[3][8]

4. Quenching the Reaction (Optional): a. To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine can be added to a final concentration of ~50 mM. This will consume any unreacted NHS ester.[16][21]

5. Purification of the Conjugate: a. Remove unreacted NHS ester and the NHS leaving group from the labeled protein. The most common method for macromolecules is gel filtration (desalting column).[5][8] Other methods like dialysis, chromatography, or precipitation can also be used.[5][8]

Visualizations

NHS_Ester_Reactions Reactants R-NHS Ester + Protein-NH₂ Aminolysis_Product Protein-NH-CO-R (Stable Amide Bond) Reactants->Aminolysis_Product Aminolysis (Desired Reaction) Hydrolysis_Product R-COOH (Inactive Carboxylic Acid) Reactants->Hydrolysis_Product Hydrolysis (Competing Reaction) H2O H₂O (Hydrolysis) Reactants->H2O NHS_Leaving_Group NHS Aminolysis_Product->NHS_Leaving_Group Hydrolysis_Product->NHS_Leaving_Group

Caption: NHS ester reaction pathways showing desired aminolysis vs. competing hydrolysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification prep_buffer Prepare Amine-Free Buffer (pH 8.3-8.5) prep_protein Dissolve/Exchange Protein into Buffer prep_buffer->prep_protein prep_nhs Dissolve NHS Ester in DMSO/DMF mix Add NHS Ester to Protein Solution prep_nhs->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify analyze Characterize Final Product purify->analyze

Caption: General experimental workflow for NHS ester conjugation.

References

Why is my NHS-PEG4-(m-PEG4)3-ester reagent not dissolving in DMSO?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of NHS-PEG4-(m-PEG4)3-ester, with a specific focus on dissolution challenges in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a branched polyethylene (B3416737) glycol (PEG) derivative with a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester group is highly reactive towards primary amines (-NH2) and is commonly used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the target molecule.

Q2: What is the expected solubility of this compound?

Product datasheets indicate that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is also soluble in other polar aprotic solvents like dimethylformamide (DMF).[3] However, it is generally not soluble in aqueous solutions due to the susceptibility of the NHS ester to hydrolysis.[4]

Q3: Why is it important to use anhydrous solvents with NHS esters?

NHS esters are highly susceptible to hydrolysis in the presence of water.[4] Using anhydrous (water-free) solvents, such as dry DMSO, is critical to prevent the degradation of the reagent.[4][5] Hydrolysis of the NHS ester will render it inactive and unable to react with the desired primary amines.[6][]

Q4: How should I store my this compound reagent?

To maintain its reactivity, the reagent should be stored in a dry, dark environment at low temperatures.[2] Recommended storage conditions are typically at -20°C for long-term storage (months to years) and 0-4°C for short-term storage (days to weeks).[2] It is crucial to prevent exposure to moisture.

Troubleshooting Guide: Dissolution Issues with this compound in DMSO

Issue: My this compound reagent is not dissolving in DMSO.

This is a common issue that can often be resolved by carefully considering the quality of the reagents and the experimental technique. Below is a step-by-step guide to troubleshoot this problem.

Potential Cause 1: Reagent Quality and Integrity

The this compound reagent may have degraded due to improper handling or storage, primarily through hydrolysis.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the reagent has been consistently stored at the recommended temperature (-20°C for long-term) and protected from moisture.[2]

  • Check for Proper Handling: Before opening, always allow the reagent vial to equilibrate to room temperature.[5] Opening a cold vial can cause atmospheric moisture to condense inside, leading to hydrolysis.[5]

  • Assess Reagent Age: Older reagents are more likely to have degraded. If the reagent is past its expiration date or has been opened multiple times over a long period, consider using a fresh vial.

Potential Cause 2: Solvent Quality

The DMSO used for dissolution may not be of sufficient quality (i.e., it contains water).

Troubleshooting Steps:

  • Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO.[4] DMSO is very hygroscopic and will readily absorb moisture from the atmosphere.[5]

  • Use a Fresh, Sealed Bottle: Use a new, unopened bottle of anhydrous DMSO if possible. If using a previously opened bottle, ensure it was properly sealed to prevent moisture contamination.

  • Proper Solvent Handling: Use dry glassware and syringes when handling the DMSO to avoid introducing water.[5]

Potential Cause 3: Experimental Procedure

The technique used to dissolve the reagent can impact its solubility.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare the NHS ester solution immediately before use.[4][8] Do not prepare stock solutions for long-term storage in DMSO, as the reagent's stability in solution is limited.[9]

  • Correct Order of Addition: Add the dry this compound powder to the anhydrous DMSO.

  • Gentle Mixing: After adding the solvent, vortex or gently agitate the vial to aid dissolution. Sonication can also be used if the reagent is difficult to dissolve, but be mindful of potential heating.[10]

  • Concentration: Attempting to make a solution that is too concentrated may exceed the solubility limit. Try preparing a more dilute solution.

Summary of Reagent Properties

PropertyValueSource
Chemical Formula C60H110N6O28[2]
Molecular Weight 1363.55 g/mol [2]
Appearance Solid powder[2]
Purity >96%[2]
Solubility Soluble in DMSO[2]
Storage -20°C (long-term), 0-4°C (short-term), dry and dark[2]

Experimental Protocol: Dissolving this compound in DMSO

This protocol outlines the recommended procedure for dissolving the this compound reagent.

Materials:

  • This compound reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes with dry tips

Procedure:

  • Equilibrate Reagent: Remove the this compound vial from cold storage and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents moisture condensation.

  • Weigh Reagent: In a clean, dry microcentrifuge tube or vial, weigh the desired amount of the this compound powder. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Add Anhydrous DMSO: Using a dry pipette tip, add the appropriate volume of anhydrous DMSO to the tube containing the reagent.

  • Mix Thoroughly: Immediately cap the tube and vortex gently until the solid is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Immediate Use: Use the freshly prepared solution immediately in your experiment. Do not store the solution for later use.[8] Discard any unused portion of the reconstituted reagent.[11]

Troubleshooting Workflow

G start Start: this compound not dissolving in DMSO check_reagent Check Reagent Quality & Handling start->check_reagent reagent_ok Reagent stored properly & within date? check_reagent->reagent_ok check_solvent Check DMSO Quality solvent_ok Using anhydrous DMSO from a fresh bottle? check_solvent->solvent_ok check_procedure Review Dissolution Procedure procedure_ok Prepared fresh & mixed well? check_procedure->procedure_ok reagent_ok->check_solvent Yes use_fresh_reagent Use a new vial of reagent reagent_ok->use_fresh_reagent No solvent_ok->check_procedure Yes use_fresh_solvent Use new, anhydrous DMSO solvent_ok->use_fresh_solvent No follow_protocol Follow recommended dissolution protocol procedure_ok->follow_protocol No success Reagent Dissolved procedure_ok->success Yes use_fresh_reagent->check_solvent use_fresh_solvent->check_procedure follow_protocol->success

Caption: Troubleshooting workflow for this compound dissolution issues.

References

Technical Support Center: Long-Arm PEG Crosslinkers for Addressing Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for long-arm PEG crosslinkers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving the use of long-arm Polyethylene Glycol (PEG) crosslinkers to overcome steric hindrance in bioconjugation.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments with long-arm PEG crosslinkers.

Issue 1: Low Conjugation Efficiency or Poor Yield

  • Question: I am observing a low yield of my final conjugated product. What are the potential causes and how can I improve the efficiency of my conjugation reaction?

  • Answer: Low conjugation efficiency can stem from several factors related to your reagents, reaction conditions, or the biomolecules themselves. Here's a systematic approach to troubleshooting this issue:

    • Reagent Quality and Handling:

      • Moisture Sensitivity: Heterobifunctional crosslinkers like NHS-PEG-Maleimide are moisture-sensitive.[1][2] Ensure that the reagent is equilibrated to room temperature before opening to prevent condensation.[1][2] It's best to dissolve the needed amount immediately before use and discard any unused reconstituted reagent.[1]

      • Solvent Choice: Dissolve water-insoluble crosslinkers in an anhydrous organic solvent like DMSO or DMF first.[1] The final concentration of the organic solvent in the reaction mixture should typically be less than 10% to maintain protein solubility.[1]

    • Reaction Conditions:

      • Incorrect Buffer: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls, as they will compete with the intended reaction.[1] Phosphate-buffered saline (PBS) is a suitable alternative.[1]

      • Suboptimal pH: The optimal pH for NHS ester reactions with primary amines is 7-9, while maleimide (B117702) reactions with sulfhydryls are most efficient at a pH of 6.5-7.5.[1][2] For two-step conjugations, it is common to perform the reaction at a pH of 7.2-7.5.[1][2]

      • Molar Excess of Crosslinker: A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is generally recommended to achieve sufficient activation.[1] For dilute protein solutions, a greater molar excess may be necessary.[1]

    • Biomolecule-Specific Issues:

      • Oxidized Thiols: For maleimide chemistry, ensure that the sulfhydryl groups on your protein (e.g., cysteine residues) are in a reduced state.[3] Disulfide bonds can be reduced using agents like TCEP or DTT, which should be removed before adding the maleimide-PEG linker.[3]

      • Steric Hindrance: While long-arm PEG linkers are designed to overcome steric hindrance, in some cases, the conjugation site itself may be sterically shielded.[4] Consider alternative conjugation sites if possible.

Issue 2: Loss of Biological Activity Post-Conjugation

  • Question: My biomolecule has lost its biological activity after conjugation with a long-arm PEG crosslinker. What could be the cause and how can I mitigate this?

  • Answer: A reduction in biological activity is a common concern and can be attributed to several factors:

    • Conjugation at an Active Site: The crosslinker may have attached to an amino acid residue that is critical for the biomolecule's function. If using amine-reactive chemistry (targeting lysines), this is a possibility due to the abundance of lysine (B10760008) residues on the surface of many proteins.

      • Solution: Consider site-specific conjugation methods to direct the crosslinker away from active sites.[5] If targeting cysteines, ensure the cysteine residue is not essential for activity.

    • Conformational Changes: The conjugation process itself might induce changes in the secondary or tertiary structure of the biomolecule.[3]

      • Solution: Optimize reaction conditions, such as using a lower temperature, to minimize the risk of denaturation.[3] Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to assess any structural changes.[3]

    • Steric Hindrance from the PEG Chain: While designed to reduce steric hindrance between two large molecules, a very long PEG chain can sometimes wrap around the biomolecule and block its binding to a target.[3]

      • Solution: Experiment with different PEG chain lengths. A shorter linker might provide sufficient spacing without impeding biological activity.

Issue 3: Aggregation of the Conjugated Product

  • Question: I am observing aggregation and precipitation of my biomolecule after conjugation. Why is this happening and what can I do to prevent it?

  • Answer: Aggregation post-conjugation can occur due to changes in the physicochemical properties of the biomolecule.

    • Increased Hydrophobicity: If the molecule being attached is hydrophobic, the resulting conjugate may have reduced solubility in aqueous buffers.

      • Solution: PEGylation is known to improve the solubility of hydrophobic drugs and proteins.[6] Ensure that the PEG linker is of sufficient length to counteract the hydrophobicity of the attached molecule.

    • Intermolecular Crosslinking: If your biomolecule has multiple reactive sites, the crosslinker could be reacting with two separate biomolecules, leading to aggregation.

      • Solution: Adjust the molar ratio of the crosslinker to the biomolecule to favor intramolecular modification. Using a molar excess of the crosslinker can sometimes help. For thiol-specific reactions, ensure that oxygen is excluded, as it can promote intermolecular disulfide bond formation.[7]

    • Denaturation: The reaction conditions (e.g., pH, temperature, presence of organic solvent) may be causing the biomolecule to denature and aggregate.

      • Solution: Optimize the reaction conditions to be as gentle as possible. Minimize the concentration of organic solvent and consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation? A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction.[3] In bioconjugation, this can occur when a bulky molecule or the protein structure itself prevents the reactive ends of a crosslinker from accessing the target functional groups.[3] It can also hinder the binding of the final conjugate to its biological target.[3]

Q2: How do long-arm PEG crosslinkers help overcome steric hindrance? A2: Long-arm PEG crosslinkers act as flexible, hydrophilic spacers that create physical distance between the two molecules being conjugated.[6][8] This increased separation minimizes steric clashes, allowing the conjugated molecules to maintain their proper conformation and biological activity.[6] The tunable length of the PEG chain allows for precise spatial control.[6]

Q3: How does the length of a PEG linker affect conjugation efficiency and the final product? A3: The length of the PEG linker is a critical parameter.

  • Too short: A short linker may not provide enough separation, leading to steric hindrance and potentially reduced biological activity of the conjugated molecule.[3]

  • Too long: A very long PEG chain can sometimes wrap around the biomolecule, potentially blocking active sites.[3] In drug delivery, longer chains may also lead to increased accumulation in the liver and spleen.[9] Computational studies suggest that PEG size has a length-dependent effect on antibody performance, with larger PEGs potentially altering the structure and reducing binding affinity.[10]

Q4: What are the most common reactive groups used with long-arm PEG crosslinkers? A4: The most common reactive groups target specific amino acid residues:

  • N-hydroxysuccinimide (NHS) esters: These react with primary amines, such as the side chains of lysine residues, to form stable amide bonds.[3]

  • Maleimides: These selectively react with free sulfhydryl groups on cysteine residues to form stable thioether bonds.[3][11]

Q5: How can I characterize my PEG-conjugated biomolecule? A5: Characterization is crucial to confirm successful conjugation and assess the purity and homogeneity of the product. Common techniques include:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can determine the molecular weight of the conjugate, allowing for the calculation of the number of PEG linkers attached per biomolecule (e.g., the drug-to-antibody ratio or DAR).[3]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to separate the conjugated product from unreacted biomolecules and excess linker.[3]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating antibody-drug conjugates (ADCs) with different drug loads.[3]

  • SDS-PAGE: This technique can show a shift in the molecular weight of the protein after conjugation.[3]

Data Presentation

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthEffect on In Vitro Cytotoxic ActivityRationale for Observed EffectReference
4 kDa~4.5-fold reductionSteric interference with receptor binding and internalization.[10]
10 kDa~22-fold reductionIncreased steric hindrance compared to the 4 kDa linker, further impeding receptor interaction.[10]
2 kDa (on Pertuzumab)Reduction in HER2 binding affinity and cytotoxic efficacyThe PEG chain introduces a structural penalty that can alter domain motion and hinge flexibility.[10]

Experimental Protocols

Protocol 1: Two-Step Conjugation using an NHS-PEG-Maleimide Crosslinker

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH).

Materials:

  • Protein-NH2

  • Molecule-SH

  • NHS-PEGn-Maleimide crosslinker

  • Amine-free, sulfhydryl-free buffer (e.g., 1x PBS, pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP) (if Molecule-SH has disulfide bonds)

  • Desalting column

Procedure:

Step 1: Activation of Protein-NH2

  • Prepare Protein-NH2 in the reaction buffer at a concentration of 2-10 mg/mL.[3]

  • Immediately before use, dissolve the NHS-PEGn-Maleimide crosslinker in anhydrous DMSO to a stock concentration of 10-50 mg/mL.[3]

  • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[1]

  • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[1]

  • Remove excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer.[1]

Step 2: Conjugation to Molecule-SH

  • If necessary, reduce any disulfide bonds on Molecule-SH using a suitable reducing agent like TCEP. Remove the reducing agent before proceeding.[3]

  • Combine the desalted, maleimide-activated Protein-NH2 with Molecule-SH.

  • Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]

  • Purify the final conjugate using size exclusion chromatography or another appropriate method to remove unreacted molecules.

Characterization:

  • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and SEC to confirm conjugation and assess purity.[3]

Visualizations

G cluster_0 Step 1: Activation of Amine-Containing Protein cluster_1 Step 2: Conjugation to Sulfhydryl-Containing Molecule Protein_NH2 Protein-NH2 (in amine-free buffer) Reaction1 Incubate (RT or 4°C) Protein_NH2->Reaction1 Crosslinker NHS-PEG-Maleimide (dissolved in DMSO) Crosslinker->Reaction1 Activated_Protein Maleimide-Activated Protein + Excess Crosslinker Reaction1->Activated_Protein Desalting1 Purification (Desalting Column) Activated_Protein->Desalting1 Final_Activated_Protein Purified Maleimide-Activated Protein Desalting1->Final_Activated_Protein Reaction2 Incubate (RT or 4°C) Final_Activated_Protein->Reaction2 Molecule_SH Molecule-SH (reduced sulfhydryls) Molecule_SH->Reaction2 Crude_Conjugate Crude Conjugate Mixture Reaction2->Crude_Conjugate Purification2 Purification (e.g., SEC) Crude_Conjugate->Purification2 Final_Conjugate Purified Protein-PEG-Molecule Conjugate Purification2->Final_Conjugate

Caption: Workflow for a two-step bioconjugation using an NHS-PEG-Maleimide crosslinker.

G cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Troubleshooting cluster_biomolecule Biomolecule Troubleshooting Start Low Conjugation Yield Observed Check_Reagents 1. Check Reagents Start->Check_Reagents Check_Conditions 2. Check Reaction Conditions Reagent_Moisture Is crosslinker fresh? Was it protected from moisture? Check_Reagents->Reagent_Moisture Check_Biomolecule 3. Check Biomolecule Condition_Buffer Is buffer free of competing amines/sulfhydryls? Check_Conditions->Condition_Buffer Biomolecule_Thiols For maleimide chemistry, are sulfhydryls reduced? Check_Biomolecule->Biomolecule_Thiols Reagent_Moisture->Check_Conditions If yes Reagent_Solvent Was crosslinker fully dissolved in anhydrous solvent? Condition_pH Is pH optimal for the reactive groups (e.g., 7.2-7.5)? Condition_Ratio Is molar ratio of crosslinker sufficient (10-50x)? Condition_Ratio->Check_Biomolecule If all yes Biomolecule_Sterics Is the conjugation site sterically accessible? Success Yield Improved Biomolecule_Sterics->Success If all yes

Caption: Troubleshooting logic for low conjugation yield in PEGylation experiments.

References

Technical Support Center: Managing NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing N-hydroxysuccinimide (NHS) ester hydrolysis, particularly at elevated pH conditions. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is a trade-off between amine reactivity and ester stability, typically falling within the range of 7.2 to 8.5.[][2][3][4] At a lower pH, primary amines are protonated and less reactive.[2][4][5] Conversely, as the pH increases, the rate of NHS ester hydrolysis rises significantly, which competes with the desired reaction with the amine (aminolysis) and can lower the overall yield.[2][4][5][6] For many applications, a pH of 8.3-8.5 is considered optimal to maximize the concentration of reactive, deprotonated amines while managing the rate of hydrolysis.[4][5][6][7]

Q2: Why is my conjugation yield low when working at a high pH?

Low conjugation yield at high pH is often due to the accelerated hydrolysis of the NHS ester.[2][5][6] NHS esters are susceptible to cleavage by water (hydrolysis), a reaction that intensifies as the pH becomes more alkaline.[3][6] This competing reaction inactivates the NHS ester, rendering it unable to react with the target amine on your biomolecule.[6] At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[3][8][9]

Q3: Which buffers are recommended for NHS ester conjugation reactions?

It is crucial to use amine-free buffers. Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[3][4] A 0.1 M sodium bicarbonate or sodium phosphate buffer is a frequent choice.[5][6] If your protein is sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, but this may slow down the reaction rate and necessitate longer incubation times.[4]

Q4: Are there any buffers I should absolutely avoid?

Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][4][10] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency and the formation of unwanted byproducts.[2][4] However, Tris or glycine buffers are useful for quenching the reaction once the desired conjugation is complete.[3][4][8]

Q5: My NHS ester is not dissolving in the aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[3][4] In these cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[4][5][7][10] It is critical to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which will react with the NHS ester.[5] The final concentration of the organic solvent in the reaction should typically be kept low (e.g., below 10%) to avoid denaturing proteins.[11]

Q6: How does temperature affect NHS ester reactions?

NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[2][3][5] Lowering the temperature can help to minimize the rate of hydrolysis, which is particularly useful at higher pH.[2] However, a lower temperature will also slow down the desired aminolysis reaction, potentially requiring a longer incubation time to achieve sufficient labeling.[2]

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments, especially those related to high pH.

Issue Potential Cause Recommended Solution
Low or No Conjugation NHS Ester Hydrolysis: The reagent degraded before it could react with the target amine, a common issue at high pH.[2][6]Perform the reaction at a lower temperature (e.g., 4°C) to slow hydrolysis.[2] Minimize the reaction time. Use a freshly prepared solution of the NHS ester.[10] Consider lowering the pH to the lower end of the optimal range (e.g., pH 7.2-7.5).
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[2][4]Buffer exchange your sample into an amine-free buffer like PBS, MES, or HEPES before adding the NHS ester.[8]
Inactive Reagent: The solid NHS ester reagent has degraded due to improper storage and exposure to moisture.[2][12]Store NHS esters in a desiccated environment at -20°C.[2][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[10][12]
Inconsistent Results pH Shift During Reaction: On a large scale, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the pH of the reaction mixture.[4][5][13]Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[4][5][13]
Variable Reagent Quality: Impurities in the NHS ester or solvents can negatively impact the reaction outcome.Always use high-quality reagents, including anhydrous DMSO or amine-free DMF.[4][5]
Precipitation in Reaction Low Reagent Solubility: The NHS ester has limited solubility in the aqueous buffer, causing it to precipitate.[11]First, dissolve the NHS ester in a minimal amount of dry DMSO or DMF.[11] Consider using a water-soluble version of the crosslinker if available (e.g., Sulfo-NHS esters).[11]

Data Summary

NHS Ester Stability vs. pH

The stability of an NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life for the reactive ester.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[3]
8.025°C~1 hour[8]
8.5RT~10 minutes[14]
8.64°C10 minutes[3][8][9]
9.0RT5 minutes[14]

Note: "RT" denotes Room Temperature. Half-life values are approximate and can vary based on the specific NHS ester and buffer conditions.

Competing Reactions: Aminolysis vs. Hydrolysis

The efficiency of an NHS ester conjugation is determined by the competition between the desired reaction with an amine (aminolysis) and the undesirable reaction with water (hydrolysis).

Factor Effect on Aminolysis Rate Effect on Hydrolysis Rate Consideration for Optimization
Increasing pH Increases (more deprotonated, nucleophilic amine)[6]Increases significantly[3][6]A compromise pH (typically 7.2-8.5) is necessary to maximize the aminolysis-to-hydrolysis ratio.[2][6]
Increasing Temperature IncreasesIncreasesLower temperatures can be used to suppress hydrolysis, but this may require longer reaction times.[2]
Reactant Concentration Increases with higher amine concentrationIndependent of amine concentrationHigher concentrations of the target molecule can favor aminolysis over hydrolysis.[2]

Visualizing the Chemistry and Workflows

hydrolysis_pathway cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester NHS Ester (Amine-Reactive) Amide_Bond Stable Amide Bond (Desired Product) NHS_Ester->Amide_Bond + R-NH2 (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed_Ester + H2O (Rate increases with pH) Amine Primary Amine (R-NH2) Water Water (H2O) (Hydroxide at high pH) NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group Hydrolyzed_Ester->NHS_Leaving_Group troubleshooting_workflow start Low Conjugation Yield check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is the pH within the 7.2-8.5 range? check_buffer->check_ph Yes solution_buffer Action: Buffer exchange into an amine-free buffer. check_buffer->solution_buffer No check_reagent Is the NHS ester reagent fresh and stored correctly? check_ph->check_reagent Yes solution_ph Action: Adjust pH. Consider lowering pH if hydrolysis is suspected. check_ph->solution_ph No check_temp Is the reaction temperature too high for the chosen pH? check_reagent->check_temp Yes solution_reagent Action: Use a fresh aliquot of the NHS ester. check_reagent->solution_reagent No solution_temp Action: Lower temperature to 4°C and increase incubation time. check_temp->solution_temp Yes end Yield Improved check_temp->end No, conditions are optimal. Consider reactant concentrations. solution_buffer->end solution_ph->end solution_reagent->end solution_temp->end

References

Improving the degree of labeling for NHS-PEG4-(m-PEG4)3-ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NHS-PEG4-(m-PEG4)3-ester to improve the degree of labeling in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My labeling efficiency with this compound is very low. What are the common causes and how can I improve it?

Low labeling efficiency is a frequent issue that can stem from several factors in your experimental setup. Below is a systematic guide to troubleshoot and enhance your conjugation results.

A1: Common Causes and Solutions for Low Labeling Efficiency

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[1] At a lower pH, the primary amines on the protein are protonated and unavailable for reaction. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.

    • Troubleshooting:

      • Verify the pH of your reaction buffer using a calibrated pH meter.

      • Adjust the pH to be within the optimal range of 8.0-8.5 for efficient labeling.[][3]

  • Incompatible Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][4] These buffer components will compete with your target molecule for the this compound, drastically reducing your labeling efficiency.

    • Troubleshooting:

      • Ensure your buffer is free of primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[1]

      • If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.[1][4]

  • Reagent Quality and Handling: this compound is moisture-sensitive and prone to hydrolysis.[1][4] Improper storage or handling will lead to a loss of reactivity.

    • Troubleshooting:

      • Store the reagent at -20°C with a desiccant.[1][4]

      • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4]

      • Prepare the this compound solution immediately before use in a high-quality anhydrous solvent like DMSO or DMF.[1][4] Do not prepare stock solutions for long-term storage.[1][4]

  • Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent can lead to a low degree of labeling. For larger, branched PEGs, steric hindrance can be a factor, potentially requiring a higher molar excess than for linear PEGs.[5][6]

    • Troubleshooting:

      • Increase the molar excess of this compound to your target molecule. A 20-fold molar excess is a common starting point for antibodies.[1][4]

      • For proteins sensitive to over-labeling, consider a titration experiment to determine the optimal molar ratio for your desired degree of labeling.

  • Low Reactant Concentration: Dilute protein solutions can lead to less efficient labeling due to the competing hydrolysis of the NHS ester.[1]

    • Troubleshooting:

      • If possible, increase the concentration of your protein to at least 1-2 mg/mL.[][7]

  • Reaction Time and Temperature: The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours on ice.[1][4]

    • Troubleshooting:

      • If you suspect hydrolysis is a major issue, performing the reaction at 4°C for a longer duration (e.g., 2 hours to overnight) can be beneficial.[1]

Q2: How does the branched structure of this compound affect the labeling reaction?

The branched structure of this PEG reagent provides a larger hydrodynamic volume, which can be advantageous for applications like reducing immunogenicity.[8] However, this can also introduce steric hindrance, potentially making it more challenging to achieve a high degree of labeling compared to linear PEGs of similar molecular weight.[5][6] The bulky structure may limit the accessibility of the NHS ester to primary amines on the protein surface, especially those in more sterically hindered locations.[6][9]

Q3: Can I use Tris buffer to quench the labeling reaction?

Yes, buffers containing primary amines, such as Tris or glycine, are effective for quenching the reaction.[1][7] Once the desired incubation time is complete, adding a quenching buffer will consume any unreacted this compound, preventing further labeling of your protein.[1][7]

Experimental Protocols

Detailed Methodology for Labeling an Antibody with this compound

This protocol is a general guideline and may require optimization for your specific antibody and desired degree of labeling.

  • Preparation of the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).[4] If not, perform a buffer exchange using a desalting column or dialysis.[4]

    • Adjust the antibody concentration to 1-10 mg/mL.[4]

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[1][4]

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[4][7]

  • Labeling Reaction:

    • Add a calculated volume of the 10 mM this compound solution to the antibody solution to achieve the desired molar excess (e.g., 20-fold).[1][4]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][4]

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 25-50 mM to stop the reaction.[7]

    • Incubate for an additional 15 minutes.[7]

  • Purification of the Labeled Antibody:

    • Remove unreacted this compound and reaction byproducts using a desalting column, size-exclusion chromatography, or dialysis.[1][][4]

  • Characterization:

    • Determine the protein concentration and the degree of labeling using appropriate analytical techniques (e.g., spectrophotometry, mass spectrometry).

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for optimizing the labeling reaction.

ParameterRecommended RangeRationale & Considerations
Reaction pH 7.2 - 8.5 (Optimal: 8.0-8.5)Balances amine reactivity and NHS ester hydrolysis.[1][]
Molar Excess of PEG Reagent 10 to 50-foldHigher ratios may be needed for branched PEGs due to steric hindrance.[5][6] Start with a 20-fold excess for antibodies.[1][4]
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.[1][4]
Reaction Temperature Room Temperature or 4°CLower temperatures can minimize hydrolysis but may require longer incubation times.[1]
Reaction Time 30 - 60 minutes (RT) or 2 hours (4°C)Can be extended, especially at lower temperatures, to improve labeling.[1][4]
Organic Solvent Concentration < 10% (v/v)High concentrations of organic solvents can denature the protein.[4]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer Exchange Buffer Exchange into Amine-Free Buffer (pH 8.0-8.5) Mix Add NHS-PEG to Protein (e.g., 20x Molar Excess) Buffer Exchange->Mix Prepare PEG Prepare Fresh NHS-PEG Solution in Anhydrous DMSO Prepare PEG->Mix Incubate Incubate (30-60 min at RT or 2h at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Degree of Labeling Purify->Analyze

Caption: Experimental workflow for protein labeling with this compound.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) Reaction + Protein->Reaction PEG_NHS This compound PEG_NHS->Reaction Conjugate Protein-NH-CO-PEG (Stable Amide Bond) Reaction->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Reaction->NHS

Caption: Chemical reaction of this compound with a primary amine on a protein.

References

Validation & Comparative

A Comparative Guide to Confirming Successful Conjugation with NHS-PEG4-(m-PEG4)3-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to confirm the successful conjugation of molecules using the branched polyethylene (B3416737) glycol (PEG) crosslinker, NHS-PEG4-(m-PEG4)3-ester. We present supporting experimental data for various analytical techniques and compare the performance of N-hydroxysuccinimide (NHS) ester chemistry with common alternatives. Detailed experimental protocols are provided to assist in the accurate characterization of your bioconjugates.

Introduction to this compound Conjugation

This compound is a branched PEG derivative featuring a terminal NHS ester.[1] This functional group is highly reactive towards primary amines (-NH2) present on proteins (such as the side chain of lysine (B10760008) residues and the N-terminus), amine-modified oligonucleotides, and other amine-containing molecules.[1][2] The reaction, a nucleophilic acyl substitution, results in a stable amide bond and the release of N-hydroxysuccinimide.[2][3] This PEG linker is designed to enhance the solubility and in vivo circulation time of the conjugated molecule.[4]

Confirmation of a successful conjugation is critical to ensure the desired stoichiometry, purity, and functionality of the final bioconjugate. This guide will explore the primary analytical methods for this purpose and compare the NHS-ester linkage with other common bioconjugation strategies.

Performance Comparison of Bioconjugation Chemistries

The choice of crosslinker chemistry significantly influences the efficiency of the conjugation reaction, the stability of the resulting bond, and the overall homogeneity of the product. The following tables provide a quantitative comparison between NHS-ester chemistry and two popular alternatives: maleimide (B117702) chemistry and "click chemistry" (specifically, strain-promoted alkyne-azide cycloaddition or SPAAC).

Table 1: Comparison of Key Performance Metrics for Common Bioconjugation Chemistries

FeatureNHS EsterMaleimideClick Chemistry (SPAAC)
Target Functional Group Primary Amines (-NH2)Thiols (-SH)Azides (-N3) / Alkynes
Typical Reaction pH 7.2 - 8.5[2]6.5 - 7.5[3]~7.4[5]
Resulting Linkage Amide Bond[2]Thioether Bond[3]1,2,3-Triazole[6]
Linkage Stability High[7][8]Moderate (potential for retro-Michael addition)[9]Very High[6]
Reaction Specificity Moderate (multiple lysines on a protein)[10]High (cysteines are less abundant)[3]Very High (bioorthogonal)[11]
Typical Conjugation Efficiency 50-90%[5]70-95%[5]>90%[5]

Note: The data for NHS Ester is representative of the general class of NHS-ester crosslinkers. The specific performance of this compound may vary depending on the reaction conditions and the molecules being conjugated.

Analytical Techniques for Confirming Conjugation

A multi-faceted analytical approach is recommended to provide comprehensive evidence of successful conjugation.

Table 2: Quantitative Comparison of Analytical Techniques for Conjugation Confirmation

Analytical TechniqueInformation ProvidedResolution/SensitivityThroughputKey AdvantagesKey Limitations
SDS-PAGE Apparent molecular weight shift, purityLow-MediumHighSimple, widely available, good for initial screening.[12]Provides only apparent molecular weight; PEG chains can cause anomalous migration.[13]
HPLC (Reversed-Phase or Size-Exclusion) Separation of conjugated, unconjugated, and excess linker species; quantification.HighMediumQuantitative, high resolution, can be used for purification.[14][15]Method development can be time-consuming; potential for protein denaturation in RP-HPLC.[15]
MALDI-TOF Mass Spectrometry Absolute molecular weight of the conjugate, degree of PEGylation.HighHighAccurate mass determination, can resolve different PEGylation states.[4][16]Signal can be suppressed for very large or heterogeneous molecules.[4]

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of PEGylated Proteins

This protocol is designed to provide a qualitative assessment of the increase in molecular weight upon conjugation.

Materials:

  • Precast polyacrylamide gels (e.g., 4-20% gradient)[17]

  • SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)[18]

  • 2X SDS-PAGE sample loading buffer[17]

  • Protein molecular weight markers[17]

  • Coomassie Brilliant Blue or other protein stain[12]

  • Destaining solution[12]

  • Unconjugated protein (control)

  • Conjugation reaction mixture

  • Purified conjugated protein

Procedure:

  • Prepare samples by mixing the protein solution with an equal volume of 2X SDS-PAGE sample loading buffer.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.[17]

  • Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.[17]

  • Load 10-20 µL of each sample (unconjugated control, reaction mixture, purified conjugate) and the molecular weight marker into separate wells of the gel.

  • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[17]

  • Carefully remove the gel from the cassette and place it in the staining solution for at least 1 hour.

  • Transfer the gel to the destaining solution until the protein bands are clearly visible against a clear background.

  • Image the gel. A successful conjugation will be indicated by a shift in the apparent molecular weight of the protein band in the lanes corresponding to the reaction mixture and purified conjugate compared to the unconjugated control.[13]

Protocol 2: HPLC Analysis of Conjugation Reaction

This protocol describes a general method for separating the conjugated product from the unconjugated protein using reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column suitable for proteins (e.g., C4 or C8)[15][16]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[16]

  • Mobile Phase B: 0.1% TFA in acetonitrile[16]

  • Unconjugated protein (control)

  • Conjugation reaction mixture

  • Purified conjugated protein

Procedure:

  • Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.[16]

  • Prepare samples by diluting them in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the samples through a 0.22 µm filter.[16]

  • Inject 20 µL of the unconjugated protein standard and run a gradient to determine its retention time. A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.

  • Inject 20 µL of the conjugation reaction mixture. The resulting chromatogram should show a peak for the unconjugated protein and one or more new peaks with longer retention times, corresponding to the more hydrophobic PEGylated protein.

  • Inject 20 µL of the purified conjugate to confirm the retention time of the desired product.

  • The degree of successful conjugation can be estimated by comparing the peak areas of the conjugated and unconjugated species.

Protocol 3: MALDI-TOF Mass Spectrometry Analysis

This protocol provides a method for determining the absolute molecular weight of the conjugated protein.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)[16]

  • Unconjugated protein (control)

  • Purified conjugated protein

Procedure:

  • Prepare the protein samples by diluting them to approximately 1 mg/mL in a suitable buffer.

  • Mix the protein sample with the matrix solution in a 1:1 ratio.[19]

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[16]

  • Insert the target plate into the mass spectrometer.

  • Acquire the mass spectrum in linear mode, focusing on the expected mass range of the unconjugated and conjugated protein.[16]

  • The spectrum of the unconjugated protein will show a single major peak corresponding to its molecular weight.

  • The spectrum of the conjugated sample will show a series of peaks. The first peak will correspond to the unconjugated protein, and subsequent peaks will represent the protein conjugated with one, two, or more PEG linkers. The mass difference between the peaks will correspond to the molecular weight of the this compound (1363.55 Da).[1]

Visualizing Workflows and Concepts

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Confirmation of Conjugation Protein-NH2 Protein-NH2 Reaction_Mixture Reaction Mixture Protein-NH2->Reaction_Mixture NHS-PEG-Ester This compound NHS-PEG-Ester->Reaction_Mixture SDS_PAGE SDS-PAGE Analysis Reaction_Mixture->SDS_PAGE Qualitative MW Shift HPLC HPLC Analysis Reaction_Mixture->HPLC Quantitative Separation MALDI_TOF MALDI-TOF MS Reaction_Mixture->MALDI_TOF Absolute Mass & DoL reaction_mechanism Protein Protein-NH2 NHS_Ester NHS-PEG-Ester Conjugate Protein-PEG (Amide Bond) Protein->Conjugate + NHS_Ester->Conjugate NHS N-hydroxysuccinimide stability_comparison Amide_Bond Amide Bond (from NHS Ester) High_Stability High_Stability Amide_Bond->High_Stability Resistant to hydrolysis Thioether_Bond Thioether Bond (from Maleimide) Moderate_Stability Moderate_Stability Thioether_Bond->Moderate_Stability Susceptible to retro-Michael addition Triazole_Ring 1,2,3-Triazole Ring (from Click Chemistry) Very_High_Stability Very_High_Stability Triazole_Ring->Very_High_Stability Bioorthogonal and highly stable

References

A Comparative Guide to Protein Analysis: NHS-PEG4-(m-PEG4)3-ester vs. Alternative Labeling Strategies for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of protein analysis using the branched polyethylene (B3416737) glycol (PEG) reagent, NHS-PEG4-(m-PEG4)3-ester, against established alternatives such as Tandem Mass Tags (TMT). The comparison is supported by a synthesis of available experimental data and detailed methodologies to inform your experimental design.

The this compound is a chemical labeling reagent designed to modify proteins by targeting primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues. This branched PEGylation reagent introduces a significant mass and hydrophilic character to the labeled protein, which can be advantageous for certain applications but also presents challenges for mass spectrometry-based analysis.

Performance Comparison: NHS-PEGylation vs. Isobaric Tagging

FeatureThis compound LabelingTandem Mass Tag (TMT) Labeling
Principle Adds a large, branched PEG chain to proteins, creating a significant mass shift for labeled peptides. Quantification is based on the signal intensity of these mass-shifted peptides at the MS1 level.Adds a small, isobaric tag to peptides. All labeled peptides have the same mass at the MS1 level. Quantification is based on the relative intensity of reporter ions generated during MS/MS fragmentation.
Multiplexing Capacity Typically limited to binary comparisons (labeled vs. unlabeled) or requires multiple LC-MS runs for multi-condition experiments.High multiplexing capability (up to 18-plex with TMTpro™), allowing for the simultaneous comparison of multiple samples in a single LC-MS/MS run.
Protein Identification The large and heterogeneous nature of the PEG modification can complicate peptide identification. The increased mass may shift peptides out of the optimal detection range, and the PEG chain itself can fragment, leading to complex MS/MS spectra. This can result in lower protein and peptide identification rates compared to standard methods.The small, uniform mass of the TMT tag has a minimal impact on peptide fragmentation and identification. Established bioinformatics workflows are optimized for TMT data, generally leading to high identification rates.
Quantification Accuracy & Precision Quantification at the MS1 level can be affected by ion suppression and differences in ionization efficiency between PEGylated and non-PEGylated peptides. The heterogeneity of PEGylation (i.e., multiple PEG chains attaching to a single protein) can further complicate accurate quantification.Quantification at the MS2 level using reporter ions is generally considered highly precise. However, it can be susceptible to "ratio compression," where the measured fold changes are underestimated, particularly in complex mixtures.
Labeling Efficiency NHS-ester chemistry provides high reactivity towards primary amines. However, achieving complete and uniform labeling can be challenging, and side reactions such as the modification of serine, threonine, and tyrosine residues can occur.[1][2]TMT reagents also utilize NHS-ester chemistry and can achieve high labeling efficiency (>99%) with optimized protocols.[3] Side reactions are also a consideration but are often mitigated by optimized quenching procedures.[2]
Sample Complexity The addition of a large PEG chain significantly increases the complexity of the sample at both the protein and peptide levels, which can pose challenges for chromatographic separation and mass spectrometric analysis.[4][5]The isobaric nature of the tags does not increase sample complexity at the MS1 level. All labeled peptides from different samples co-elute, simplifying the chromatogram.
Bioinformatics Analysis Requires specialized software or manual interpretation to handle the complex mass shifts and fragmentation patterns of PEGylated peptides. Standard proteomics software may not be suitable for direct analysis.Well-established and automated bioinformatics workflows are available in software packages like Proteome Discoverer, MaxQuant, and others for the analysis of TMT data.[6]

Experimental Protocols

Protein Labeling with this compound

This protocol is a generalized procedure for labeling proteins with NHS-activated PEG reagents and should be optimized for the specific protein and experimental goals.[3][7]

  • Protein Preparation:

    • Dissolve the protein sample in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-50 mM.

  • Labeling Reaction:

    • Add the dissolved NHS-PEG reagent to the protein solution at a molar excess (e.g., 10 to 50-fold molar excess of reagent to protein). The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or using spin desalting columns.

Protein Digestion and TMT Labeling for Quantitative Proteomics

This is a standard workflow for TMT labeling of peptides for mass spectrometry analysis.[8]

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a suitable lysis buffer.

    • Perform a protein assay to determine the protein concentration.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Desalting and Quantification:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

    • Quantify the peptide concentration using a colorimetric assay (e.g., BCA or Bradford).

  • TMT Labeling:

    • Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB or 200 mM HEPES, pH 8.5).

    • Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample.

    • Incubate the reaction for 1 hour at room temperature.

  • Quenching and Sample Pooling:

    • Quench the reaction by adding hydroxylamine.

    • Combine the labeled samples in equal amounts.

  • Sample Cleanup and Fractionation:

    • Desalt the pooled sample using a C18 SPE cartridge to remove excess TMT reagent.

    • For complex samples, perform offline fractionation (e.g., high-pH reversed-phase chromatography) to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the labeled and fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing the Workflows

experimental_workflow cluster_peg This compound Labeling cluster_tmt TMT Labeling peg_prot Protein Sample peg_label Labeling Reaction (Protein + NHS-PEG) peg_prot->peg_label peg_reagent Dissolve NHS-PEG in DMSO peg_reagent->peg_label peg_quench Quench Reaction peg_label->peg_quench peg_purify Purification (e.g., SEC) peg_quench->peg_purify peg_ms LC-MS/MS Analysis (MS1 Quantification) peg_purify->peg_ms tmt_prot Protein Sample(s) tmt_digest Reduction, Alkylation, & Trypsin Digestion tmt_prot->tmt_digest tmt_peptide Peptide Samples tmt_digest->tmt_peptide tmt_label TMT Labeling tmt_peptide->tmt_label tmt_pool Sample Pooling tmt_label->tmt_pool tmt_frac Fractionation tmt_pool->tmt_frac tmt_ms LC-MS/MS Analysis (MS2 Quantification) tmt_frac->tmt_ms

Figure 1. Comparative experimental workflows for protein analysis using this compound and Tandem Mass Tag (TMT) labeling.

Signaling Pathway Analysis: A Role for Quantitative Proteomics

Quantitative proteomics, enabled by methods like TMT labeling, is a powerful tool for elucidating the dynamics of cellular signaling pathways. By comparing the proteomes of cells under different conditions (e.g., with and without a specific stimulus or drug treatment), researchers can identify changes in protein abundance and post-translational modifications that are indicative of pathway activation or inhibition.

signaling_pathway cluster_pathway Simplified EGFR Signaling Pathway ligand Ligand (EGF) egfr EGFR ligand->egfr Binding & Dimerization ras Ras egfr->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylation proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation

Figure 2. A simplified representation of the EGFR signaling pathway, where quantitative proteomics can be used to measure changes in protein levels and phosphorylation events at each step.

Conclusion

The choice between this compound and alternative labeling strategies like TMT depends heavily on the specific research question.

This compound may be suitable for applications where the goal is to alter the physicochemical properties of a protein, such as increasing its hydrodynamic radius or solubility, and where a precise, global quantitative proteomic comparison is not the primary objective. The analysis of such labeled proteins by mass spectrometry is challenging and requires specialized methods.

Tandem Mass Tags (TMT) and other isobaric labeling reagents are the preferred choice for high-throughput, multiplexed quantitative proteomics. They offer high precision, deep proteome coverage, and are compatible with well-established analytical and bioinformatics workflows. While they have their own limitations, such as ratio compression, they represent a more robust and scalable solution for comparative protein expression profiling in complex biological samples.

For researchers aiming to conduct comprehensive and quantitative comparisons of protein abundance across multiple conditions, TMT labeling presents a more mature and powerful technology. The challenges associated with the analysis of proteins labeled with large, branched PEG reagents currently limit their utility for routine quantitative proteomics applications.

References

A Comparative Guide to Characterizing PEGylated Proteins: HPLC, LC/MS, and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased protein stability, reduced immunogenicity, and a longer circulating half-life. However, the inherent heterogeneity of PEGylation reactions—resulting in variations in the number of attached PEG molecules, the site of attachment, and the polydispersity of the PEG itself—presents significant analytical challenges. Accurate and robust characterization of these complex biomolecules is a critical quality attribute for ensuring the safety and efficacy of PEGylated therapeutics.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) with other common analytical techniques for the characterization of PEGylated proteins. We present a summary of quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific analytical needs.

Quantitative Performance Comparison of Analytical Techniques

The selection of an analytical method for characterizing PEGylated proteins depends on the specific information required, such as determining the degree of PEGylation, identifying attachment sites, or quantifying impurities like free PEG and unmodified protein. The following tables summarize key quantitative performance metrics for various techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

TechniquePrincipleTypical ResolutionSensitivity (LOD/LOQ)Precision (%RSD)Key Applications
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius.Optimum resolution of 1.7 to 2.0 between free PEG and PEG-conjugate.[1][2]LOD: 10 µg/mL (free PEG)[1][2]LOQ: 25 µg/mL (free PEG)[1][2]Intra- and inter-day precision <2.9% for area measurements.[1][2]Quantitation of free PEG, separation of PEGylated and non-PEGylated protein.[1][2][3]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Can separate positional isomers.[3]Generally lower sensitivity for free PEG without a chromophore.Dependent on method parameters.Separation of PEGylated species based on degree and site of PEGylation.[3]
Ion-Exchange Chromatography (IEX-HPLC) Separation based on surface charge.Can separate species with different numbers of PEG chains.Dependent on protein and PEG characteristics.Dependent on method parameters.Purification and analysis of PEGylated proteins with altered surface charges.

Table 2: Liquid Chromatography-Mass Spectrometry (LC/MS) Methods

TechniquePrincipleMass AccuracySensitivity (LOD/LOQ)Key Applications
LC-ESI-MS Separation by LC followed by electrospray ionization and mass analysis.High mass accuracy (<0.01%) can be achieved.High sensitivity, capable of detecting low-level impurities.Intact mass analysis, determination of degree of PEGylation, identification of PEGylation sites (with fragmentation).[4]
LC-MS/MS with In-Source CID In-source collision-induced dissociation generates PEG-specific fragment ions for quantification.N/A (focus on quantitation)Highly selective and sensitive for PEG-related materials.[5][6][7]Quantitative analysis of PEG and PEGylated proteins in complex biological matrices.[5][6][7]

Table 3: Alternative Analytical Techniques

TechniquePrincipleTypical Resolution/AccuracySensitivityKey Applications
MALDI-TOF MS Ionization and mass analysis of molecules from a solid matrix.High mass accuracy and resolution (m/Δm of ~500 for PEGylated peptides).[8]High sensitivity, quick analysis.[9]Determination of average molecular weight, degree of PEGylation, and heterogeneity.[9][10][11]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation capacity, can differentiate conjugates with small size differences.[10]Minimal sample consumption.Purity assessment and separation of PEG-protein conjugates.[10]
SDS-PAGE Separation based on molecular weight in a polyacrylamide gel.Lower resolution, bands can be smeared due to PEG-SDS interaction.[8]LOD in the low nanogram range with specific staining.[6]Qualitative assessment of PEGylation, monitoring reaction progress.
SEC-MALS SEC coupled with multi-angle light scattering for absolute molecular weight determination.Provides absolute molar mass and degree of PEGylation.[12][13][14]N/ACharacterization of aggregates, determination of protein-PEG stoichiometry.[12][13][14]
NMR Spectroscopy Analysis of molecular structure based on nuclear magnetic resonance.Provides atomic-level structural information.Can quantify PEGylated species in complex biological fluids (LOD ~10 µg/mL).[15]Structural integrity assessment, quantification in biological matrices.[15]

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for key techniques used in the characterization of PEGylated proteins.

Size-Exclusion HPLC (SEC-HPLC) for Quantitation of Free PEG

This method is suitable for separating and quantifying free PEG from the PEGylated protein conjugate.

  • LC System: Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent.

  • Columns: Two Shodex Protein KW803 and KW804 columns in series.

  • Mobile Phase: 20 mM HEPES buffer, pH 6.5.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a concentration within the linear range of the assay (e.g., 1 mg/mL for the conjugate, with free PEG concentrations between 10 and 250 µg/mL).[1][2]

  • Data Analysis: Integrate the peak areas for the free PEG, PEG-conjugate, and non-PEGylated protein. Quantify the amount of free PEG using a calibration curve prepared with known concentrations of the PEG standard.

Reversed-Phase HPLC (RP-HPLC) for Separation of PEGylated Species

This protocol is designed to separate different PEGylated forms of a protein based on their hydrophobicity.

  • LC System: UPLC system or equivalent.

  • Column: C4-bonded stationary phase (e.g., 300Å BEH C4).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 60-80°C (high temperature can improve peak shape and recovery).[3]

  • Detector: UV at 280 nm and/or Evaporative Light Scattering Detector (ELSD) for improved detection of PEG.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

  • Data Analysis: Analyze the chromatogram to resolve peaks corresponding to the unmodified protein, and mono-, di-, and multi-PEGylated species.

LC/MS for Intact Mass Analysis

This method provides accurate mass determination of the PEGylated protein and its different forms.

  • LC System: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Reversed-phase C4 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the PEGylated protein (e.g., 20-90% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 500-4000.

  • Post-Column Addition (Optional): To reduce charge state complexity, a solution of an amine such as triethylamine (B128534) (TEA) in 50:50 acetonitrile/water can be introduced post-column via a T-junction.[4]

  • Sample Preparation: Desalt the protein sample using a suitable method (e.g., centrifugal filters) and reconstitute in a buffer compatible with LC/MS analysis.[4]

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact PEGylated protein and determine the distribution of PEGylated species.

Experimental Workflows

Visualizing the experimental process can aid in understanding the logical flow and key steps involved in the characterization of PEGylated proteins.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample PEGylated Protein Sample Dilution Dilution in Mobile Phase Sample->Dilution Injection Inject Sample Dilution->Injection Column HPLC Column (SEC, RP, or IEX) Injection->Column Separation Separation of Species Column->Separation Detection Detection (UV, RI, ELSD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration & Quantitation Chromatogram->Integration Report Characterization Report Integration->Report

Caption: Workflow for HPLC-based characterization of PEGylated proteins.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample PEGylated Protein Sample Desalting Desalting Sample->Desalting Injection Inject Sample Desalting->Injection RP_Column Reversed-Phase Column Injection->RP_Column Elution Elution of Analytes RP_Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Mass_Analyzer Mass Analyzer (TOF, Orbitrap) Ionization->Mass_Analyzer MS_Detection Detection Mass_Analyzer->MS_Detection Mass_Spectrum Mass Spectrum Acquisition MS_Detection->Mass_Spectrum Deconvolution Deconvolution Mass_Spectrum->Deconvolution Mass_Determination Intact Mass Determination Deconvolution->Mass_Determination

Caption: Workflow for LC/MS-based characterization of PEGylated proteins.

Conclusion

The characterization of PEGylated proteins is a multifaceted task that often requires the use of orthogonal analytical techniques. HPLC methods, particularly SEC- and RP-HPLC, are workhorse techniques for routine analysis, providing valuable information on purity, aggregation, and the distribution of PEGylated species. LC/MS stands out for its ability to provide precise mass information, enabling the unambiguous determination of the degree of PEGylation and the identification of modification sites.

Alternative techniques such as MALDI-TOF MS offer rapid, high-throughput analysis of the average molecular weight, while CE provides high-resolution separation of conjugates. SEC-MALS is a powerful tool for the absolute determination of molar mass and the characterization of aggregates. The choice of the most suitable method or combination of methods will ultimately depend on the specific analytical question being addressed, the stage of drug development, and the available instrumentation. This guide serves as a starting point for researchers to navigate the analytical landscape for PEGylated protein characterization and to select the most appropriate tools to ensure the quality and consistency of these important biotherapeutics.

References

Determining the Degree of PEGylation: A Comparative Guide to SDS-PAGE and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is critical for ensuring the efficacy, safety, and batch-to-batch consistency of therapeutic proteins. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy to enhance the therapeutic properties of biologics. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life and reduced immunogenicity. However, the heterogeneous nature of PEGylation reactions necessitates robust analytical methods to characterize the resulting mixture of PEGylated species.

This guide focuses on SDS-PAGE as a fundamental technique for PEGylation analysis and compares its performance with alternative methods such as Mass Spectrometry (MS), Size Exclusion Chromatography (SEC), Native Polyacrylamide Gel Electrophoresis (Native PAGE), and the Barium-Iodide Assay.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the degree of PEGylation depends on various factors, including the desired level of detail, sample throughput, and available instrumentation. While SDS-PAGE offers a straightforward and accessible approach, other techniques provide more quantitative and in-depth characterization.

Method Principle Information Provided Advantages Limitations
SDS-PAGE Separation of molecules based on their apparent molecular weight in the presence of a detergent (SDS). PEGylation increases the hydrodynamic radius, causing a shift in the protein's migration.[1]Estimation of apparent molecular weight, visualization of different PEGylated species (mono-, di-, poly-PEGylated).Simple, widely available, cost-effective, high throughput.Semi-quantitative, potential for band broadening or smearing due to PEG-SDS interactions, apparent molecular weight can be inaccurate.[2][3]
Mass Spectrometry (MALDI-TOF, ESI-MS) Measurement of the mass-to-charge ratio of ionized molecules. The mass difference between the native and PEGylated protein reveals the number of attached PEG chains.[1]Precise molecular weight of each PEGylated species, determination of the exact degree of PEGylation, identification of PEGylation sites (with further analysis).[4]High accuracy and resolution, provides detailed molecular information.[2][5]Requires specialized and expensive instrumentation, potential for ion suppression, data analysis can be complex.[4][5]
Size Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius in solution. PEGylated proteins, being larger, elute earlier than their unmodified counterparts.[6]Separation of different PEGylated species, quantification of aggregates and free PEG.Robust, reproducible, can be used for preparative purification.Resolution may be insufficient to separate species with small differences in PEGylation, potential for non-specific interactions with the column matrix.[3][6]
Native PAGE Separation of proteins in their native, folded state based on a combination of size and charge.Separation of PEGylated species without the interference of SDS, providing a more accurate representation of the hydrodynamic size differences.[2][3]Avoids PEG-SDS interaction issues seen in SDS-PAGE, leading to better resolution and sharper bands.[2][3]Migration is dependent on both size and charge, making molecular weight estimation difficult; not all proteins are suitable for native gel analysis.
Barium-Iodide Assay Colorimetric assay where PEG forms a colored complex with barium and iodine, which can be quantified spectrophotometrically.[1][7]Quantification of the total amount of PEG in a sample.Simple, inexpensive, does not require sophisticated instrumentation.Indirect method that measures total PEG and not the degree of PEGylation on the protein, can be susceptible to interference from other sample components.[1][7]

Experimental Protocols

SDS-PAGE Analysis of PEGylated Proteins

This protocol outlines the general steps for analyzing the degree of PEGylation using SDS-PAGE.

Materials:

  • Polyacrylamide gels (precast or hand-cast)

  • SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)

  • Sample loading buffer (e.g., Laemmli buffer)

  • Unmodified protein standard

  • PEGylated protein sample(s)

  • Molecular weight markers

  • Protein stain (e.g., Coomassie Brilliant Blue) or PEG-specific stain (Barium-Iodide)

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the unmodified protein, PEGylated protein samples, and molecular weight markers with sample loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples into the wells of the polyacrylamide gel. Run the gel in SDS-PAGE running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Gel Staining:

    • Coomassie Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue solution for at least 1 hour.

    • Barium-Iodide Staining for PEG: For specific detection of PEG, first fix the gel. Then, incubate the gel in a solution of 5% (w/v) barium chloride, followed by an iodine solution.[8] PEGylated proteins will appear as clear bands against a dark background.

  • Destaining (for Coomassie): Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.

  • Data Analysis: Image the gel and compare the migration of the PEGylated protein bands to the unmodified protein and the molecular weight markers. The upward shift in the bands of the PEGylated protein indicates an increase in apparent molecular weight, from which the degree of PEGylation can be estimated.

Alternative Method Protocols

MALDI-TOF Mass Spectrometry:

  • Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid).[2]

  • Target Spotting: Spot the mixture onto a MALDI target plate and allow it to air dry.[2]

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in the appropriate mass range.

  • Data Analysis: Determine the molecular weights of the different species present in the sample. The degree of PEGylation is calculated from the mass difference between the PEGylated and unmodified protein.

Size Exclusion Chromatography (SEC):

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase.

  • Sample Injection: Inject the PEGylated protein sample onto the column.

  • Elution and Detection: Elute the sample with the mobile phase and monitor the eluent using a UV detector (at 280 nm for protein) and/or a refractive index detector (for PEG).

  • Data Analysis: Analyze the resulting chromatogram. The retention time of the peaks corresponds to the hydrodynamic size of the molecules. The area under each peak can be used to quantify the relative amounts of each species.

Native PAGE:

  • Gel and Buffer Preparation: Use a non-denaturing gel and running buffer system. Do not include SDS in the gel or buffers.

  • Sample Preparation: Mix the samples with a native sample loading buffer (without SDS and reducing agents).

  • Electrophoresis: Run the gel at a low temperature (e.g., 4°C) to maintain the native protein structure.

  • Staining and Analysis: Stain the gel using Coomassie Brilliant Blue or a PEG-specific stain and analyze the band shifts.

Barium-Iodide Assay:

  • Standard Curve Preparation: Prepare a series of PEG standards of known concentrations.

  • Sample Preparation: Dilute the PEGylated protein sample to fall within the range of the standard curve.

  • Reaction: Add a solution of barium chloride and iodine to the standards and samples.[1]

  • Measurement: Measure the absorbance of the resulting colored complex at 535 nm.[1]

  • Calculation: Determine the concentration of PEG in the sample by comparing its absorbance to the standard curve.

Visualizing the SDS-PAGE Workflow

The following diagram illustrates the key steps in the SDS-PAGE workflow for analyzing the degree of PEGylation.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_elec Electrophoresis cluster_analysis Analysis start Start sample_prep Mix Protein Samples with Loading Buffer start->sample_prep denature Heat Denaturation (95-100°C) sample_prep->denature load_gel Load Samples onto Gel denature->load_gel run_gel Run Electrophoresis load_gel->run_gel stain Stain Gel (Coomassie or Barium-Iodide) run_gel->stain destain Destain Gel (if necessary) stain->destain image Image Gel destain->image analyze Analyze Band Shift & Estimate PEGylation image->analyze

Caption: Experimental workflow for SDS-PAGE analysis of PEGylation.

Conclusion

SDS-PAGE is a valuable and accessible tool for the initial assessment of PEGylation, providing a qualitative and semi-quantitative overview of the reaction products. However, for comprehensive and precise characterization of PEGylated proteins, orthogonal methods are recommended. Mass spectrometry offers unparalleled accuracy in determining the exact degree of PEGylation, while SEC is highly effective for quantifying different species and aggregates. Native PAGE provides a useful alternative to SDS-PAGE by avoiding problematic PEG-SDS interactions. The choice of the most appropriate technique or combination of techniques will ultimately depend on the specific analytical requirements of the research or drug development program.

References

A Head-to-Head Comparison: Branched vs. Linear PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the choice of a linker molecule is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the most widely utilized linkers are polyethylene (B3416737) glycol (PEG) derivatives, prized for their ability to enhance solubility, reduce immunogenicity, and extend the circulation half-life of conjugated molecules.[1][2][3] The architecture of the PEG linker itself—specifically, whether it is linear or branched—presents a crucial design choice for researchers and drug developers. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to inform the selection process for various bioconjugation applications.

Structural and Functional Differences

Linear PEG linkers are the simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units.[] They offer straightforward, predictable behavior and are generally easier and more cost-effective to synthesize.[1] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, which can lead to a higher molecular weight and increased functionality.[1][] This multi-arm structure provides a greater "umbrella-like" shielding effect, which can be advantageous in certain applications.[5]

Performance Comparison: A Data-Driven Analysis

The selection between a linear and a branched PEG linker significantly impacts the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key quantitative data from studies comparing their performance.

Table 1: Impact on Hydrodynamic Radius

The hydrodynamic radius of a molecule is a key factor influencing its renal clearance rate; a larger radius generally leads to a longer circulation half-life.[3][6]

Linker TypeProtein/NanoparticlePEG Molecular Weight (kDa)Resulting Hydrodynamic Radius (Rh) (nm)Reference
UnmodifiedHuman Serum Albumin (HSA)-3.5[6]
LinearHuman Serum Albumin (HSA)206.1[6]
BranchedHuman Serum Albumin (HSA)206.4[6]
LinearPolymeric Nanocarrier207.36 ± 0.20[6]
Four-Arm BranchedPolymeric Nanocarrier206.83 ± 0.09[6]
LinearPolymeric Nanocarrier409.58 ± 0.35[6]
Four-Arm BranchedPolymeric Nanocarrier409.25 ± 0.40[6]

Note: While some studies suggest branched PEGs lead to a greater hydrodynamic volume, other research indicates no significant difference in viscosity radii between branched and linear PEG-proteins of the same total molecular weight.[7][8]

Table 2: Influence on In Vivo Pharmacokinetics

The structural differences between linear and branched PEG linkers can translate to significant variations in how a bioconjugate behaves in the body, particularly its circulation time.

Linker ConfigurationADC ModelKey Pharmacokinetic ParameterObservationReference
Linear PEGTrastuzumab-DM1Plasma ConcentrationLower over time[9]
Pendant (Branched) PEGTrastuzumab-DM1Plasma ConcentrationHigher over time, slower clearance[9]
Table 3: Effect on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker can influence the efficiency of payload release and, consequently, the conjugate's cytotoxic potency.

Linker ArchitectureADC ModelIC50 (ng/mL) against SK-BR-3 cellsReference
"Short" Branched Amino-TriazideTrastuzumab-MMAE20.3[9]
"Long" Branched Amino-TriazideTrastuzumab-MMAE1.1[9]

This data suggests that the length of the branched linker can be a critical factor, with longer linkers potentially reducing steric hindrance and allowing for more efficient enzymatic cleavage to release the drug payload.[9]

Key Advantages and Disadvantages

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, unbranched chain.[]Multiple arms from a central core.[]
Advantages - Simple, predictable behavior.[1]- Easier synthesis and lower cost.[1]- Minimal steric hindrance.[1]- Precise control over linker length.[1]- Higher payload capacity (multivalent).[1]- Superior shielding effects.[1][10]- Increased in vivo circulation time.[7][9]- Improved solubility for hydrophobic drugs.[1]- Enhanced ability to reduce immune recognition.[1]
Disadvantages - May offer less shielding compared to branched PEGs of similar MW.- Increased steric hindrance can impact binding affinity and enzymatic cleavage.[6]- More complex synthesis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of key experimental protocols used to compare linear and branched PEG linkers.

Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

This method is used to compare the molecular size of proteins or nanoparticles after conjugation with linear versus branched PEG.

  • Sample Preparation: Prepare solutions of the unmodified protein/nanoparticle and the PEGylated conjugates (linear and branched) in a suitable mobile phase (e.g., phosphate-buffered saline).

  • Chromatography System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column appropriate for the molecular weight range of the samples.

  • Elution: Inject the samples onto the column and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a detector, such as a refractive index or UV-Vis detector.

  • Data Analysis: The retention time is inversely proportional to the hydrodynamic radius. Calibrate the column with standards of known hydrodynamic radii to determine the experimental values for the samples.[7][8]

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol is designed to evaluate the circulation half-life of ADCs constructed with different PEG linker architectures.

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c).

  • Dosing: Administer a single intravenous dose of the ADCs (with linear and branched linkers) to different groups of mice.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification: Measure the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters, including clearance rate and area under the curve (AUC).[9]

Protocol 3: In Vitro Cytotoxicity Assay

This experiment assesses the potency of ADCs with different linkers against a target cancer cell line.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC) under standard conditions.

  • Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADCs (with linear and branched linkers) and control antibodies.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each conjugate.[9]

Visualizing the Concepts

To better illustrate the structures and workflows discussed, the following diagrams have been generated.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A PEG_linear (-CH2-CH2-O-)n A->PEG_linear B Functional Group B PEG_linear->B Core Central Core PEG1 PEG Arm Core->PEG1 PEG2 PEG Arm Core->PEG2 PEG3 PEG Arm Core->PEG3

Caption: Structural comparison of linear and branched PEG linkers.

cluster_prep cluster_invitro cluster_invivo Conjugate_L Synthesize ADC (Linear Linker) Treatment Treat Cells with Serial Dilutions of ADCs Conjugate_L->Treatment Dosing Administer ADCs to Mice (IV) Conjugate_L->Dosing Conjugate_B Synthesize ADC (Branched Linker) Conjugate_B->Treatment Conjugate_B->Dosing Cell_Culture Culture Target Cancer Cells Cell_Culture->Treatment Viability Measure Cell Viability Treatment->Viability IC50 Calculate IC50 Viability->IC50 Sampling Collect Blood Samples Over Time Dosing->Sampling Quantify Quantify ADC Plasma Concentration Sampling->Quantify PK_Analysis Pharmacokinetic Analysis Quantify->PK_Analysis

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The decision between linear and branched PEG linkers is a nuanced one that depends heavily on the specific application and desired therapeutic outcome. Branched PEG linkers can offer significant advantages in prolonging circulation half-life and providing superior shielding, which is particularly beneficial for therapeutic proteins and nanoparticles.[7][10] They also allow for a higher drug-to-antibody ratio in ADCs.[9] However, the increased steric hindrance of branched structures can sometimes negatively affect the biological activity of the conjugated molecule.[6]

Linear PEG linkers, with their simpler structure, offer predictability and may be preferable when minimal steric interference is crucial.[1] Ultimately, the optimal choice requires careful consideration of the trade-offs between pharmacokinetics, biological activity, and synthetic feasibility. The experimental frameworks provided here offer a starting point for researchers to make an informed, data-driven decision in the design of their next-generation bioconjugates.

References

A Comparative Guide to Y-Shaped vs. Linear Polyethylene Glycol (PEG) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the architecture of polyethylene (B3416737) glycol (PEG) used in PEGylation is a critical determinant of a biopharmaceutical's success. While linear PEGs have been the traditional standard, Y-shaped PEG derivatives have emerged as a superior alternative in many applications. This guide provides an objective comparison, supported by experimental data, to elucidate the advantages of Y-shaped PEG architecture.

Structural and Functional Superiority of Y-Shaped PEG

Y-shaped PEG derivatives consist of two linear methoxy (B1213986) PEG chains attached to a central core, which terminates in a single reactive group.[1] This branched structure provides a unique three-dimensional conformation that is more bulky and offers greater steric hindrance than a linear PEG of equivalent molecular weight.[] This "umbrella-like" structure is the foundation for its significant advantages.

Key Advantages:

  • Enhanced Stability and Shielding: The dense, branched structure of Y-shaped PEG provides a more effective shield for the conjugated molecule (e.g., protein, peptide, nanoparticle). This enhanced steric hindrance offers superior protection against enzymatic degradation and reduces immunogenicity and antigenicity.[] Drugs modified with Y-shaped PEGs consistently exhibit better stability against enzymatic digestion, temperature, and pH changes compared to their linear PEG-modified counterparts.

  • Improved Pharmacokinetics (PK): A primary goal of PEGylation is to extend the in-vivo half-life of a therapeutic. Y-shaped PEGs excel in this regard. The increased hydrodynamic volume imparted by the branched structure significantly reduces renal clearance.[3][4] This leads to a prolonged circulation time and a better overall pharmacokinetic/pharmacodynamic (PK/PD) profile.

  • Reduced Immunogenicity: PEG itself can sometimes elicit an immune response, leading to the formation of anti-PEG antibodies.[5] The unique spatial arrangement of Y-shaped PEG can help mask the therapeutic protein more effectively, reducing the potential for an immune response against both the protein and the PEG polymer.[][6]

  • Selective Conjugation: The bulky nature of Y-shaped PEG derivatives increases selectivity towards more sterically available reactive groups on a protein's surface, such as the amino groups of lysine (B10760008) residues.[7] This can lead to more controlled and homogenous PEGylation products. Furthermore, the synthesis process for Y-shaped PEGs can be purified to be essentially free of activated bifunctional PEG by-products, which can cause undesirable cross-linking.[1][]

G cluster_linear Linear PEG cluster_yshaped Y-Shaped PEG cluster_protein Therapeutic Protein linear_peg Reactive Group |  (CH₂CH₂O)n |  mPEG protein Protein linear_peg:f0->protein Conjugation yshaped_core Central Core Reactive Group yshaped_arm1 mPEG Arm 1 yshaped_core:n->yshaped_arm1 yshaped_arm2 mPEG Arm 2 yshaped_core:n->yshaped_arm2 yshaped_core:f0->protein Conjugation

Comparative Performance Data

Quantitative data from various studies highlight the superior performance of Y-shaped PEG conjugates.

ParameterLinear PEG ConjugateY-Shaped PEG ConjugateAdvantage of Y-ShapeReference
In-vivo Half-life Baseline7 to >15-fold increase over unmodified drugSignificantly extended circulation time
In-vivo Half-life (IFN) ~10-fold increase over unmodified IFN>10-fold increase over unmodified IFNLonger therapeutic window
In-vivo Half-life (G-CSF) Baseline (Filgrastim™)19-fold longer than Filgrastim™Reduced dosing frequency
In-vitro Antiviral Activity (IFN) Baseline (Pegasys®)2 to 3-fold increase over Pegasys®Higher potency
Stability GoodBetter stability to enzymatic digestion, pH, and temperatureIncreased shelf-life and in-vivo stability
By-products Can contain bifunctional impuritiesEssentially free of activated bifunctional by-productsHigher purity and less cross-linking[1][8]

Note: The data presented is a summary from multiple studies and the exact performance improvement can vary depending on the specific molecule, PEG size, and conjugation chemistry.

Experimental Protocols

A well-defined protocol is crucial for successful PEGylation. Below is a general methodology for protein conjugation using an amine-reactive Y-shaped PEG-NHS ester, a common derivative.

Objective: To covalently conjugate a Y-shaped PEG-NHS ester to primary amine groups (e.g., lysine residues) on a target protein.

Materials:

  • Y-shaped PEG NHS Ester (e.g., Y-PEG-NHS-40K)[7]

  • Target Protein

  • Reaction Buffer: Amine-free buffer, pH 7.0-8.0 (e.g., 20 mM sodium phosphate, 150 mM NaCl)

  • Quenching Reagent: (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Solvent (e.g., DMSO or DMF) for dissolving the PEG reagent[7]

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)

Protocol:

  • Reagent Preparation:

    • Allow the container of Y-shaped PEG-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Prepare the protein solution in the reaction buffer at a concentration of 1-10 g/L. Ensure the buffer is free of primary amines (like Tris) which would compete in the reaction.[9]

    • Immediately before use, dissolve the Y-shaped PEG-NHS ester in a minimal amount of anhydrous solvent and then dilute it in the reaction buffer.[9]

  • Conjugation Reaction:

    • Calculate the required amount of PEG reagent. A 5- to 10-fold molar excess of PEG to protein is a common starting point for optimization.[7]

    • Slowly add the dissolved PEG reagent to the protein solution while gently stirring.

    • Incubate the reaction mixture. Typical conditions are 1-3 hours at room temperature or overnight at 4°C.[7][9] The optimal time may vary depending on the protein.

  • Quenching:

    • Add the quenching reagent to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using chromatography.

    • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger PEG-protein conjugate will elute before the smaller, unconjugated protein.[9]

    • Ion Exchange Chromatography (IEX): Can be effective as PEGylation often alters the surface charge of the protein.[9]

  • Characterization:

    • SDS-PAGE: To visualize the increase in apparent molecular weight of the PEGylated protein compared to the native protein.[9]

    • Mass Spectrometry (MALDI-TOF or ESI-LC/MS): To determine the precise molecular weight and the degree of PEGylation (number of PEG chains per protein).[9]

    • HPLC (SEC or RP): To assess the purity of the final product.[9]

G prep 1. Reagent Preparation - Dissolve Protein in Buffer - Dissolve Y-Shaped PEG react 2. Conjugation Reaction - Mix Protein and PEG - Incubate (1-3h RT or O/N 4°C) prep->react quench 3. Quenching - Add Tris or Glycine - Stop Reaction react->quench purify 4. Purification - SEC or IEX Chromatography - Separate Conjugate quench->purify char 5. Characterization - SDS-PAGE - Mass Spectrometry - HPLC purify->char

Logical Framework: How Structure Drives Advantage

The superior performance of Y-shaped PEG is a direct consequence of its unique architecture. The branched structure creates a larger hydrodynamic volume for a given molecular weight compared to its linear counterpart. This increased size is a primary factor in reducing the rate of glomerular filtration, thereby extending circulation half-life. While some studies suggest that the difference in viscosity radii between branched and linear PEG-proteins of the same total molecular weight is not significant, the branched architecture is credited with providing a more comprehensive "shield," protecting the protein surface more effectively from enzymatic attack and immune recognition.[3]

G start Y-Shaped PEG Structure (Two polymer arms from a central core) hydro Increased Hydrodynamic Volume start->hydro shield Enhanced Steric Shielding start->shield pk Improved Pharmacokinetics (Longer Half-Life) hydro->pk Reduces Renal Clearance stability Increased Stability (Enzymatic, pH, Temp) shield->stability Protects from Degradation immuno Reduced Immunogenicity shield->immuno Masks Epitopes

Conclusion

For drug development professionals seeking to optimize the therapeutic profile of biologics, Y-shaped PEG derivatives offer a compelling set of advantages over traditional linear PEGs. The unique branched architecture provides enhanced steric shielding, leading to superior stability, reduced immunogenicity, and significantly improved pharmacokinetics. Supported by a growing body of experimental data, the adoption of Y-shaped PEG technology represents a strategic choice for developing next-generation, long-acting protein and peptide therapeutics.

References

A Comparative Guide to NHS-PEG4-(m-PEG4)3-ester and Other Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking agent is paramount in the field of bioconjugation, directly impacting the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of NHS-PEG4-(m-PEG4)3-ester, a branched polyethylene (B3416737) glycol (PEG) crosslinker, against other common amine-reactive crosslinkers. The information presented herein is supported by experimental data to facilitate an informed decision-making process for your research and development needs.

Introduction to Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are reagents designed to covalently bond with primary amines (-NH2), which are abundantly available on the surface of proteins and peptides, primarily at the N-terminus and on the side chain of lysine (B10760008) residues. The most prevalent amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters, which react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form stable amide bonds.

The choice of an amine-reactive crosslinker is governed by several factors, including the desired spacer arm length, water solubility, and cell membrane permeability. Traditional crosslinkers like disuccinimidyl suberate (B1241622) (DSS) are hydrophobic, which can lead to aggregation and reduced solubility of the resulting conjugate. To address these limitations, hydrophilic crosslinkers, such as those incorporating PEG spacers, have been developed.

This compound: A Branched PEG Approach

This compound is a branched PEG derivative featuring a terminal NHS ester. This branched architecture offers several potential advantages over linear PEG linkers and traditional non-PEGylated crosslinkers. The PEG chains enhance the hydrophilicity of the molecule, which can improve the solubility and stability of the bioconjugate, and reduce aggregation. In the context of antibody-drug conjugates (ADCs), branched PEG linkers can enable a higher drug-to-antibody ratio (DAR) without inducing aggregation, potentially leading to enhanced potency.

Quantitative Performance Comparison

The following tables summarize key quantitative data comparing the properties of molecules conjugated with different types of crosslinkers.

Table 1: Comparison of Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)
Homogeneous DAR 2 (Linear Linker)2~0.5
Homogeneous DAR 6 ("Short" Branched Linker)60.68
Homogeneous DAR 6 ("Long" Branched Linker)60.074
Heterogeneous DAR 6 (Control)6~0.08

*This data highlights the impact of linker architecture on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line. A

Unveiling the Pharmacokinetic Advantages of Branched PEG Linkers in Drug Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in modulating the pharmacokinetic profiles of conjugated drugs. This guide provides a comprehensive comparison of drugs conjugated with branched versus linear PEG linkers, supported by experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their therapeutic candidates.

The conjugation of PEG to therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance their in vivo performance. This modification can lead to a prolonged circulation half-life, reduced immunogenicity, and improved stability. While linear PEG has been traditionally used, emerging evidence highlights the superior pharmacokinetic properties conferred by branched PEG structures.

Superior Pharmacokinetic Profile of Branched PEG Conjugates

Experimental data from various studies consistently demonstrate that branched PEG linkers offer significant advantages over their linear counterparts in improving the pharmacokinetic properties of conjugated drugs. These advantages primarily manifest as a longer systemic circulation time, reduced clearance, and a more restricted volume of distribution.

A key factor contributing to the enhanced pharmacokinetic profile of branched PEG conjugates is their increased hydrodynamic size. This larger molecular volume effectively reduces the rate of renal clearance, a primary elimination pathway for many drugs.[1] Furthermore, the complex, three-dimensional structure of branched PEGs provides a more effective shield for the conjugated drug from enzymatic degradation and uptake by the reticuloendothelial system (RES).[2] This "stealth" effect is more pronounced with branched PEGs compared to linear PEGs of the same molecular weight. While the increased size is a major contributor, some studies suggest that the prolonged in vivo circulation of branched PEG-proteins is not solely explained by this size difference, indicating other contributing factors related to the polymer's architecture.[3]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from comparative studies of drugs conjugated with branched versus linear PEG linkers.

Drug ClassSpecific DrugPEG ArchitectureMolecular Weight (kDa)Half-life (t½)Clearance (CL)Volume of Distribution (Vd)SpeciesReference
Interferon Peginterferon alfa-2aBranched40~50 hours (absorption)>100-fold reduction vs. conventional IFNConsiderably restrictedHuman[4]
Peginterferon alfa-2bLinear12~4.6 hours (absorption)~10-fold reduction vs. conventional IFN~30% lower than conventional IFNHuman[4]
Anti-TNF Nanobody Anti-TNF NanobodyBranched (2 x 20)40Superior PK profile--Mouse, Rat, Cynomolgus Monkey[2]
Anti-TNF NanobodyBranched (4 x 10)40Superior PK profile--Mouse, Rat, Cynomolgus Monkey[2]
Anti-TNF NanobodyLinear40---Mouse, Rat, Cynomolgus Monkey[2]

Note: Specific quantitative data for the anti-TNF Nanobody study were not available in the abstract; however, the study concluded a superior pharmacokinetic profile for the branched PEG conjugates.

Visualizing the Experimental Workflow

A typical in vivo pharmacokinetic study to compare different PEG architectures involves several key steps, from drug administration to data analysis. The following diagram, generated using the DOT language, illustrates this experimental workflow.

experimental_workflow Experimental Workflow for Comparative Pharmacokinetic Study animal_prep Animal Acclimatization (e.g., Sprague-Dawley rats) drug_admin Drug Administration (Intravenous Bolus) animal_prep->drug_admin blood_sampling Serial Blood Sampling (e.g., via jugular vein cannula) drug_admin->blood_sampling sample_processing Plasma/Serum Isolation (Centrifugation) blood_sampling->sample_processing bioanalysis Drug Concentration Quantification (e.g., ELISA, LC-MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental or Compartmental Modeling) bioanalysis->pk_analysis data_comparison Comparative Data Analysis (Branched vs. Linear PEG) pk_analysis->data_comparison

A typical workflow for an in vivo pharmacokinetic study.

Detailed Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic studies comparing branched and linear PEG-drug conjugates, detailed and standardized experimental protocols are essential. Below are key methodologies for conducting such studies.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for a pharmacokinetic study in rats.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Drug Formulation and Administration:

  • Formulation: Dissolve the branched and linear PEG-drug conjugates in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS).

  • Dose: The dose will be dependent on the specific drug and its therapeutic range.

  • Administration: Administer the drug via intravenous (IV) bolus injection through a cannulated vein (e.g., jugular or femoral vein) to ensure immediate and complete systemic circulation.

3. Blood Sample Collection:

  • Method: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Technique: Blood can be collected via a surgically implanted cannula in the jugular or carotid artery to minimize stress on the animal.

  • Sample Handling: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

4. Plasma/Serum Processing:

  • Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma or serum.

  • Storage: Store the collected plasma or serum samples at -80°C until bioanalysis.

Bioanalytical Methods for Drug Quantification

Accurate quantification of the PEGylated drug in plasma or serum is critical for pharmacokinetic analysis.

1. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Principle: This immunoassay utilizes antibodies specific to the drug molecule for its detection and quantification.

  • Procedure:

    • Coat a 96-well plate with a capture antibody that specifically binds to the drug.
    • Add plasma/serum samples and standards to the wells.
    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
    • Add a substrate that reacts with the enzyme to produce a measurable colorimetric signal.
    • Measure the absorbance using a plate reader and calculate the drug concentration based on a standard curve.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: This technique separates the drug from other plasma components based on its physicochemical properties and then detects and quantifies it based on its mass-to-charge ratio.

  • Procedure:

    • Sample Preparation: Precipitate proteins from the plasma/serum samples using a suitable solvent (e.g., acetonitrile) and centrifuge to obtain a clear supernatant.
    • Chromatographic Separation: Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with an appropriate column to separate the PEGylated drug from other matrix components.
    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of the drug.

Conclusion

The choice of PEG linker architecture has profound implications for the pharmacokinetic profile of a conjugated drug. The evidence strongly suggests that branched PEG linkers offer a superior pharmacokinetic profile compared to their linear counterparts, primarily due to their increased hydrodynamic volume and enhanced shielding effect. This leads to a longer circulation half-life and reduced clearance, which can translate to improved therapeutic efficacy and patient compliance through less frequent dosing. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct robust comparative studies and make data-driven decisions in the design and development of next-generation PEGylated therapeutics.

References

Safety Operating Guide

Navigating the Disposal of NHS-PEG4-(m-PEG4)3-ester: A Comprehensive Guide to Laboratory Safety and Environmental Responsibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of NHS-PEG4-(m-PEG4)3-ester, a branched polyethylene (B3416737) glycol (PEG) derivative with a terminal N-hydroxysuccinimide (NHS) ester. Adherence to these protocols is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from the SDS of closely related compounds, such as m-PEG4-NHS ester, and general principles of chemical waste management. It is imperative that you consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements in your location.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The NHS ester functional group is reactive towards amines and is sensitive to moisture.

Recommended PPE:

  • Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.

  • Protective Gloves: Nitrile or other chemical-resistant gloves should be worn to prevent skin contact.

  • Lab Coat: A lab coat is essential to protect skin and clothing.

  • Respiratory Protection: When handling the solid powder form, a dust mask is recommended to avoid inhalation.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Profile of a Structurally Similar Compound

To underscore the importance of cautious handling, the following table summarizes the hazard classifications for m-PEG4-NHS ester, a structurally related compound. These hazards should be considered when managing the disposal of this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic life.P273: Avoid release to the environment.[1]
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.P391: Collect spillage.[1]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] This ensures that the material is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation and Collection

All waste generated from the use of this compound must be treated as chemical waste and segregated from regular trash. Use designated, clearly labeled, and sealed waste containers. The container material should be compatible with the chemical and any solvents used.

Step 2: Managing Different Waste Streams

  • A. Unused or Expired Solid this compound:

    • Do Not Dispose in Regular Trash: The solid powder must never be discarded in the regular trash.

    • Collection: Collect the original vial containing the unused or expired product in a designated hazardous waste container.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • B. Liquid Waste (Solutions):

    • Collection: If the compound is dissolved in a solvent such as DMSO, DMF, or DCM, it should be collected in a designated waste container for halogenated or non-halogenated organic solvents, depending on the solvent used.

    • No Drain Disposal: Never dispose of solutions containing this compound down the drain.[2]

    • Incompatible Wastes: Do not mix with aqueous waste or other incompatible chemical waste streams.

  • C. Contaminated Labware and Debris:

    • Solid Waste Collection: All solid materials that have come into direct contact with this compound, such as pipette tips, microcentrifuge tubes, weighing paper, and gloves, should be collected in a designated solid hazardous waste container.

Step 3: Storage Pending Disposal

Store the sealed waste container in a designated, well-ventilated chemical waste storage area. This area should be away from incompatible materials. Ensure compliance with your institution's regulations regarding the maximum storage time for hazardous waste.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup. Provide them with the full chemical name and any available safety information.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Expired Powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in Solvents) waste_type->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, Tips, etc.) waste_type->labware_waste Labware collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Solvent-Specific Waste Container (Halogenated/ Non-halogenated) liquid_waste->collect_liquid collect_labware Collect in Labeled Solid Chemical Waste Container labware_waste->collect_labware store_waste Store Sealed Container in Designated Waste Area collect_solid->store_waste collect_liquid->store_waste collect_labware->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs

Disposal workflow for this compound.

References

Personal protective equipment for handling NHS-PEG4-(m-PEG4)3-ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NHS-PEG4-(m-PEG4)3-ester. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of this moisture-sensitive reagent.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards and Recommended PPE:

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory tract irritation.[2]Work in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated.
Skin Contact Causes skin irritation.[2]Wear nitrile or latex gloves. A lab coat or chemical-resistant apron is required.
Eye Contact Causes serious eye irritation.[2]Wear chemical safety goggles or a face shield.
Ingestion Harmful if swallowed.[1][2]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Environmental Very toxic to aquatic life with long-lasting effects.[1]Prevent release to the environment and dispose of waste according to regulations.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for the safe handling and disposal of this compound.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound is shipped under ambient conditions but requires specific storage to maintain its integrity.[3]

  • Store in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[3]

  • NHS esters are moisture-sensitive.[4] Ensure the container is tightly sealed to prevent hydrolysis.

2.2. Handling and Experimental Use:

  • Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[4]

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.

  • Avoid buffers containing primary amines (e.g., Tris or glycine) as they will react with the NHS ester.[4]

  • Use reconstituted solutions immediately as the NHS-ester moiety readily hydrolyzes and becomes non-reactive.[4] Do not prepare stock solutions for long-term storage.

  • Discard any unused reconstituted reagent.[4]

2.3. Disposal Plan:

  • Dispose of unused reagent and any contaminated materials (e.g., pipette tips, tubes) in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Due to its aquatic toxicity, do not dispose of this chemical down the drain.[1]

Visual Workflow and Decision-Making Guides

The following diagrams provide a visual representation of the safe handling workflow and the decision-making process for selecting appropriate PPE.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Equilibrate_Vial Equilibrate Vial to Room Temp Don_PPE Don Appropriate PPE Equilibrate_Vial->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Reagent Weigh Reagent Work_in_Hood->Weigh_Reagent Reconstitute Reconstitute in Anhydrous Solvent Weigh_Reagent->Reconstitute Use_Immediately Use Immediately in Reaction Reconstitute->Use_Immediately Quench_Reaction Quench Reaction (if applicable) Use_Immediately->Quench_Reaction Dispose_Waste Dispose of Unused Reagent & Contaminated Materials Quench_Reaction->Dispose_Waste Clean_Work_Area Clean & Sanitize Work Area Dispose_Waste->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE

Caption: Workflow for handling this compound.

PPE_Decision_Making Start Assess Task Base_PPE Standard Lab Attire: - Lab Coat - Closed-toe Shoes Start->Base_PPE Solid_or_Liquid Handling Solid or Liquid? Gloves Wear Nitrile Gloves Solid_or_Liquid->Gloves Always Aerosol_Risk Risk of Aerosol/Dust Generation? Fume_Hood Work in Fume Hood Aerosol_Risk->Fume_Hood Yes Aerosol_Risk->Fume_Hood No (Well-ventilated area) Base_PPE->Solid_or_Liquid Eye_Protection Wear Safety Goggles Gloves->Eye_Protection Eye_Protection->Aerosol_Risk Respirator Consider Respirator Fume_Hood->Respirator High Risk

Caption: Decision-making for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NHS-PEG4-(m-PEG4)3-ester
Reactant of Route 2
Reactant of Route 2
NHS-PEG4-(m-PEG4)3-ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.